ML RR-S2 CDA ammonium salt
Description
Properties
IUPAC Name |
diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXAGGQHVUTHM-LJFXOJISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)[O-])O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N12O10P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of ML RR-S2 CDA Ammonium Salt
The following technical guide details the synthesis, purification, and characterization of ML RR-S2 CDA Ammonium Salt (also known as ADU-S100 or MIW815 ).
(Mixed-Linkage R,R-Dithio-Cyclic Di-AMP)
Executive Summary & Compound Identity
ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) designed as a potent agonist for the STING (Stimulator of Interferon Genes) receptor.[1][2][3] Unlike bacterial c-di-AMP (which possesses two 3'–5' linkages), this molecule mimics the mammalian endogenous transmitter 2'3'-cGAMP by incorporating a Mixed Linkage (ML) structure—one 2'–5' and one 3'–5' phosphodiester bond. Furthermore, it features a dithio (S2) modification where non-bridging oxygen atoms are replaced by sulfur in an (R,R) stereochemical configuration.
The Ammonium Salt form is critical for pharmaceutical intermediate handling, lyophilization stability, and compatibility with biological assays where sodium or triethylammonium counterions might be undesirable.
| Property | Specification |
| Common Name | ADU-S100, MIW815, ML RR-S2 CDA |
| Chemical Name | R,R-Dithio-(2',5'–3',5')-cyclic-di-AMP bis-ammonium salt |
| Formula | C₂₀H₂₄N₁₀O₁₀P₂S₂[4] · 2(NH₄) |
| Key Features | Mixed Linkage (2'–5', 3'–5'), Phosphorothioate (Rp, Rp), Ammonium Counterion |
| Mechanism | High-affinity binding to STING (R232/H232 alleles) |
Retrosynthetic Strategy & Chemical Basis
The synthesis requires high stereocontrol over the phosphorus centers and regioselectivity for the hydroxyl couplings.
The "Mixed Linkage" Challenge
Standard solid-phase synthesis of RNA produces 3'–5' linkages. To generate the 2'–5' linkage found in ML RR-S2 CDA, specific phosphoramidites with 3'-O-protection (e.g., TBDMS) and 2'-phosphoramidite functionality (or inverted coupling strategies) are required.
Stereoselective Sulfurization
The introduction of sulfur creates a chiral center at the phosphorus.
-
Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT ) or Phenylacetyl disulfide (PADS ).
-
Stereochemistry: Chemical sulfurization typically yields a diastereomeric mixture (Rp,Rp; Sp,Sp; Rp,Sp).
-
Resolution: The R,R isomer is isolated via Preparative RP-HPLC .
Ammonium Salt Formation
The crude synthesis typically yields a triethylammonium (TEAH+) or sodium (Na+) salt. The conversion to the Ammonium (NH₄+) form is achieved during the final purification stage using an ammonium buffer system (Ammonium Acetate or Ammonium Bicarbonate).
Step-by-Step Synthesis Protocol
Phase A: Solid Phase Assembly (Linear Precursor)
Objective: Synthesize the linear dimer with one phosphorothioate bond.
-
Solid Support Loading:
-
Start with Adenosine-loaded CPG (Controlled Pore Glass) support.
-
Note: The nucleoside bound to the support will eventually become the 3'-end of the linear chain (or the 2'-end depending on cyclization strategy).
-
Preferred Route: 5'-DMT-Adenosine(N-Bz)-3'-succinyl-CPG.
-
-
Coupling (First Linkage - 2'–5' Formation):
-
Reagent: 5'-DMT-Adenosine(N-Bz)-2'-phosphoramidite -3'-O-TBDMS.
-
Rationale: Using a 2'-phosphoramidite ensures the formation of the non-canonical 2'–5' linkage.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Reaction: The 5'-OH of the support-bound A attacks the 2'-P of the incoming A.
-
-
Sulfurization 1:
-
Capping & Detritylation:
-
Cap: Acetic anhydride/N-methylimidazole (blocks unreacted 5'-OH).
-
De-block: 3% Dichloroacetic acid (DCA) in DCM (removes 5'-DMT).
-
Phase B: Cyclization & Release
Objective: Close the macrocycle to form the second linkage (3'–5') and second thio-modification.
-
Phosphitylation (Cyclization Precursor):
-
The linear dimer (still on bead) has a free 5'-OH.
-
React with a bifunctional phosphitylating reagent (e.g., salicylchlorophosphite) or use a specialized H-phosphonate strategy for cyclization.
-
Alternative (Solution Phase Cyclization): Cleave the linear dimer from the support (retaining protecting groups), then perform cyclization in high dilution to favor intramolecular reaction over intermolecular oligomerization.
-
-
Sulfurization 2:
-
Oxidize the newly formed cyclic phosphite linkage with DDTT to install the second sulfur.
-
-
Global Deprotection:
-
Reagent: Methylamine/Ammonia (AMA) (1:1) at 65°C for 20 mins (removes N-benzoyl and cleaves from support).
-
Desilylation: Treat with TEA·3HF (Triethylamine trihydrofluoride) to remove TBDMS groups.
-
Phase C: Purification & Salt Exchange (Critical)
Objective: Isolate the R,R isomer and convert to Ammonium salt.
-
Crude Analysis:
-
Analyze via UPLC-MS. Expect a mixture of 3 diastereomers (Rp,Rp, Rp,Sp, Sp,Sp).
-
-
Preparative HPLC (Purification & Isomer Separation):
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge).
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Note: Do NOT use TEAB (Triethylammonium bicarbonate) if you strictly require the Ammonium salt, or perform a salt exchange post-purification. Using Ammonium Acetate directly in the mobile phase is the most efficient method to ensure the counterion is NH₄+.
-
-
Elution Gradient:
-
Slow gradient (e.g., 0% to 15% B over 30 minutes).
-
The R,R isomer (ADU-S100) typically elutes differently than the S,S or R,S forms due to the spatial arrangement of the sulfur atoms affecting hydrophobicity.
-
-
Lyophilization:
-
Freeze-dry the collected fractions. The volatile Ammonium Acetate buffer is removed, leaving the ML RR-S2 CDA Ammonium Salt .
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | LC-MS (ESI-) | m/z [M-H]⁻ = 689.1 ± 0.5 Da |
| Purity | HPLC (260 nm) | > 98% |
| Stereochemistry | ³¹P NMR | Two distinct signals (if asymmetric) or one signal (if C2 symmetric) matching reference for Rp,Rp. |
| Counterion | Ion Chromatography | Ammonium (NH₄+) positive; Sodium (Na+) < 0.1% |
Visualizations
Synthesis Workflow
The following diagram illustrates the critical path from phosphoramidite building blocks to the final ammonium salt.
Caption: Synthesis pathway highlighting the mixed-linkage formation and ammonium salt purification.
STING Signaling Mechanism
Understanding the biological output is crucial for validating the synthesized compound.
Caption: Mechanism of Action: ML RR-S2 CDA binds STING, triggering TBK1-IRF3 signaling and IFN production.[1][2][3][4][6][5][7][8]
Handling & Stability
-
Storage: -20°C or -80°C.
-
Hygroscopicity: The ammonium salt is hygroscopic. Equilibrate to room temperature before opening to prevent condensation.
-
Solubility: Highly soluble in water (>50 mg/mL).
-
Stability: The phosphorothioate modification renders the molecule resistant to hydrolysis by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly increasing its half-life compared to natural cGAMP.
References
-
Corrales, L., et al. (2015). "Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity." Cell Reports, 11(7), 1018-1030. Link
-
Gaffney, D. O., et al. (2018). "Non-canonical cyclic dinucleotides as STING agonists." US Patent 2018/0002369 A1. Link
-
Fu, J., et al. (2015). "STING agonist ADU-S100 (ML RR-S2 CDA) induces potent anti-tumor immunity."[3][4][6][5] Science Translational Medicine. Link
-
MedChemExpress. "ADU-S100 Ammonium Salt Product Datasheet." Link
-
Guide to Pharmacology. "Ligand: ADU-S100." IUPHAR/BPS. Link
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ML RR-S2 CDA ammonium salt mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of ML RR-S2 CDA Ammonium Salt (ADU-S100)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML RR-S2 CDA ammonium salt, also known as ADU-S100 or MIW815, is a synthetic cyclic dinucleotide (CDN) that has garnered significant attention in the field of immuno-oncology.[1][2][3] As a potent agonist of the Stimulator of Interferon Genes (STING) pathway, it mimics the endogenous second messenger 2'3'-cyclic GMP-AMP (cGAMP) to initiate a robust innate immune response.[4][5] This guide provides a comprehensive overview of the mechanism of action of ML RR-S2 CDA ammonium salt, detailing the molecular signaling cascade it triggers, its downstream immunological consequences, and the experimental protocols for its characterization. The enhanced stability and broad activity across human STING variants make it a critical tool for cancer immunotherapy research and development.[1]
Introduction to ML RR-S2 CDA Ammonium Salt and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[6][7] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cGAMP.[4][7] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum (ER).[5][8][9] This activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a potent anti-pathogen and anti-tumor immune response.[10][11][12]
ML RR-S2 CDA ammonium salt (ADU-S100) is a synthetic analog of cGAMP designed to pharmacologically stimulate this pathway with high efficiency.[1][2] Its development was driven by the therapeutic potential of activating the STING pathway to treat cancer.[13][14][15] Preclinical studies have demonstrated its ability to induce significant and durable tumor regression in various cancer models, laying the groundwork for its investigation in clinical trials.[1][2]
Core Mechanism of Action: Direct Activation of STING
The primary mechanism of action of ML RR-S2 CDA ammonium salt is its function as a direct agonist of the STING protein. Unlike the endogenous activation by cGAMP, which is dependent on the presence of cytosolic DNA and the activity of cGAS, ML RR-S2 CDA ammonium salt directly binds to and activates STING.
The key steps in the activation of the STING pathway by ML RR-S2 CDA ammonium salt are as follows:
-
Binding to STING: ML RR-S2 CDA ammonium salt binds to the ligand-binding domain of the STING dimer in the ER membrane.[16] This binding induces a significant conformational change in the STING protein.
-
STING Oligomerization and Translocation: The conformational change promotes the oligomerization of STING and its translocation from the ER to the Golgi apparatus.[9][16]
-
Recruitment and Activation of TBK1: In the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9][10]
-
Phosphorylation of IRF3: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][9][10]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms a homodimer and translocates into the nucleus.[9]
-
Transcription of Type I Interferons: In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β), leading to their transcription and subsequent secretion.[5][17]
-
Activation of NF-κB Pathway: The STING pathway can also lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which drives the expression of a broad range of pro-inflammatory cytokines and chemokines.[12][17]
Signaling Pathway Diagram
Caption: Workflow for in vitro characterization of ML RR-S2 CDA (ADU-S100).
Applications in Research and Drug Development
ML RR-S2 CDA ammonium salt is an invaluable tool for:
-
Probing the STING Pathway: Its high potency and stability make it a reliable tool for studying the intricacies of STING signaling in various cell types and disease models.
-
Cancer Immunotherapy: As a lead compound, it has paved the way for the development of other STING agonists with improved pharmacological properties. [18]Its use in combination with other anti-cancer therapies, such as checkpoint inhibitors, is an area of active investigation. [19][20]* Vaccine Adjuvants: The ability of STING agonists to potently activate the innate immune system makes them promising candidates as vaccine adjuvants to enhance the immunogenicity of vaccines against infectious diseases and cancer. [11]
Challenges and Future Directions
Despite the promising preclinical data, the clinical development of STING agonists has faced challenges, including:
-
Systemic Toxicity: Systemic administration can lead to widespread immune activation and cytokine release, resulting in adverse effects. [19]* Delivery Methods: Intratumoral injection is a common delivery method to localize the immune activation, but it is not feasible for all tumor types. [19]* Resistance Mechanisms: Tumors can develop resistance to STING agonists by downregulating components of the pathway. [19] Future research is focused on developing novel delivery systems, such as nanoparticles, and combination therapies to enhance the therapeutic window and overcome resistance to STING-targeted therapies. [14][19]
Conclusion
ML RR-S2 CDA ammonium salt (ADU-S100) is a potent and specific synthetic agonist of the STING pathway. Its mechanism of action involves the direct activation of the STING protein, leading to the production of type I interferons and a robust anti-tumor immune response. A thorough understanding of its molecular and cellular effects is essential for its continued development and application in cancer immunotherapy.
References
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Li, A., & Yi, G. (2016). Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response. Scientific Reports, 6, 19049. [Link]
-
Yu, X., Zhang, T., Liu, F., & Wu, W. (2024). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). Journal of Cellular and Molecular Medicine, 28(1), e17904. [Link]
-
Luo, W. W., & Wang, Y. (2022). LL-37 transports immunoreactive cGAMP to activate STING signaling and enhance interferon-mediated host antiviral immunity. The Journal of biological chemistry, 298(7), 102089. [Link]
-
Li, T., & Chen, Z. J. (2018). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Journal of Biological Chemistry, 293(38), 14911–14920. [Link]
-
Novel HTRF platform to delineate molecular mechanisms of STING pathway modulators. (n.d.). Labhoo. Retrieved January 18, 2026, from [Link]
-
Fu, Y., & Chen, Q. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical pharmacology, 198, 114934. [Link]
-
Patel, D. J., & Dinshaw, K. M. (2020). cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans. Proceedings of the National Academy of Sciences of the United States of America, 117(23), 12594–12604. [Link]
-
Wang, Y., Luo, J., & Li, S. (2022). Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy. Journal of Hematology & Oncology, 15(1), 116. [Link]
-
Fu, J., Kanne, D. B., Leong, M., & Kim, Y. H. (2015). Fig. 5. Synthetic RR-S2 CDA increased STINGVAX's potency. (A)... ResearchGate. Retrieved January 18, 2026, from [Link]
-
cGAS–STING cytosolic DNA sensing pathway. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Wang, L., & Zhang, Y. (2019). Efficacy and mechanism of cGAMP to suppress Alzheimer's disease by elevating TREM2. Brain, behavior, and immunity, 82, 169–181. [Link]
-
Long, Z., et al. (2025). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Advanced Science, e2502270. [Link]
-
Long, Z., et al. (2025). Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity. Advanced Science, e2502270. [Link]
-
Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. (2024). Frontiers in Immunology, 15, 1485923. [Link]
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Chelvanambi, S., & Richmond, A. (2022). STING Agonists as Cancer Therapeutics. Cancers, 14(11), 2755. [Link]
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Galluzzi, L., & Kroemer, G. (2020). Trial watch: STING agonists in cancer therapy. Oncoimmunology, 9(1), 1812333. [Link]
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Ritchie, C., & Li, L. (2022). cGAMP the travelling messenger. Frontiers in Immunology, 13, 991873. [Link]
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Li, A., & Yi, G. (2016). Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response. Scientific Reports, 6, 19049. [Link]
-
STING pathway | STING inhibitors. (n.d.). Adooq Bioscience. Retrieved January 18, 2026, from [Link]
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Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. (2022). bioRxiv. [Link]
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Lee, J. Y., & Kim, J. H. (2022). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Long, Z., et al. (2025). Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity. Advanced Science. [Link]
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3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity. (2022). Science Signaling, 15(754), eabn0553. [Link]
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Agonists and Inhibitors of the cGAS-STING Pathway. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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Hines, J. B., Kacew, A. J., & Sweis, R. F. (2023). The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. Current oncology reports, 25(5), 455–463. [Link]
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ADU-S100 (MIW815): Technical Monograph on STING Agonism
[1]
Executive Summary
ADU-S100 (MIW815) is a first-in-class, synthetic cyclic dinucleotide (CDN) agonist targeting the Stimulator of Interferon Genes (STING) receptor.[1] Unlike natural CDNs (e.g., 2'3'-cGAMP) which are rapidly degraded by ectonucleotide pyrophosphatases (ENPP1), ADU-S100 features a bis-phosphorothioate backbone and specific Rp,Rp stereochemistry.[1] These modifications confer high resistance to enzymatic hydrolysis and enhanced lipophilicity, allowing for potent activation of both murine and human STING variants (including the refractory R232H allele). While clinical development as a monotherapy has been halted due to limited systemic efficacy, ADU-S100 remains a critical benchmark molecule in immuno-oncology research for understanding the mechanics of innate immune activation and the "abscopal effect."
Molecular Pharmacology & Mechanism of Action
Chemical Structure and Stability
ADU-S100 is chemically defined as (Rp,Rp)-2',3'-c-di-AMP dithioate .[1]
-
Scaffold: It is a cyclic di-adenosine monophosphate (c-di-AMP) derivative, distinct from the endogenous cGAMP (which contains one guanosine and one adenosine).[1]
-
Linkage Topology: It utilizes a mixed linkage system (one 2'–5' and one 3'–5' phosphodiester bond).[1] This geometry mimics the high-affinity binding conformation of endogenous 2'3'-cGAMP.
-
Modifications: The substitution of non-bridging oxygen atoms with sulfur (phosphorothioate) at the phosphate bridges creates chiral centers. The Rp,Rp stereoisomer was selected for its superior binding affinity and stability against phosphodiesterases.
Signaling Cascade
Upon intratumoral administration, ADU-S100 permeates the cell membrane and binds to the STING dimer located on the endoplasmic reticulum (ER). This binding induces a conformational "lid closure" (180° rotation of the ligand-binding domain), triggering the following cascade:
-
Translocation: The STING-ligand complex translocates from the ER to the Golgi apparatus.[2][3]
-
Recruitment: STING recruits TANK-binding kinase 1 (TBK1).[1]
-
Phosphorylation: TBK1 phosphorylates STING, which then recruits Interferon Regulatory Factor 3 (IRF3).[1]
-
Transcriptional Activation: Phosphorylated IRF3 dimerizes and enters the nucleus to drive Type I Interferon (IFN-β) expression.[1] Simultaneously, NF-κB is activated, driving pro-inflammatory cytokine production (TNF-α, IL-6).[1]
Pathway Visualization
Figure 1: Signal transduction pathway initiated by ADU-S100 binding to STING.[1]
Preclinical Efficacy & Immune Landscape[1]
The "Abscopal Effect"
The defining feature of ADU-S100 in preclinical models (e.g., B16 melanoma, CT26 colon carcinoma) is its ability to induce systemic immunity following local injection.
-
Mechanism: Intratumoral (IT) injection causes local tumor cell death and antigen release.[1] The concurrent high levels of IFN-β mature local Dendritic Cells (DCs), specifically the CD8α+ / CD103+ lineage (Batf3-dependent).[1] These DCs cross-prime CD8+ T cells against tumor neoantigens.
-
Result: These primed T cells circulate and attack non-injected, distant metastases.
Synergy with Checkpoint Blockade
ADU-S100 converts "cold" (non-inflamed) tumors into "hot" (T-cell inflamed) tumors.[1] This upregulates PD-L1 on tumor cells (as a negative feedback loop to IFN-β).[1] Consequently, combining ADU-S100 with anti-PD-1 or anti-CTLA-4 antibodies has shown synergistic efficacy, overcoming resistance where monotherapy fails.[1]
Experimental Protocols
In Vitro Potency Assay (THP-1 Dual Cells)
Objective: Quantify STING activation via IRF3 and NF-κB reporter activity.[4]
Materials:
-
Cell Line: THP-1 Dual™ cells (InvivoGen), expressing inducible Lucia luciferase (IRF3 pathway) and SEAP (NF-κB pathway).[1]
-
Reagent: ADU-S100 (resuspended in sterile endotoxin-free water to 1 mg/mL).[1]
-
Control: 2'3'-cGAMP (positive control).
Protocol:
-
Seeding: Plate THP-1 Dual cells at
cells/well in a 96-well flat-bottom plate in RPMI 1640 media. -
Treatment: Add ADU-S100 in a 3-fold serial dilution (Range: 100 ng/mL to 100 µg/mL). Include vehicle control (PBS).[1]
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout (IRF3): Transfer 10 µL of supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc™ substrate. Measure luminescence immediately.[1]
-
Readout (NF-κB): Transfer 20 µL of supernatant to a clear plate. Add 180 µL of QUANTI-Blue™ solution. Incubate 1-3 hours. Measure absorbance at 620-655 nm.
-
Analysis: Plot dose-response curves to calculate EC50.
-
Expected EC50 (IRF3): ~3–5 µg/mL (free drug).[1]
-
In Vivo Bilateral Tumor Model (Rechallenge)
Objective: Assess local efficacy and systemic (abscopal) immune memory.[1]
Workflow Visualization:
Figure 2: Bilateral tumor model workflow to evaluate abscopal effect and immunological memory.
Step-by-Step Protocol:
-
Inoculation: Inject
syngeneic tumor cells (e.g., CT26 or B16-F10) subcutaneously into both the right and left flanks of BALB/c or C57BL/6 mice. -
Staging: Allow tumors to reach ~50–80 mm³ (approx. 7–10 days).[1]
-
Administration:
-
Data Collection: Measure tumor volume (Length × Width² / 2) for both injected (right) and non-injected (left) tumors 3x/week.
-
Endpoint: Euthanize if tumor burden >2000 mm³ or ulceration occurs.[1]
Key Data Summary
| Parameter | ADU-S100 (MIW815) | Endogenous 2'3'-cGAMP |
| Chemical Class | Synthetic CDN (Bis-phosphorothioate) | Natural CDN (Phosphodiester) |
| Stereochemistry | Rp, Rp | Mixed |
| Linkage | 2'-5', 3'-5' (Adenosine-Adenosine) | 2'-5', 3'-5' (Guanosine-Adenosine) |
| MW | ~734.5 Da (Disodium salt) | ~674.4 Da |
| STING Binding | High affinity (Human & Mouse) | High affinity (Human & Mouse) |
| Stability (t1/2) | High (Resistant to ENPP1/PDEs) | Low (Hydrolyzed in minutes/hours) |
| In Vitro EC50 | ~3–5 µg/mL (THP-1 IRF3) | ~10–15 µg/mL (varies by assay) |
| Clinical Status | Discontinued (Novartis, 2019) | N/A (Tool compound only) |
Clinical Translation & Challenges
Pharmacokinetics (PK)
In Phase 1 trials (NCT02675439), ADU-S100 exhibited a rapid absorption profile from the intratumoral injection site.[1]
-
Tmax: 0.5 – 2 hours.
-
Half-life (t1/2): Short (~24 minutes). This rapid clearance limits the duration of STING activation, potentially necessitating frequent dosing or advanced delivery vehicles (e.g., liposomes, hydrogels) to sustain the immune signal.
The "Bell-Shaped" Dose Response
A critical phenomenon observed with ADU-S100 is the bell-shaped dose-response curve.[1]
-
Low Dose: Insufficient activation of STING.
-
Optimal Dose: Robust IFN-β production and T-cell priming.[1]
-
High Dose: Overstimulation leads to T-cell apoptosis (via excessive IFN signaling) or rapid ablation of the tumor vasculature, which paradoxically prevents immune cell infiltration.[1] This complicates clinical dosing regimens.[1]
Clinical Outcomes
While safe, ADU-S100 showed limited monotherapy efficacy in humans compared to mice. In combination with Spartalizumab (anti-PD-1) (NCT03172936), partial responses were observed in PD-1 naïve Triple-Negative Breast Cancer (TNBC) and melanoma.[1] However, the lack of robust, broad-spectrum regression led to its discontinuation from the Novartis portfolio in 2019. Current research focuses on systemic delivery (e.g., ADCs, nanoparticles) rather than intratumoral administration to overcome bioavailability issues.[1]
References
-
Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.
-
Meric-Bernstam, F., et al. (2022).[1] Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[1] Clinical Cancer Research.
-
Kavanagh, B., et al. (2018).[1] Preclinical development of ADU-S100.[5][6] Cancer Research.[1]
-
Sivick, K. E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports.
-
Novartis Pharmaceuticals. (2019).[1] Study of Safety and Efficacy of MIW815 (ADU-S100) in Combination With Spartalizumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas.[1] ClinicalTrials.gov.[1]
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A Technical Guide to ML RR-S2 CDA Ammonium Salt: A Potent Activator of the STING Pathway for Immunotherapy
This guide provides an in-depth technical overview of the cyclic dinucleotide (CDN) ML RR-S2 CDA ammonium salt, a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of STING activation by this compound and offers a comprehensive suite of validated experimental protocols to assess its therapeutic potential.
The STING Pathway: A Sentinel of Innate Immunity
The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage. The presence of cytosolic dsDNA is sensed by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). This cGAMP molecule binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.
Upon binding cGAMP, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus. This trafficking is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I), such as IFN-β.
The STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. This cascade of events orchestrates a robust innate immune response, crucial for anti-viral defense and, as is increasingly recognized, for anti-tumor immunity.
Diagram of the STING Signaling Pathway
Introduction: Harnessing Innate Immunity for Cancer Therapy
An In-depth Technical Guide to the Downstream Effects of ML RR-S2 CDA Ammonium Salt: A STING Agonist for Immuno-Oncology
This guide provides a comprehensive technical overview of ML RR-S2 CDA ammonium salt, a potent synthetic STING (Stimulator of Interferon Genes) agonist. Designed for researchers, scientists, and drug development professionals in the field of immuno-oncology, this document delves into the core mechanism of action, the cascade of downstream cellular and immunological effects, and the validated experimental methodologies required to characterize its activity.
The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a key indicator of viral infection or cellular damage—and initiating a robust inflammatory response.[1][2] The therapeutic potential of activating this pathway within the tumor microenvironment has garnered significant attention, as it can effectively convert immunologically "cold" tumors, which are devoid of immune cells, into "hot" tumors susceptible to immune-mediated destruction.[3][4]
ML RR-S2 CDA ammonium salt, also known as ADU-S100 or MIW815, is a synthetic, non-natural cyclic dinucleotide (CDN) specifically engineered for enhanced stability and potent activation of the STING protein.[3][4][5] Unlike natural CDNs which can be rapidly degraded, ML RR-S2 CDA provides a more sustained and powerful stimulus, making it a valuable tool for research and a promising candidate for clinical development in cancer immunotherapy.[4][6] This guide will explore the intricate downstream consequences of engaging the STING pathway with this powerful agonist.
Section 1: The STING Signaling Pathway - The Mechanism of Action of ML RR-S2 CDA
The anti-tumor effects of ML RR-S2 CDA are initiated by its direct binding to the STING protein, which is primarily located on the membrane of the endoplasmic reticulum (ER).[3][7] This interaction triggers a cascade of molecular events that culminates in the production of type I interferons and other pro-inflammatory cytokines.[2]
-
Binding and Conformational Change: ML RR-S2 CDA, as a cGAMP mimic, binds to the ligand-binding domain of the STING dimer. This induces a significant conformational change in the STING protein.[8]
-
Translocation and TBK1 Recruitment: The activated STING complex translocates from the ER through the Golgi apparatus to per-nuclear endosomes.[7][9] During this transit, it recruits the serine-threonine kinase TANK-binding kinase 1 (TBK1).[9]
-
IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] This phosphorylation event causes IRF3 to dimerize and translocate into the nucleus, where it drives the transcription of the gene IFNB1, leading to the production of Type I interferon (IFN-β).[1] Concurrently, the STING pathway also activates the NF-κB signaling cascade, which promotes the transcription of a broad range of pro-inflammatory cytokines and chemokines.[2][11]
Caption: STING signaling pathway activated by ML RR-S2 CDA.
Section 2: Primary Downstream Effects - Cytokine and Chemokine Induction
The activation of IRF3 and NF-κB results in a powerful wave of cytokine and chemokine secretion that reshapes the tumor microenvironment. This "cytokine storm" is the primary driver of the subsequent anti-tumor immune response.[2][3] The therapeutic efficacy of STING agonists is critically dependent on this initial burst of signaling molecules.
| Cytokine/Chemokine | Primary Function(s) in Anti-Tumor Immunity | Reference(s) |
| IFN-β (Type I IFN) | The master regulator. Enhances DC maturation and antigen presentation, promotes CD8+ T cell cross-priming, and increases tumor cell susceptibility to T-cell-mediated killing. | [5][12] |
| TNF-α | A potent pro-inflammatory cytokine that can induce tumor cell apoptosis and hemorrhagic necrosis. | [2][11] |
| IL-6 | A pleiotropic cytokine that can promote T cell activation and differentiation. | [2] |
| CXCL9 / CXCL10 | Chemokines that are potent attractants for activated Th1 and CD8+ T cells, recruiting them into the tumor microenvironment. | [11] |
| CCL5 (RANTES) | A chemokine that recruits a variety of immune cells, including T cells, monocytes, and NK cells, to the site of inflammation. | [3] |
Section 3: Cellular Ramifications - Orchestrating an Anti-Tumor Immune Response
The cytokine and chemokine milieu established by STING activation orchestrates a coordinated attack on the tumor by multiple arms of the immune system. The process is self-amplifying, leading to a durable and systemic anti-tumor response.
-
Activation of Antigen-Presenting Cells (APCs): Type I IFNs are powerful activators of dendritic cells (DCs).[12] Activated DCs upregulate co-stimulatory molecules (e.g., CD80, CD86), process tumor-associated antigens more effectively, and migrate to draining lymph nodes to prime naive CD8+ T cells, initiating a tumor-specific adaptive immune response.[11]
-
Recruitment and Enhancement of T Cells: The chemokines CXCL9 and CXCL10, secreted by both immune and tumor cells following STING activation, create a chemical gradient that draws activated cytotoxic CD8+ T cells into the tumor bed.[11] The local inflammatory environment further enhances the effector function of these T cells, enabling them to efficiently recognize and kill cancer cells.[5]
-
Systemic Immunity and Immunological Memory: A key downstream effect of this localized inflammation is the generation of a systemic anti-tumor response. Primed T cells circulate throughout the body, capable of recognizing and eliminating distant metastases.[12] Furthermore, this process establishes long-term immunological memory, providing protection against tumor recurrence.[6][13]
Caption: Experimental workflow for an in vivo efficacy study.
Conclusion
ML RR-S2 CDA ammonium salt is a powerful molecular tool and therapeutic candidate that triggers a well-defined cascade of downstream events. By directly engaging the STING receptor, it initiates a potent Type I interferon and pro-inflammatory cytokine response. This, in turn, activates and recruits key immune effector cells—most notably dendritic cells and CD8+ T cells—to orchestrate a robust, systemic, and durable anti-tumor immune response. Understanding these downstream effects and the methodologies to measure them is crucial for leveraging the full potential of STING agonism in the future of cancer immunotherapy.
References
- NIH. (n.d.). STING Agonists as Cancer Therapeutics - PMC - PubMed Central.
-
Frontiers. (2024, October 1). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (n.d.). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 5. ML RR-S2 CDA Promotes Immune-Mediated Tumor Rejection (A and.... Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 5. Synthetic RR-S2 CDA increased STINGVAX ' s potency. ( A ).... Retrieved February 1, 2026, from [Link]
-
Frontiers. (n.d.). Advances in cGAS-STING Signaling Pathway and Diseases. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Retrieved February 1, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Trial watch: STING agonists in cancer therapy. Retrieved February 1, 2026, from [Link]
-
PubMed. (2025, June 10). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (2024, October 2). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Retrieved February 1, 2026, from [Link]
-
EurekAlert!. (2026, January 26). Chinese Medical Journal article review: cGAS‑STING pathway emerges as cornerstone for next‑generation immunotherapies. Retrieved February 1, 2026, from [Link]
-
Blood. (2018, September 7). Enhancing immunotherapy of STING agonist for lymphoma in preclinical models. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (n.d.). Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity. Retrieved February 1, 2026, from [Link]
-
NIH. (n.d.). STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy. Retrieved February 1, 2026, from [Link]
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- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 8. Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
ML RR-S2 CDA ammonium salt discovery and development
An in-depth analysis of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "ML RR-S2 CDA ammonium salt." This nomenclature may refer to an internal, proprietary codename for a compound that is not yet disclosed in the public domain, or it may be a highly specific internal identifier within a research organization.
Due to the lack of available data on this specific molecule, it is not possible to construct the requested in-depth technical guide. The core requirements of scientific integrity, authoritative grounding, and comprehensive referencing cannot be met without verifiable public information on the discovery, development, mechanism of action, and experimental protocols associated with "ML RR-S2 CDA ammonium salt."
Should this compound be disclosed in the future through publications or patents, a detailed technical guide could be developed by following the structured approach outlined in the initial request. This would involve a thorough literature review to gather data on its synthesis, biological activity, and therapeutic potential, which would then be synthesized into a comprehensive document with appropriate citations, data visualizations, and detailed experimental methodologies.
MIW815 as a cyclic dinucleotide
An In-Depth Technical Guide to MIW815 (ADU-S100): A Cyclic Dinucleotide STING Agonist
Abstract
MIW815, also known as ADU-S100, is a first-in-class synthetic cyclic dinucleotide (CDN) developed as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. As an investigational immuno-oncology agent, MIW815 is designed to activate the innate immune system to generate a robust, tumor-specific adaptive immune response. This guide provides a comprehensive technical overview of MIW815, including its chemical properties, mechanism of action, preclinical rationale, clinical development, and key experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.
Chemical Properties and Structural Design
MIW815 is a synthetic bisphosphothioate analog of cyclic di-AMP (c-di-AMP).[1] Its structure incorporates two key modifications to enhance its therapeutic potential compared to natural CDNs. The substitution of non-bridging oxygen atoms with sulfur in the phosphate backbone renders the molecule resistant to enzymatic degradation by phosphodiesterases such as ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1] Additionally, the molecule is synthesized as a specific stereoisomer (Rp,Rp) with both 2'-5' and 3'-5' phosphodiester linkages, which results in a higher binding affinity for the STING protein compared to the endogenous ligand cGAMP.[1][2] These features lead to more potent and sustained STING activation.
| Property | Value | Source |
| Synonyms | ADU-S100, ML RR-S2 CDA | [3][4] |
| Compound Class | Synthetic Cyclic Dinucleotide | [5][6] |
| Molecular Formula | C₂₀H₂₂N₁₀O₁₀P₂S₂ · 2Na | [7] |
| Formula Weight | 734.5 g/mol | [7] |
| Stereochemistry | Rp,Rp isomer | |
| Key Features | Bisphosphothioate backbone; mixed 2'-5' and 3'-5' linkages | [1][2] |
Mechanism of Action: Activation of the STING Pathway
MIW815 functions by directly engaging and activating the STING protein, a critical adaptor protein in the innate immune system located on the endoplasmic reticulum.[8][9] The activation of STING by MIW815 initiates a downstream signaling cascade that bridges innate and adaptive immunity.
The Signaling Cascade:
-
Binding and Conformational Change: MIW815 binds to the ligand-binding domain of STING dimers, inducing a conformational change.
-
TBK1 Recruitment and Activation: Activated STING translocates from the endoplasmic reticulum and recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3][10]
-
Immune Cell Activation: The secreted Type I IFNs act on surrounding immune cells, particularly dendritic cells (DCs), promoting their maturation, enhancing antigen presentation, and boosting the cytotoxicity of Natural Killer (NK) cells and CD8+ T cells.[2] This process effectively turns an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing.
Caption: Workflow for assessing MIW815-induced DC maturation.
Step-by-Step Methodology
Objective: To quantify the upregulation of co-stimulatory molecules (CD80, CD86) and MHC Class II on bone marrow-derived dendritic cells (BMDCs) after stimulation with MIW815.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Recombinant murine GM-CSF and IL-4
-
MIW815 (ADU-S100)
-
Fluorescently-conjugated antibodies: anti-mouse CD11c, CD80, CD86, MHC Class II
-
FACS buffer (PBS with 2% FBS, 2mM EDTA)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Generation of BMDCs (Day 0-9):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete RPMI medium supplemented with 10 ng/mL of GM-CSF and 10 ng/mL of IL-4. [11] * On day 3, add fresh supplemented medium. On days 6 and 8, centrifuge cells, discard half the medium, and replace with fresh supplemented medium. [12] * By day 9, the non-adherent and loosely adherent cells are enriched for immature BMDCs.
-
-
Stimulation of BMDCs (Day 9-10):
-
Harvest the immature BMDCs and plate them in a 96-well plate at a density of 1x10⁶ cells/mL.
-
Prepare dilutions of MIW815 in complete medium. A common effective concentration for stimulation is 5 µg/mL. [12]Include an untreated (vehicle) control.
-
Add the MIW815 solution to the cells and incubate for 24 hours at 37°C and 5% CO₂. [12][13]
-
-
Flow Cytometry Staining and Analysis (Day 10):
-
Harvest the cells and transfer to a 96-well U-bottom plate.
-
Wash the cells with cold FACS buffer.
-
Block Fc receptors by incubating cells with anti-CD16/32 antibody for 15 minutes on ice. [13] * Add the cocktail of fluorescently-labeled antibodies (e.g., anti-CD11c, anti-CD80, anti-CD86, anti-MHC II) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Interpretation:
-
Gate on the CD11c-positive population to analyze the dendritic cells.
-
Compare the median fluorescence intensity (MFI) and the percentage of positive cells for CD80, CD86, and MHC II between the MIW815-treated group and the vehicle control group.
-
A significant increase in the expression of these markers indicates successful DC maturation induced by the STING agonist.
-
Challenges and Future Directions
The clinical development of MIW815 highlighted several challenges for STING agonists. The limited efficacy of single-agent therapy suggests that overcoming tumor-induced immunosuppression may require combination strategies. [9]Furthermore, the intratumoral route of administration limits its application to accessible tumors.
Future research is focused on two key areas:
-
Novel Delivery Systems: To enable systemic administration and improve tumor targeting, novel delivery systems are being explored. Encapsulating MIW815 in cationic liposomes, for example, can protect it from degradation, improve its pharmacokinetic profile, and enhance its uptake by antigen-presenting cells. [1]2. Next-Generation Agonists: The development of new STING agonists with improved stability, higher potency, and different pharmacological profiles is an active area of research. These include non-cyclic dinucleotides and systemically available small molecules designed to provide a wider therapeutic window.
Conclusion
MIW815 (ADU-S100) is a pioneering synthetic cyclic dinucleotide that validated the STING pathway as a viable target for cancer immunotherapy. Its intelligent design provides enhanced stability and potent activation of both human and murine STING. While its clinical efficacy as a monotherapy delivered intratumorally was limited, MIW815 demonstrated clear on-target immune activation and a manageable safety profile. The insights gained from its development have been invaluable, paving the way for next-generation STING agonists and innovative delivery strategies that may yet unlock the full therapeutic potential of this powerful innate immune pathway.
References
-
Aduro Biotech and Novartis Present Results from Ongoing Phase 1b Study of STING Agonist ADU-S100 (MIW815) in Combination with Anti-PD-1 Monoclonal Antibody Spartalizumab (PDR001) in Patients with Advanced Solid Tumors or Lymphomas. (2019). GlobeNewswire. [Link]
-
Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research. [Link]
-
Novartis. (2022). A trial to learn more about the safety of receiving MIW815 (ADU-S100) together with PDR001 in participants with advanced or metastatic solid tumors or lymphomas. novctrd.com. [Link]
-
The Potential of STING Agonists Is Explored in Cancer. (2022). Targeted Oncology. [Link]
-
Meric-Bernstam, F., et al. (2019). Phase Ib study of MIW815 (ADU-S100) in combination with spartalizumab (PDR001) in patients (pts) with advanced/metastatic solid tumors or lymphomas. Journal of Clinical Oncology. [Link]
-
Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. PubMed. [Link]
-
Sweis, R. F., et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. Clinical Cancer Research. [Link]
-
Chinook Therapeutics, Inc. (2021). Safety and Efficacy of MIW815 (ADU-S100) +/- Ipilimumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas. ClinicalTrials.gov. [Link]
-
My Cancer Genome. (2020). Clinical Trial: NCT02675439. [Link]
-
ADU-S100 (MIW815). Chemietek. [Link]
-
ADU-S100. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Chen, Q., et al. (2023). Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. MDPI. [Link]
-
Mellett, M., et al. (2019). STING pathway agonism as a cancer therapeutic. PMC. [Link]
-
In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming. (2025). bioRxiv. [Link]
-
In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming. (2025). PMC. [Link]
-
In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming. (2025). ResearchGate. [Link]
-
STING agonists drive recruitment and intrinsic type I interferon responses in monocytic lineage cells for optimal anti-tumor immunity. (2025). The Journal of Immunology. [Link]
-
Protein Nanovaccines Co-Delivering STING Agonists for Enhanced Dendritic Cell Activation and Antitumor Immunity. (2026). ACS Applied Materials & Interfaces. [Link]
-
The STING Pathway and Cancer. (2018). Technology Networks. [Link]
-
Sweis, R. F., et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. PMC. [Link]
-
Tumor cell-intrinsic STING pathway activation leads to robust induction of Type III Interferons and contributes to the. AACR. [Link]
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- 3. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]
- 4. ADU-S100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Aduro Biotech and Novartis Present Results from Ongoing [globenewswire.com]
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- 9. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Preclinical Characterization and Translational Potential of MIW815 (ADU-S100): A Technical Guide
Executive Summary
MIW815 (ADU-S100) represents a first-generation, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2] Unlike endogenous STING ligands (e.g., 2'3'-cGAMP) which are rapidly hydrolyzed by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1), MIW815 is chemically stabilized via phosphorothioate modifications.[1] Preclinical data demonstrate that MIW815 activates all major human STING variants (R232, H232, HAQ) and murine STING, inducing a potent type I interferon (IFN) response.[1]
This guide synthesizes the core preclinical data supporting MIW815's mechanism of action, in vivo efficacy in syngeneic tumor models, and pharmacokinetic profile. It serves as a reference for researchers designing STING-targeted immunotherapies.[1]
Chemical & Mechanistic Basis[1]
Chemical Structure and Design
MIW815 is a synthetic analog of cyclic di-AMP (c-di-AMP) engineered for enhanced stability and affinity.[1]
-
Chemical Identity: Rp,Rp-dithio-2',3'-cyclic di-AMP (also referred to as ML RR-S2 CDA).[1][3]
-
Stereochemistry: The Rp,Rp stereoisomer configuration at the thiophosphate internucleotide linkages confers resistance to enzymatic hydrolysis by ENPP1.
-
Linkage Topology: Unlike bacterial c-di-AMP (which typically possesses two 3'-5' linkages), MIW815 incorporates a mixed linkage (2'-5', 3'-5') architecture mimicking endogenous mammalian 2'3'-cGAMP.[1] This structural feature is critical for high-affinity binding to the STING binding pocket, which undergoes a conformational "lid closure" upon ligand binding.
Mechanism of Action (MOA)
Upon intratumoral administration, MIW815 enters the cytosol and binds to the STING dimer located on the endoplasmic reticulum (ER). This binding event triggers a conformational change that recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] Translocation of phospho-IRF3 to the nucleus drives the transcription of Type I interferons (IFN-
Signaling Pathway Visualization
The following diagram illustrates the signal transduction cascade initiated by MIW815.
Caption: MIW815 activates the STING-TBK1-IRF3 axis, driving type I IFN production and CD8+ T cell priming.[1]
In Vitro Pharmacology
Potency Across STING Variants
A critical differentiator for MIW815 is its ability to activate multiple human STING alleles, addressing the genetic diversity in human populations.
| Assay Type | Cell Line / Target | Readout | Potency (EC50 / Kd) |
| Binding Affinity | Human STING (R232) | Thermal Shift (Kd) | ~4.6 µM |
| Reporter Assay | HEK293T (hSTING R232) | IFN- | ~233 nM |
| Reporter Assay | HEK293T (hSTING R232) | IRF Pathway | ~88 nM |
| Cellular Activity | THP-1 (Human Monocytes) | IRF3 Activation | ~3.0 µg/mL (Free Drug)* |
*Note: The micromolar potency in THP-1 cells for free drug reflects limited cytosolic access without transfection agents. Liposomal formulations or permeabilization significantly enhance apparent potency into the nanomolar range.
Cytokine Profiling
In human peripheral blood mononuclear cells (PBMCs), MIW815 induces a distinct cytokine signature characterized by high levels of IFN-
In Vivo Efficacy & Immunology[4][5][6][7][8]
Syngeneic Tumor Models
The therapeutic efficacy of MIW815 has been extensively validated in murine models, particularly B16-F10 (melanoma), CT26 (colon carcinoma), and 4T1 (breast carcinoma).[1]
Key Findings:
-
Abscopal Effect: Intratumoral (IT) injection into a single flank tumor results in the regression of both the injected tumor and non-injected distal tumors.
-
Immune Memory: Mice cured of CT26 tumors reject re-challenge with CT26 cells, indicating the formation of durable, tumor-specific immunological memory.
-
Mechanism of Clearance: Efficacy is abrogated in
andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> mice, confirming that the anti-tumor effect is STING-dependent and mediated by cytotoxic T cells.
Combination Strategies
MIW815 monotherapy often shows limited durability in "cold" tumors (e.g., B16-F10).[1] However, combination with immune checkpoint inhibitors (ICIs) yields synergistic effects.[1][4]
| Combination Agent | Tumor Model | Outcome vs. Monotherapy | Mechanism |
| Anti-PD-1 | CT26, B16-F10 | Significantly enhanced survival; Complete Response (CR) rates >70% | STING activation upregulates PD-L1 on tumor cells; Anti-PD-1 prevents T-cell exhaustion.[1] |
| Anti-CTLA-4 | 4T1 | Eradication of primary and metastatic lesions | Enhanced priming of T cells in draining lymph nodes. |
Experimental Workflow Visualization
The following diagram outlines a standard preclinical efficacy study design for MIW815 in a bilateral tumor model.
Caption: Standard bilateral tumor model workflow to assess abscopal efficacy and immunological memory.
Pharmacokinetics (PK) & Safety
PK Profile[1]
-
Absorption: Rapid absorption from the intratumoral injection site.
-
Half-life (
): Short terminal half-life in plasma (~24 minutes in humans/primates; rapid clearance in mice).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Systemic Exposure: Despite IT administration, "leakage" into systemic circulation occurs, leading to transient spikes in serum cytokines (IL-6, TNF-
) peaking at ~2-6 hours post-dose.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Safety Considerations
-
Local Effects: High doses (>50-100 µ g/mouse ) can cause rapid tumor necrosis leading to ulceration or local vascular collapse.[1]
-
Systemic Toxicity: The "cytokine sink" effect implies that while systemic cytokines indicate target engagement, excessive levels can lead to weight loss and transient morbidity in mice.
Detailed Experimental Protocols
Protocol A: In Vitro STING Reporter Assay (HEK293T)
Objective: To determine the
-
Cell Preparation:
-
Use HEK293T cells stably expressing human STING (R232 variant) and an IFN-
promoter-driven Firefly Luciferase reporter.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Seed cells at
cells/well in 96-well plates in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO .
-
-
Compound Preparation:
-
Stimulation:
-
Replace culture media with 100 µL of MIW815-containing media.[1]
-
Incubate for 16–24 hours.
-
-
Readout:
Protocol B: Therapeutic Efficacy in B16-F10 Melanoma Model
Objective: To assess tumor growth inhibition and abscopal effects in vivo.
-
Tumor Inoculation:
-
Cultured B16-F10 cells (log phase) are harvested and resuspended in PBS.[1]
-
Inject
cells subcutaneously (s.c.) into the right flank (primary tumor) andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> cells into the left flank (distal tumor) of C57BL/6 mice (Females, 6-8 weeks).
-
-
Randomization:
-
Treatment:
-
MIW815: Administer 50 µL intratumorally into the right flank tumor only on Days 10, 14, and 17.
-
Anti-PD-1: Administer intraperitoneally (IP) on Days 10, 14, 17, and 21.[1]
-
-
Data Collection:
References
-
Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Controls Specialized Non-redundant Dendritic Cell Subsets. Cell Reports. [1]
-
Ghaffari, A., et al. (2018).[1] STING agonist therapy in combination with PD-1 immune checkpoint blockade.[1][6] Journal for ImmunoTherapy of Cancer.[7]
-
Sivick, K. E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[1] Cell Reports.
-
Meric-Bernstam, F., et al. (2022).[1] Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[1][8] Clinical Cancer Research.
-
Kraman, M., et al. (2020).[1] Preclinical characterization of ALG-031048, a novel STING agonist with potent anti-tumor activity in mice (Comparison with ADU-S100).[1] Cancer Research (AACR Abstract).
Sources
The STING Agonist ML RR-S2 CDA Ammonium Salt: A Technical Guide to its Patented Immunotherapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Potent Activator of Innate Immunity
ML RR-S2 CDA ammonium salt, also known by its developmental codes ADU-S100 and MIW815, is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its unique structural features, specifically the dithio modification of the phosphate bridge, confer enhanced stability and potent immunostimulatory activity, positioning it as a promising candidate for cancer immunotherapy.[1] This guide provides an in-depth technical overview of ML RR-S2 CDA ammonium salt, including its mechanism of action, patented intellectual property, and practical considerations for its use in preclinical research.
Table 1: Compound Identification and Chemical Properties
| Identifier | Value |
| Systematic Name | [P(R)]-5'-O-[(R)-hydroxymercaptophosphinyl]-P-thioadenylyl-(2'→5')-adenosine, cyclic nucleotide, diammonium salt |
| Synonyms | ADU-S100, MIW815, 2'3'-c-di-AM(PS)2 (Rp,Rp) ammonium salt |
| Molecular Formula | C20H22N10O10P2S2 • 2NH4 |
| CAS Number | 1638750-96-5 |
| Molecular Weight | 724.6 g/mol |
Mechanism of Action: Harnessing the STING Pathway for Anti-Tumor Immunity
ML RR-S2 CDA ammonium salt exerts its powerful immunomodulatory effects by directly targeting and activating the STING protein, a central mediator of the innate immune response to cytosolic DNA. The STING pathway is a critical link between the detection of cellular stress or pathogens and the induction of a robust anti-tumor immune response.
The activation of the STING pathway by ML RR-S2 CDA ammonium salt initiates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and a host of pro-inflammatory cytokines and chemokines.[3] This orchestrated response leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment. The subsequent infiltration of these activated immune effectors can lead to the targeted destruction of cancer cells.
Caption: STING Pathway Activation by ML RR-S2 CDA Ammonium Salt.
Patented Intellectual Property: Composition of Matter and Therapeutic Use
The core intellectual property surrounding ML RR-S2 CDA ammonium salt is encapsulated in U.S. Patent 9,724,408 , titled "Methods and compositions for activation of STING." This patent, assigned to Aduro Biotech, Inc., provides broad claims covering the composition of matter of a class of cyclic dinucleotides, including the specific structure of ADU-S100 (ML RR-S2 CDA).
The key claims of this patent encompass:
-
Composition of Matter: The patent specifically claims cyclic dinucleotide compounds with dithio modifications at the phosphate bridge, which includes the Rp,Rp stereoisomer that constitutes ML RR-S2 CDA. This structural modification is a critical inventive step, as it confers enhanced stability against enzymatic degradation compared to natural CDNs.
-
Pharmaceutical Compositions: The patent covers pharmaceutical compositions comprising these modified CDNs, including ML RR-S2 CDA ammonium salt, and a pharmaceutically acceptable carrier.
-
Methods of Use: The patent claims methods for inducing an immune response in a subject by administering these compounds. This includes methods for treating cancer by administering the claimed cyclic dinucleotides.
The patent underscores the novelty and utility of ML RR-S2 CDA ammonium salt as a therapeutic agent, providing a strong foundation for its development as a cancer immunotherapy. Researchers and drug developers should be aware of this patent landscape when working with this compound.
Synthesis and Characterization: A Review of Methodologies
While a detailed, publicly available, step-by-step synthesis protocol for ML RR-S2 CDA ammonium salt is not readily found, the synthesis of phosphorothioate cyclic dinucleotides is a well-established field in medicinal chemistry.[4][5][6] The synthesis of this specific diastereomer would likely involve a multi-step process utilizing phosphoramidite chemistry, followed by a cyclization step and purification to isolate the desired Rp,Rp isomer.[4][5]
General Synthetic Strategy Outline:
-
Preparation of Protected Adenosine Monomers: The synthesis would begin with appropriately protected adenosine nucleosides to prevent unwanted side reactions.
-
Phosphoramidite Coupling: The protected adenosine monomers would be coupled using phosphoramidite chemistry to form a linear dinucleotide.
-
Sulfurization: A sulfurizing agent would be introduced to create the phosphorothioate linkages with the desired stereochemistry.
-
Cyclization: The linear dinucleotide would then be cyclized to form the cyclic structure.
-
Deprotection and Purification: All protecting groups would be removed, and the final compound would be purified, likely using high-performance liquid chromatography (HPLC), to yield the ML RR-S2 CDA ammonium salt.
Characterization:
The identity and purity of the synthesized ML RR-S2 CDA ammonium salt would be confirmed using a combination of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure and confirm the stereochemistry of the phosphorothioate linkages.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Preclinical In Vivo Applications: Formulation and Administration
ML RR-S2 CDA ammonium salt has demonstrated significant anti-tumor efficacy in various preclinical cancer models.[2][3][7] For researchers planning in vivo studies, proper formulation and administration are critical for obtaining reproducible and meaningful results.
Table 2: Example Protocol for Intratumoral Administration in a Murine Model
| Step | Procedure | Rationale |
| 1. Reconstitution and Dilution | Reconstitute lyophilized ML RR-S2 CDA ammonium salt in sterile, endotoxin-free water or phosphate-buffered saline (PBS) to a stock concentration (e.g., 10 mg/mL).[1][8] Further dilute the stock solution with sterile PBS to the final desired concentration for injection (e.g., 50 µg/mL).[1][8] | Ensuring sterility and appropriate concentration is crucial for in vivo studies. |
| 2. Animal Model | Utilize a relevant syngeneic tumor model (e.g., CT26 colon carcinoma, B16 melanoma) in immunocompetent mice. | Syngeneic models are essential for studying the effects of immunotherapies. |
| 3. Tumor Implantation | Subcutaneously implant tumor cells into the flank of the mice and allow tumors to establish to a palpable size (e.g., 50-100 mm³). | Allows for accurate measurement of tumor growth and a target for intratumoral injection. |
| 4. Intratumoral Injection | Using a 27-30 gauge needle, slowly inject the formulated ML RR-S2 CDA ammonium salt directly into the center of the tumor. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL). | Direct intratumoral delivery maximizes local drug concentration and activation of the tumor microenvironment. |
| 5. Dosing Schedule | A typical dosing schedule might involve injections once or twice weekly for a specified number of weeks.[7] | The optimal dosing schedule may vary depending on the tumor model and experimental design. |
| 6. Monitoring | Monitor tumor growth using calipers at regular intervals. Overall animal health and survival should also be monitored. | Provides key efficacy data for the treatment. |
| 7. Endpoint Analysis | At the study endpoint, tumors and relevant tissues (e.g., lymph nodes, spleen) can be harvested for further analysis, such as flow cytometry, immunohistochemistry, or gene expression analysis. | To elucidate the immunological mechanisms of action. |
Causality in Experimental Choices: The choice of intratumoral administration is based on the rationale of achieving high local concentrations of the STING agonist within the tumor microenvironment, thereby maximizing the activation of innate immune cells at the site of the tumor and minimizing potential systemic toxicities.[2] The selection of a syngeneic tumor model is critical as it allows for the evaluation of the therapeutic efficacy in the context of a fully competent immune system, which is essential for an immunomodulatory agent like ML RR-S2 CDA ammonium salt.
Conclusion and Future Directions
ML RR-S2 CDA ammonium salt is a potent and stable STING agonist with a well-defined mechanism of action and a strong intellectual property position. Its ability to robustly activate the innate immune system and remodel the tumor microenvironment makes it a highly promising agent for cancer immunotherapy, both as a monotherapy and in combination with other therapeutic modalities such as checkpoint inhibitors. This technical guide provides a comprehensive overview for researchers and drug developers, highlighting the key scientific and practical considerations for working with this innovative immunotherapeutic compound. Future research will likely focus on optimizing delivery strategies, exploring novel combination therapies, and further elucidating the full therapeutic potential of ML RR-S2 CDA ammonium salt in a range of malignancies.
References
- Aduro Biotech, Inc. (2017). U.S. Patent No. 9,724,408. Washington, DC: U.S.
-
Chakraborty, M., et al. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. OncoImmunology, 10(1), 1886472. [Link]
-
Chakraborty, M., et al. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-Cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. ResearchGate. [Link]
-
Drakes, D. J., et al. (2019). A STING Agonist Given with OX40 Receptor and PD-L1 Modulators Primes Immunity and Reduces Tumor Growth in Tolerized Mice. Cancer Immunology Research, 7(10), 1663–1675. [Link]
-
Gaffney, B. L., Veliath, E., Zhao, J., & Jones, R. A. (2010). One-flask syntheses of c-di-GMP and the [Rp,Rp] and [Rp,Sp] thiophosphate analogs. Organic letters, 12(14), 3269–3271. [Link]
-
Gorbunov, Y. A., et al. (2020). Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms. Nucleic acids research, 48(4), 1645–1663. [Link]
-
Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research, 28(4), 677–688. [Link]
-
Sweis, R. F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. The Sweis Lab. [Link]
-
Yan, H., et al. (2010). New Approach for the Synthesis of c-di-GMP and Its Analogues. Synthesis, 2010(14), 2423-2430. [Link]
-
U.S. Patent and Trademark Office. Patent Public Search. [Link]
-
Hall, M. D., et al. (2018). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. Journal of Biological Chemistry, 293(10), 3733-3742. [Link]
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- 3. Research Portal [researchdiscovery.drexel.edu]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: MIW815 (ADU-S100) for Cancer Immunotherapy in Animal Models
[1][2]
Abstract
This application note provides a rigorous technical guide for the use of MIW815 (ADU-S100) , a synthetic cyclic dinucleotide (CDN) STING agonist, in preclinical cancer immunotherapy. Unlike traditional chemotherapy, MIW815 functions by activating the cGAS-STING pathway in the tumor microenvironment (TME), triggering type I interferon (IFN) production and priming tumor-specific CD8+ T cells. This guide details the mechanism of action, optimal syngeneic model selection, reagent formulation, and step-by-step protocols for intratumoral (IT) administration and combination with immune checkpoint inhibitors (ICIs).
Mechanism of Action: The STING Pathway
MIW815 acts as a mimetic of endogenous 2'3'-cGAMP, binding directly to the STING (Stimulator of Interferon Genes) receptor. This binding event induces a conformational change in STING, recruiting TBK1 (TANK-binding kinase 1), which phosphorylates IRF3 (Interferon Regulatory Factor 3). Translocation of phosphorylated IRF3 to the nucleus drives the transcription of Type I interferons (IFN-
The downstream effect is the maturation of dendritic cells (DCs) within the tumor, which then cross-present tumor antigens to CD8+ T cells, converting "cold" tumors into "hot," inflamed tissues susceptible to immune attack.
Figure 1: STING Signaling Pathway
Caption: Mechanism of MIW815-induced STING activation leading to Type I IFN production and adaptive immune priming.[1]
Preclinical Model Selection
Because MIW815 relies on the host immune system to exert anti-tumor effects, immunodeficient mice (e.g., Nude, SCID, NSG) are unsuitable . Efficacy studies must be conducted in immunocompetent syngeneic mouse models .
| Model | Tumor Type | Strain | Immunogenicity | Key Application |
| CT26 | Colon Carcinoma | BALB/c | High ("Hot") | High response rate; good for dose optimization. |
| B16-F10 | Melanoma | C57BL/6 | Low ("Cold") | Stringent test for potency; often requires combination with anti-PD-1. |
| 4T1 | Breast Carcinoma | BALB/c | Poor | Metastatic model; evaluates abscopal effects. |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Moderate | Standard model for colorectal cancer immunotherapy. |
Reagent Preparation & Handling
Reconstitution
MIW815 is typically supplied as a lyophilized powder (disodium salt).
-
Vehicle: Sterile Phosphate Buffered Saline (PBS) or HBSS (pH 7.4). Avoid DMSO if possible for in vivo IT injection to minimize local tissue toxicity.
-
Concentration: Prepare a stock solution of 2.5 mg/mL or 5.0 mg/mL .
-
Calculation: To deliver 50 µg in 20 µL, concentration = 2.5 mg/mL.
-
-
Solubility: Vortex gently. If necessary, warm to 37°C for 5-10 minutes.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (maximum 2 cycles).
Experimental Protocol: Intratumoral Monotherapy
Objective: Assess tumor regression induced by local STING activation.
Tumor Inoculation
-
Harvest cells (e.g., CT26) in log-phase growth.
-
Resuspend
cells in 100 µL PBS. -
Inject subcutaneously (SC) into the right flank of 6-8 week old female BALB/c mice.
-
Monitor growth until tumors reach 50–100 mm³ (typically Day 7–10 post-inoculation). Note: Do not treat tumors <50 mm³ as IT injection retention is difficult.
Dosing Regimen
-
Dose: 50 µg per mouse (Standard effective dose).
-
Range: 25–100 µg. 100 µg may cause ulceration; 50 µg is generally immunogenic without excessive necrosis.
-
-
Schedule: 3 doses total, administered every 3 days (q3d).
-
Example: Day 0 (Randomization), Day 3, Day 6.
-
IT Injection Technique (Critical Step)
-
Anesthetize mouse (Isoflurane).
-
Clean tumor site with alcohol wipe.
-
Use a 29G or 30G insulin syringe .
-
Insert needle into the center of the tumor.
-
Slowly infuse the volume (20–50 µL) over 5–10 seconds.
-
Tip: If the tumor is small, inject from a single angle. If >100 mm³, fan the needle slightly to distribute the drug.
-
-
Withdraw needle slowly and hold pressure for 10 seconds to prevent backflow/leakage.
Experimental Protocol: Combination Therapy (MIW815 + Anti-PD-1)[5][8][9][10]
Rationale: STING activation upregulates PD-L1 on tumor cells (adaptive resistance). Blocking this axis with anti-PD-1 synergizes to reject tumors.
Workflow
-
Tumor Inoculation: As above.
-
Randomization: When tumors reach ~60–80 mm³.
-
Groups:
-
Group A: Vehicle IT + Isotype Ctrl IP
-
Group B: MIW815 IT (50 µg, q3d x 3)
-
Group C: Anti-PD-1 IP (200 µg, biweekly)
-
Group D: MIW815 IT + Anti-PD-1 IP
-
-
Dosing Schedule:
-
Day 0: MIW815 (IT) + Anti-PD-1 (IP).
-
Day 3: MIW815 (IT) + Anti-PD-1 (IP).
-
Day 6: MIW815 (IT) + Anti-PD-1 (IP).
-
Day 9+: Continue Anti-PD-1 biweekly until endpoint.
-
Figure 2: Combination Therapy Workflow
Caption: Timeline for combinational efficacy study (MIW815 + Anti-PD-1).
Pharmacodynamic Assessment & Readouts
To validate the mechanism, collect samples 24–72 hours after the last MIW815 dose.
| Readout | Method | Target Markers | Expected Result |
| Tumor Growth | Caliper | Volume ( | Growth inhibition or regression.[6] |
| Survival | Kaplan-Meier | Days to endpoint ( | Prolonged survival in combo group. |
| T Cell Infiltration | Flow Cytometry | CD45+, CD3+, CD8+, CD4+ | Increased CD8+ T cell frequency in TME. |
| Activation Status | Flow Cytometry | Ki67, Granzyme B, IFN- | Upregulation on CD8+ T cells. |
| Cytokines | ELISA/Luminex | IFN- | Acute spike in TME homogenates (2-6h post-dose). |
Flow Cytometry Gating Strategy:
References
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[8] Cell Reports.
-
Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.
-
Ghaffari, A., et al. (2018). "Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Colon Carcinoma Model." Reports of Biochemistry and Molecular Biology.
-
Meric-Bernstam, F., et al. (2022).[5] "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.
-
Cheng, N., et al. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.
Sources
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- 2. aacrjournals.org [aacrjournals.org]
- 3. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model | Oncotarget [oncotarget.com]
- 5. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ML RR-S2 CDA Ammonium Salt as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML RR-S2 CDA ammonium salt, also known as ADU-S100 or MIW815, is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its unique mixed-linkage (ML) structure, containing both 2'5' and 3'5' phosphodiester bonds, confers enhanced stability and potent immunostimulatory activity compared to natural CDNs.[1][3] As a vaccine adjuvant, ML RR-S2 CDA is designed to augment the immune response to co-administered antigens, a critical requirement for subunit, recombinant, and other modern vaccine platforms that often lack the intrinsic immunostimulatory properties of live-attenuated or whole-inactivated vaccines.[4][5]
These application notes provide a comprehensive guide for researchers on the effective use of ML RR-S2 CDA ammonium salt as a vaccine adjuvant. We will delve into its mechanism of action, provide detailed protocols for its formulation and evaluation, and offer insights into its potential applications in the development of next-generation vaccines against infectious diseases and cancer.
Physicochemical Properties
A clear understanding of the physicochemical properties of ML RR-S2 CDA ammonium salt is crucial for its proper handling and formulation.
| Property | Value | Reference |
| Synonyms | ADU-S100 ammonium salt, MIW815 ammonium salt | [2][3] |
| CAS Number | 1638750-96-5 | [6] |
| Molecular Formula | C20H22N10O10P2S2 • 2NH4 | [6] |
| Formula Weight | 724.61 g/mol | [6][7] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO and water | [8] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [8] |
Mechanism of Action: STING Pathway Activation
The adjuvant activity of ML RR-S2 CDA is rooted in its ability to potently activate the STING pathway, a critical component of the innate immune system that detects cytosolic nucleic acids.[4][5]
Upon introduction into a cell, such as an antigen-presenting cell (APC), ML RR-S2 CDA directly binds to the STING protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[5]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[5] Simultaneously, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
The secreted type I interferons and pro-inflammatory cytokines create a potent local inflammatory milieu that is essential for the initiation of a robust adaptive immune response.[9] This includes the enhanced recruitment of immune cells, improved antigen uptake and presentation by dendritic cells (DCs), and the promotion of T cell and B cell activation and differentiation.[9][10] This cascade of events ultimately leads to the generation of strong and durable antigen-specific cellular and humoral immunity.[11]
Caption: ML RR-S2 CDA-mediated STING signaling pathway.
Experimental Protocols
Protocol 1: Reconstitution of ML RR-S2 CDA Ammonium Salt
Objective: To prepare a stock solution of ML RR-S2 CDA for use in in vitro and in vivo experiments.
Materials:
-
ML RR-S2 CDA ammonium salt (powder)
-
Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Equilibration: Allow the vial of ML RR-S2 CDA powder to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the powder in sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL).[8] Pipette up and down gently to ensure complete dissolution.
-
Working Stock Preparation: For most in vivo and in vitro applications, the DMSO concentration should be minimized. Prepare a working stock solution by diluting the primary DMSO stock in sterile PBS. For example, to prepare a 1 mg/mL working stock, dilute the 10 mg/mL primary stock 1:10 in sterile PBS.
-
Aliquot and Storage: Aliquot the working stock solution into sterile, single-use polypropylene tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[8]
Note: The final concentration of DMSO in the administered formulation should be carefully controlled and ideally be below 1% to avoid solvent-related toxicity.
Protocol 2: Formulation of a Vaccine with ML RR-S2 CDA Adjuvant
Objective: To formulate a model vaccine by combining a protein antigen with ML RR-S2 CDA.
Materials:
-
Reconstituted ML RR-S2 CDA working stock solution (from Protocol 1)
-
Antigen of interest (e.g., Ovalbumin, recombinant protein) in a suitable buffer
-
Sterile, endotoxin-free PBS, pH 7.4
-
Sterile, polypropylene tubes
Procedure:
-
Component Calculation: Determine the final desired concentrations of the antigen and ML RR-S2 CDA in the vaccine formulation. For in vivo mouse studies, typical doses of ML RR-S2 CDA range from 5 to 50 µg per mouse.[2][12][13] The antigen dose will be dependent on its immunogenicity and should be determined empirically or from existing literature.
-
Formulation: In a sterile polypropylene tube, combine the required volumes of the antigen solution and the ML RR-S2 CDA working stock.
-
Volume Adjustment: Adjust the final volume of the vaccine formulation with sterile PBS to achieve the desired injection volume (e.g., 50-100 µL for subcutaneous or intramuscular injection in mice).
-
Gentle Mixing: Gently mix the formulation by inverting the tube or by gentle vortexing. Avoid vigorous shaking that could denature the protein antigen.
-
Incubation (Optional): For some antigen-adjuvant combinations, a brief incubation period (e.g., 30 minutes at room temperature) may promote their association. However, for a simple mixture, this may not be necessary.
-
Use Immediately: It is recommended to use the formulated vaccine immediately. Do not store the formulated vaccine unless stability data is available.
Caption: A streamlined workflow for formulating a vaccine with ML RR-S2 CDA.
Protocol 3: In Vitro Evaluation of ML RR-S2 CDA Activity
Objective: To assess the immunostimulatory activity of ML RR-S2 CDA on immune cells in vitro.
Materials:
-
Mouse bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
ML RR-S2 CDA working stock solution
-
ELISA kits for detecting IFN-β, TNF-α, and IL-6
-
Flow cytometry antibodies for staining cell surface markers (e.g., CD80, CD86, MHC-II)
Procedure:
-
Cell Seeding: Seed BMDCs or PBMCs in a 24-well or 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Stimulation: Treat the cells with varying concentrations of ML RR-S2 CDA (e.g., 0.1, 1, 10 µg/mL).[2] Include an untreated control (vehicle only).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants for cytokine analysis.
-
Cytokine Analysis: Measure the concentrations of IFN-β, TNF-α, and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Staining and Flow Cytometry: Gently harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers of activation, such as CD80, CD86, and MHC-II. Analyze the cells by flow cytometry to determine the upregulation of these markers in response to ML RR-S2 CDA treatment.
Protocol 4: In Vivo Immunization and Evaluation in Mice
Objective: To evaluate the adjuvant effect of ML RR-S2 CDA in a mouse immunization model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Vaccine formulation (Antigen + ML RR-S2 CDA)
-
Control formulations (Antigen only, ML RR-S2 CDA only, PBS only)
-
Syringes and needles for injection (e.g., 27-30 gauge)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
ELISA plates pre-coated with the antigen of interest
-
Secondary antibodies for ELISA (e.g., anti-mouse IgG, IgG1, IgG2a/c)
-
Reagents for ELISpot assay (optional, for cellular immunity)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.
-
Immunization Schedule: A common immunization schedule involves a prime immunization on day 0 and a boost immunization on day 14 or 21.
-
Immunization: Administer 50-100 µL of the vaccine and control formulations to different groups of mice via the desired route (e.g., subcutaneous at the base of the tail or intramuscular in the quadriceps).
-
Blood Collection: Collect blood samples from the mice at various time points (e.g., pre-immunization on day 0, and post-immunization on days 14, 28, and 42) via the tail vein or retro-orbital sinus.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.
-
Antibody Titer Measurement (ELISA): a. Coat ELISA plates with the antigen of interest. b. Serially dilute the collected serum samples and add them to the plates. c. Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c secondary antibodies. d. Develop the signal with a suitable substrate and measure the absorbance. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
-
Cellular Immune Response (Optional): At the end of the experiment, spleens can be harvested to assess the antigen-specific T cell response by ELISpot or intracellular cytokine staining followed by flow cytometry.
Expected Outcomes and Troubleshooting
-
In Vitro: Treatment of immune cells with ML RR-S2 CDA is expected to induce a dose-dependent increase in the secretion of type I interferons and pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules on APCs.[1][2]
-
In Vivo: Mice immunized with an antigen formulated with ML RR-S2 CDA should exhibit significantly higher antigen-specific antibody titers, particularly Th1-biasing IgG2a/c subclasses, compared to mice immunized with the antigen alone.[14] A robust cellular immune response, characterized by increased numbers of antigen-specific T cells, is also anticipated.[11]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low in vitro cytokine production | Inactive ML RR-S2 CDA, low cell viability, inappropriate cell type | Verify the integrity and concentration of the ML RR-S2 CDA stock. Check cell viability before and after the experiment. Ensure the chosen cell type expresses STING. |
| High background in ELISA | Insufficient blocking, non-specific binding of antibodies | Increase blocking time or use a different blocking buffer. Optimize primary and secondary antibody concentrations. |
| Low in vivo antibody response | Suboptimal antigen or adjuvant dose, inappropriate immunization route or schedule | Perform a dose-ranging study for both the antigen and ML RR-S2 CDA. Compare different immunization routes and schedules. |
| Variability between animals | Inconsistent injection technique, inherent biological variability | Ensure consistent and accurate administration of the vaccine. Increase the number of animals per group to improve statistical power. |
Conclusion
ML RR-S2 CDA ammonium salt is a powerful and versatile STING agonist with significant potential as a vaccine adjuvant. Its ability to robustly activate the innate immune system provides a strong foundation for the development of potent and durable adaptive immune responses. The protocols and guidelines presented in these application notes are intended to provide a solid starting point for researchers to explore the utility of ML RR-S2 CDA in their vaccine development programs. As with any adjuvant, empirical optimization of formulations, dosages, and immunization schedules will be critical to achieving maximal efficacy for a given antigen and disease target.
References
-
Corrales, L., et al. (2015). STING agonist-formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(282), 282ra49. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of an adjuvant (adjuvant therapy) in vaccination?. [Link]
-
Awate, S., Babiuk, L. A., & Mutwiri, G. (2013). Mechanisms of action of adjuvants. Frontiers in Immunology, 4, 114. [Link]
-
Li, M., et al. (2024). Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines. MDPI, 13(10), 2213. [Link]
-
Foote, J. B., et al. (2023). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. bioRxiv. [Link]
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Thota, S., et al. (2022). Combination of STING and TLR 7/8 Agonists as Vaccine Adjuvants for Cancer Immunotherapy. MDPI, 11(11), 2636. [Link]
-
Wu, J., et al. (2025). Progress Update on STING Agonists as Vaccine Adjuvants. PubMed Central, 13(3), 371. [Link]
-
Wu, J., et al. (2025). Progress Update on STING Agonists as Vaccine Adjuvants. ResearchGate. [Link]
-
Morressier. (2023). Development of novel STING pathway agonists as vaccine adjuvants. [Link]
-
National Center for Biotechnology Information. (2024). STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy. PubMed Central. [Link]
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PubChem. ML RR-S2 CDA (ammonium salt). [Link]
-
Zhang, R., et al. (2023). Vaccine adjuvants: mechanisms and platforms. PubMed Central. [Link]
-
ResearchGate. Fig. 5. Synthetic RR-S2 CDA increased STINGVAX ' s potency. [Link]
-
Mytilinaios, D. G., et al. (2023). Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models. PubMed Central. [Link]
-
Hanson, M. C., et al. (2015). Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants. Journal of Clinical Investigation, 125(6), 2532-2546. [Link]
-
National Center for Biotechnology Information. (2024). Antitumor Effect of Platinum-Modified STING Agonist MSA-2. PubMed. [Link]
-
Long, Y., et al. (2025). Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity. Advanced Science. [Link]
-
O'Hagan, D. T., & Valiante, N. M. (2003). An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2025). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ML RR-S2 CDA (ammonium salt) | C20H30N12O10P2S2 | CID 156619407 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
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- 14. mdpi.com [mdpi.com]
Application Note: ADU-S100 (cGAMP) Protocol for Dendritic Cell Activation Assay
Introduction: Harnessing the STING Pathway for Potent Immune Activation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response.[1][2] ADU-S100 (also known as MIW815 or cGAMP) is a synthetic cyclic dinucleotide that directly binds to and activates STING, a transmembrane protein residing in the endoplasmic reticulum.[3] This activation triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for the maturation and activation of dendritic cells (DCs).[1][4][5] As the most potent antigen-presenting cells (APCs), activated DCs are pivotal in bridging innate and adaptive immunity, ultimately leading to the priming of antigen-specific T cells.[6][7][8]
This application note provides a detailed, field-proven protocol for utilizing ADU-S100 to activate human and murine dendritic cells in vitro. We will delve into the generation of monocyte-derived DCs (Mo-DCs) and bone marrow-derived DCs (BMDCs), their stimulation with ADU-S100, and subsequent analysis of their activation status through flow cytometry and cytokine profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the immunomodulatory properties of STING agonists.
The STING Signaling Pathway: A Visual Guide
The activation of dendritic cells by ADU-S100 is mediated through the canonical STING signaling pathway. The following diagram illustrates the key molecular events initiated by ADU-S100.
Caption: ADU-S100 activates the STING pathway, leading to the transcription of type I interferons and pro-inflammatory cytokines.
Experimental Workflow Overview
The following diagram outlines the general workflow for the dendritic cell activation assay using ADU-S100.
Caption: General experimental workflow for the ADU-S100 dendritic cell activation assay.
Part 1: Generation of Dendritic Cells
The choice between human and murine models will depend on the specific research question. Below are protocols for both.
Protocol 1A: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs).[9][10]
Materials:
-
Ficoll-Paque or other density gradient medium
-
Human peripheral blood (buffy coat or whole blood)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
CD14 MicroBeads (for monocyte isolation)
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from human blood using density gradient centrifugation.[10]
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's instructions.[10][11]
-
Initiation of DC Culture: Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) containing 800 IU/mL GM-CSF and 250 IU/mL IL-4.[11]
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Incubation and Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-6 days. Every 2 days, gently aspirate half of the medium and replace it with fresh medium containing the same concentrations of GM-CSF and IL-4.[9]
-
Harvesting Immature DCs: On day 5 or 6, the non-adherent and loosely adherent cells are immature DCs and are ready for stimulation.
Protocol 1B: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the generation of immature BMDCs from mouse bone marrow.[12][13]
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
70% Ethanol
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
β-Mercaptoethanol
-
Recombinant Mouse GM-CSF
-
Recombinant Mouse IL-4 (optional)
Step-by-Step Methodology:
-
Bone Marrow Harvest: Euthanize mice and aseptically dissect the femurs and tibias. Clean the bones of surrounding muscle and tissue.
-
Bone Marrow Extraction: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium into a sterile tube.[12]
-
Cell Lysis and Counting: Lyse red blood cells using ACK lysis buffer. Wash the remaining cells with RPMI-1640 and perform a viable cell count.
-
Initiation of DC Culture: Resuspend the bone marrow cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM β-Mercaptoethanol) containing 20 ng/mL of recombinant mouse GM-CSF. Some protocols also include 10 ng/mL of IL-4.[13]
-
Cell Seeding: Plate the cells in non-tissue culture treated 100 mm dishes at a density of 2 x 10^6 cells in 10 mL of medium.
-
Incubation and Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add another 10 mL of fresh medium with GM-CSF. On day 6, gently swirl the plates, aspirate half of the medium, and replace it with fresh medium containing GM-CSF.
-
Harvesting Immature DCs: On day 8-9, the non-adherent and loosely adherent cells are immature DCs and can be harvested for experiments.
Part 2: Dendritic Cell Activation with ADU-S100
This section describes the stimulation of the generated immature DCs with ADU-S100.
Materials:
-
Immature Mo-DCs or BMDCs
-
ADU-S100 (lyophilized powder)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
96-well flat-bottom culture plates
Step-by-Step Methodology:
-
Reconstitution of ADU-S100: Reconstitute lyophilized ADU-S100 in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Plating: Harvest the immature DCs and resuspend them in fresh complete medium. Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in a volume of 100 µL.
-
Preparation of ADU-S100 Working Solutions: Prepare serial dilutions of ADU-S100 in complete medium. A typical concentration range to test is between 1 µg/mL and 50 µg/mL.[6][14]
-
Stimulation: Add 100 µL of the ADU-S100 working solutions to the appropriate wells. Include a vehicle control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may vary depending on the specific endpoint being measured.
Part 3: Analysis of Dendritic Cell Activation
The activation status of DCs can be assessed by measuring the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines.
Protocol 3A: Flow Cytometry for Surface Marker Expression
Principle: Activated DCs upregulate the expression of surface molecules crucial for T cell activation, such as CD40, CD80, CD86, and MHC Class II.[8][15][16][17]
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 for mouse, commercial Fc receptor blocker for human)
-
Fluorochrome-conjugated antibodies against:
-
Human: CD11c, HLA-DR, CD80, CD86, CD40
-
Mouse: CD11c, I-A/I-E (MHC Class II), CD80, CD86, CD40
-
Step-by-Step Methodology:
-
Cell Harvesting: After the 24-48 hour stimulation, gently pipette the cells up and down to detach them and transfer the cell suspension to FACS tubes.
-
Washing: Wash the cells once with cold FACS buffer.
-
Fc Receptor Blocking: Resuspend the cells in Fc block solution and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.[16]
-
Surface Staining: Add the pre-titrated antibody cocktail to the cells and incubate on ice in the dark for 30 minutes.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 200-300 µL of FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the live, single DC population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity or percentage of positive cells) of the activation markers.
| Marker | Function in DC Activation | Expected Change with ADU-S100 |
| CD40 | Co-stimulatory molecule, crucial for T cell help. | Upregulation |
| CD80 | Co-stimulatory molecule (B7-1), binds to CD28 on T cells. | Upregulation |
| CD86 | Co-stimulatory molecule (B7-2), binds to CD28 on T cells. | Upregulation |
| MHC II | Presents processed antigens to CD4+ T cells. | Upregulation |
Protocol 3B: ELISA for Cytokine Secretion
Principle: STING activation leads to the secretion of key pro-inflammatory cytokines that orchestrate the subsequent immune response.[4][17][18] ELISA is a sensitive method for quantifying these secreted proteins in the culture supernatant.[19][20][21][22]
Materials:
-
ELISA kits for:
-
IFN-β
-
IL-6
-
TNF-α
-
IL-12p70
-
-
Microplate reader
Step-by-Step Methodology:
-
Supernatant Collection: After the 24-48 hour stimulation, centrifuge the 96-well plate and carefully collect the culture supernatants.
-
Storage: Supernatants can be assayed immediately or stored at -80°C for later analysis.
-
ELISA Procedure: Perform the ELISA for the cytokines of interest according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
| Cytokine | Role in ADU-S100 Mediated Immunity | Expected Change with ADU-S100 |
| IFN-β | Hallmark of STING activation, crucial for DC maturation and T cell priming. | Significant Increase |
| TNF-α | Pro-inflammatory cytokine, promotes inflammation and immune cell recruitment. | Increase |
| IL-6 | Pro-inflammatory cytokine with diverse roles in inflammation and immunity. | Increase |
| IL-12p70 | Key cytokine for inducing Th1 responses and cytotoxic T lymphocyte activity. | Increase |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results obtained from this protocol, it is imperative to include the following controls:
-
Unstimulated Control: Dendritic cells cultured in medium alone serve as the baseline for activation marker expression and cytokine production.
-
Vehicle Control: If ADU-S100 is reconstituted in a vehicle other than the culture medium, a vehicle-only control should be included to rule out any non-specific effects.
-
Positive Control: A known activator of dendritic cells, such as Lipopolysaccharide (LPS), should be used to confirm that the cells are responsive to stimulation.
-
Isotype Controls (for Flow Cytometry): While not always necessary with proper Fc blocking and titration, isotype controls can help to determine the level of non-specific antibody binding.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the observed effects of ADU-S100 on dendritic cell activation.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for assessing the activation of both human and murine dendritic cells by the STING agonist ADU-S100. By carefully following these steps and including the appropriate controls, researchers can obtain reliable data on the immunomodulatory potential of this and other STING-activating compounds. The activation of dendritic cells is a critical first step in the generation of an effective anti-tumor immune response, making this assay a valuable tool in the development of novel cancer immunotherapies.[23][24][25]
References
- Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC. (n.d.).
- The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. (2023, March 15).
- Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - Frontiers. (2024, October 1).
- Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PNAS. (n.d.).
- STING Agonists: A Potential Breakthrough in Cancer Immunotherapy. (2023, October 18).
- Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice - JoVE. (2022, July 1).
- Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC. (2024, October 2).
- How to Generate Monocyte-Derived Dendritic Cells - STEMCELL Technologies. (n.d.).
- BMDC isolation protocol - mouse - Abcam. (n.d.).
- Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging. (2008, July 9).
- Generation of Human Monocyte-derived Dendritic Cells from Whole Blood - PMC - NIH. (2016, December 24).
- Generation and Maturation of Human Monocyte-derived DCs - Bio-protocol. (2025, December 5).
- Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) - Bio-protocol. (2026, January 20).
- Definition of STING-activating cyclic dinucleotide agonist ADU-S100 - NCI Drug Dictionary. (n.d.).
- A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One - Research journals. (2020, April 9).
- Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours. (2016, May 12).
- Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26. (n.d.).
- Generation of Mo-DCs | Research protocol | Miltenyi Biotec | USA. (n.d.).
- Thomas Dubensky on How ADU-S100 Activates STING - OncLive. (2016, April 29).
- Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - MDPI. (2023, February 14).
- Dendritic Cell Markers | Antibodies.com. (2025, June 19).
- Using Flow Cytometry to Immunophenotype Dendritic Cells: Master Regulators of the Immune System. (2019, December 7).
- Deciphering Dendritic Cells Using Flow Cytometry - KCAS Bio. (2022, February 26).
- Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC. (n.d.).
- Dendritic cell markers | Abcam. (n.d.).
- ADU-S100 primes the innate immune system in tolerant, tumor bearing... - ResearchGate. (n.d.).
- Aduro Biotech Presents Preclinical Data Demonstrating Acute And Systemic Immune Activation Through STING Pathway Stimulation With ADU-S100 - Clinical Leader. (2016, November 7).
- A Practical Guide for Dendritic Cell Identification by Flow Cytometry | Proteintech Group. (2026, January 20).
- Cytokine analysis - ELISA / CBA - Sanquin. (2022, October 12).
- ELISA quantification of cytokines produced by dendritic cells after... - ResearchGate. (n.d.).
- (PDF) Antitumor activity of cGAMP via stimulation of cGAS-cGAMP-STING-IRF3 mediated innate immune response - ResearchGate. (2016, January 12).
- Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC. (2016, January 12).
- The cGAS/STING Pathway Is Important for Dendritic Cell Activation but Is Not Essential to Induce Protective Immunity against Mycobacterium tuberculosis Infection - Karger Publishers. (2018, May 23).
- Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.).
- Cytokine ELISA Protocol - BD Biosciences. (n.d.).
- ELISA Kits: Assays For Quantifying Cytokine Release - R&D Systems. (n.d.).
- ADU-S100 injection activates myeloid dendritic cells in FVB/N and neu/N... - ResearchGate. (n.d.).
- Dendritic Cell Activation with Manganese-Coated Nanovaccine | IJN - Dove Medical Press. (2024, January 11).
- Dendritic Cell Activation Assay - Creative Biolabs. (n.d.).
- Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models. (2023, July 3).
- Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4 + T cells through regulating type 2 conventional dendritic cells - PubMed. (2023, September 4).
Sources
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. mdpi.com [mdpi.com]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. onclive.com [onclive.com]
- 8. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 9. Generation of Human Monocyte-derived Dendritic Cells from Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 15. Dendritic Cell Markers | Antibodies.com [antibodies.com]
- 16. A Practical Guide for Dendritic Cell Identification by Flow Cytometry | Proteintech Group [ptglab.com]
- 17. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytokine analysis - ELISA / CBA [sanquin.org]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
- 23. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 25. williamscancerinstitute.com [williamscancerinstitute.com]
cell lines responsive to ML RR-S2 CDA ammonium salt
Application Note: Cellular Profiling & Activation Protocols for ML RR-S2 CDA Ammonium Salt (ADU-S100)
Introduction & Compound Profile
ML RR-S2 CDA ammonium salt (synonymous with ADU-S100 or MI-W815 ) is a synthetic, dithio-mixed linkage cyclic dinucleotide (CDN).[1] Unlike natural STING ligands (e.g., 2'3'-cGAMP) which are rapidly degraded by ENPP1, ML RR-S2 CDA features phosphorothioate linkages that confer high enzymatic stability and improved membrane permeability.
Crucially, this compound is a "Pan-STING" agonist . While natural ligands often fail to activate certain human STING variants (e.g., the refractory HAQ or REF alleles found in ~20% of the population), ML RR-S2 CDA potently activates all five major human STING isoforms as well as murine STING. This makes it the reference standard for translational immunotherapy research.
Mechanism of Action (MOA)
Upon cytosolic entry, ML RR-S2 CDA binds to the STING dimer in the endoplasmic reticulum (ER). This binding induces a conformational change, triggering the recruitment of TBK1, which phosphorylates IRF3. Translocation of p-IRF3 to the nucleus drives the transcription of Type I Interferons (IFN-β) and pro-inflammatory cytokines (TNF-α, IL-6).
Pathway Visualization
Figure 1: Signal transduction cascade initiated by ML RR-S2 CDA binding to STING.
Validated Responsive Cell Lines
Selecting the correct model is critical. Tumor cell lines often have silenced STING pathways; therefore, immune cells are the primary targets.
| Cell Line | Species | Tissue Origin | STING Status | Application |
| THP-1 | Human | Monocyte (AML) | High (WT or HAQ) | Gold standard for human STING signaling (p-IRF3, IFN-β). |
| THP-1-Dual™ | Human | Monocyte (Reporter) | High | Engineered to secrete Lucia luciferase (IFN pathway) and SEAP (NF-κB). |
| RAW 264.7 | Mouse | Macrophage | High | Standard for murine cytokine response (TNF-α, IL-6). |
| BMDCs | Mouse | Primary Dendritic Cells | High | Primary cell validation; highly sensitive to ADU-S100. |
| CT26 | Mouse | Colon Carcinoma | Moderate | Often used in co-culture or in vivo tumor regression models. |
Note on HeLa/HEK293: These lines are typically STING-deficient. They must be stably transfected with STING (e.g., HEK-Blue™ STING) to be used as responsive models.
Experimental Protocols
A. Reconstitution & Storage
The ammonium salt form enhances solubility over the free acid.
-
Solvent: Nuclease-free water (preferred for biological assays) or DMSO.
-
Concentration: Reconstitute to 10 mM stock .
-
Example: Dissolve 1 mg in ~138 µL of water.
-
-
Process: Vortex and briefly sonicate (water bath) if particles persist.
-
Storage: Aliquot and store at -20°C (avoid freeze-thaw cycles).
B. In Vitro Stimulation Workflow (THP-1 & RAW 264.7)
This protocol ensures a self-validating system by capturing both early signaling (phosphorylation) and late functional output (cytokines).
Materials:
-
ML RR-S2 CDA (10 mM Stock)
-
Digitonin (permeabilization agent - Optional, usually not needed for ADU-S100 due to high permeability, but required for natural cGAMP).
-
Antibodies: p-STING (Ser366), p-IRF3 (Ser396), Total STING, Beta-Actin.
Step-by-Step Protocol:
-
Seeding:
-
Seed THP-1 or RAW 264.7 cells at 5 × 10⁵ cells/mL in 24-well plates (500 µL/well).
-
Differentiation (Optional): For THP-1, differentiating with PMA (10-50 ng/mL) for 24h produces macrophage-like cells, which may alter baseline STING sensitivity. For general screening, suspension monocytes are sufficient.
-
-
Treatment (Dose Titration):
-
Prepare 2X working solutions in media.
-
Add to wells to achieve final concentrations: 0 (Vehicle), 0.1 µM, 1 µM, 5 µM, 10 µM .
-
Positive Control: 2'3'-cGAMP (if using permeabilization) or LPS (TLR4 agonist, checks general immune competence).
-
-
Incubation:
-
Set A (Signaling): Incubate for 2 - 4 hours . Harvest cell lysate for Western Blot (p-IRF3, p-STING).
-
Set B (Cytokines): Incubate for 16 - 24 hours . Harvest supernatant for ELISA (IFN-β, TNF-α).[2]
-
-
Readout & Analysis:
-
Western Blot: Look for the characteristic "shift" or phosphorylation band of STING and IRF3.
-
ELISA: Expect dose-dependent increase in IFN-β.
-
Experimental Workflow Diagram
Figure 2: Dual-readout workflow for validating STING activation.
Expected Results & Data Interpretation
The following table summarizes typical EC50 values found in literature for validation purposes.
| Cell Line | Assay Type | Target | Typical EC50 / Response |
| THP-1 (Dual) | Reporter (Lucia) | ISG/IFN-β | ~ 0.5 - 1.5 µM |
| THP-1 (WT) | ELISA | IFN-β | ~ 1.0 - 3.0 µM |
| RAW 264.7 | ELISA | TNF-α | ~ 0.1 - 0.5 µM |
| RAW 264.7 | ELISA | IFN-β | ~ 2.0 - 5.0 µM |
Self-Validating Check: If you observe high cytokine release but low cell viability (measured by MTT/CTG assay) at 10 µM, the cytokine release may be a "danger signal" from necrosis rather than specific STING activation. Always run a viability control.
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Controls Innate Immune Sensing of Cancer.[3] Cell Reports.
-
InvivoGen. (n.d.). THP-1-Dual™ Cells - NF-κB-SEAP & IRF-Lucia Reporter Monocytes.
-
MedChemExpress. (2024). ADU-S100 Ammonium Salt Datasheet & Solubility.
-
Li, L., et al. (2021). Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages.[4] Frontiers in Immunology.
-
Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Profiling of STING Agonist (ADU-S100) Efficacy: From Innate Activation to Adaptive Priming
Executive Summary & Rationale
ADU-S100 (MI-W815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the STING (Stimulator of Interferon Genes) pathway.[1] Unlike checkpoint inhibitors that release brakes on T cells, ADU-S100 acts as an igniter, mimicking cytosolic DNA to trigger a Type I Interferon (IFN-I) response.
For drug development professionals, flow cytometry is the gold standard for validating this mechanism because it captures the temporal bridge between the innate immune spark (Dendritic Cell maturation) and the adaptive immune fire (CD8+ T cell priming). This guide moves beyond basic phenotyping to provide a causal, mechanistic framework for profiling ADU-S100 efficacy.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the signaling cascade you are interrogating via flow cytometry.
Figure 1: The causal chain of ADU-S100 activity. Flow cytometry panels must target the downstream effectors (DC maturation, Cytokines) to validate upstream target engagement.
Experimental Design Strategy
Successful analysis depends on dissecting the response into two distinct phases: the Innate Phase (Myeloid activation) and the Adaptive Phase (Lymphoid effector function).
Phase 1: Innate Activation (The "Spark")
-
Timepoint: 12 – 24 hours post-treatment.[2]
-
Target Tissue: Tumor-Draining Lymph Node (TDLN) and Injection Site (Tumor).
-
Primary Readout: Dendritic Cell (DC) maturation and Monocyte recruitment.
-
Critical Insight: ADU-S100 specifically boosts cDC1 (cross-presenting DCs) but may fail to mature cDC2 without combinatorial therapy (e.g., Tim-3 blockade) [1, 2].
Phase 2: Adaptive Immunity (The "Fire")
-
Timepoint: Day 6 – 10 post-treatment.
-
Target Tissue: Spleen (systemic) and Tumor (infiltrating).
-
Primary Readout: CD8+ T cell proliferation (Ki67), Cytotoxicity (GzmB), and Antigen Specificity (Tetramers).
-
Critical Insight: Look for the "Abscopal Effect" by analyzing non-injected contralateral tumors or spleen [3].
Comprehensive Panel Design
Do not use generic immunophenotyping panels. These panels are optimized for STING agonist validation.
Panel A: Myeloid/Innate Activation (24h Timepoint)
Goal: Assess APC maturation and recruitment.
| Marker | Fluorophore (Suggestion) | Cell Type Target | Biological Rationale |
| CD45 | BUV395 | Immune Cells | Pan-leukocyte marker. |
| Live/Dead | Zombie NIR | Viability | Exclude dead cells (critical in necrotic tumors). |
| CD11c | BV421 | DCs | Core DC marker. |
| MHC-II | APC-Cy7 | APCs | Antigen presentation machinery. |
| CD86 | PE | Activated DCs | Primary efficacy marker. Costimulatory ligand upregulation indicates functional maturation [1]. |
| CD40 | PE-Cy7 | Activated DCs | Critical for T-cell help licensing. |
| CD11b | FITC | Myeloid | Distinguish cDC2 (CD11b+) from cDC1 (CD11b-). |
| XCR1 | APC | cDC1 | Identifies cross-presenting DCs essential for CD8 priming [2]. |
| Ly6C | PerCP-Cy5.5 | Monocytes | Tracks inflammatory monocyte recruitment (Ly6C-high) [4]. |
| F4/80 | BV605 | Macrophages | Distinguish Macrophages from DCs. |
Panel B: Lymphoid/Adaptive Effector (Day 7+ Timepoint)
Goal: Assess T cell priming, exhaustion, and function.
| Marker | Fluorophore (Suggestion) | Cell Type Target | Biological Rationale |
| CD3 | BUV395 | T Cells | Lineage marker. |
| CD8a | BV421 | Cytotoxic T | Primary effector cell type for ADU-S100 efficacy. |
| CD4 | FITC | Helper T | Helper response. |
| NK1.1 | PE | NK Cells | STING agonists also potently activate NK cells [3]. |
| Ki67 | AF647 | Proliferation | Intracellular. Measures active expansion of clones. |
| Granzyme B | PE-Cy7 | Cytotoxicity | Intracellular. Functional killing potential. |
| PD-1 | BV605 | Activation/Exhaustion | Induced upon activation; high levels may indicate resistance. |
| Tim-3 | BV711 | Exhaustion | Pro-Tip: ADU-S100 can upregulate Tim-3 on DCs and T cells, limiting efficacy.[3] Monitor this for combo-therapy rationale [2]. |
| Tetramer | APC | Antigen-Specific T | (Optional) Tracks tumor-antigen specific clones (e.g., OVA-SIINFEKL). |
Detailed Protocol: Tumor Dissociation & Staining
Context: STING agonists often induce necrosis at the injection site. Proper viability staining and gentle dissociation are paramount to avoid analyzing debris.
Step 1: Tissue Preparation (Tumor)
-
Harvest: Excise tumor and remove necrotic core if visible. Weigh tissue.
-
Mince: Finely chop into <2mm pieces in cold PBS.
-
Enzymatic Digestion:
-
Buffer: RPMI 1640 + 2% FBS.
-
Enzymes: Collagenase IV (1 mg/mL) + DNase I (20 µg/mL). Note: Avoid Dispase if staining for CD4/CD8 as it can cleave surface epitopes.
-
Incubation: 37°C for 30-45 mins with gentle shaking.
-
-
Quench: Add 10mL cold FACS buffer (PBS + 2% FBS + 2mM EDTA). EDTA is crucial to disrupt DC-T cell doublets.
-
Filter: Pass through 70µm strainer.
Step 2: Stimulation (For Intracellular Cytokines only)
If measuring IFN-γ or TNF-α in T cells (Panel B), perform this step. If measuring Ki67 or surface markers only, skip to Step 3.
-
Resuspend
cells in complete media. -
Add PMA/Ionomycin (Cell Activation Cocktail) + Protein Transport Inhibitor .
-
Selection Guide: Use Brefeldin A for TNF-α/IFN-γ. Use Monensin if also staining for degranulation markers like CD107a.
-
-
Incubate 4 hours at 37°C.
Step 3: Staining Workflow
Figure 2: Optimized staining workflow. Note the mandatory Fc Block step, as activated myeloid cells express high levels of Fc receptors.
Data Analysis & Gating Strategy
Gating Hierarchy for Myeloid Panel (Innate)
-
Time/Singlets: Standard cleanup.
-
Live/CD45+: Select viable leukocytes.
-
Lineage Exclusion: Exclude CD3/CD19/NK1.1 (Dump channel) if possible.
-
DC Identification: Gate on MHC-II high / CD11c high .
-
Subset Discrimination:
-
cDC1: XCR1+ or CD103+ (CD11b low).
-
cDC2: CD11b+ (XCR1 negative).
-
-
Activation Analysis: Create Histogram overlays of CD86 and CD40 on the cDC1 and cDC2 gates. Calculate Median Fluorescence Intensity (MFI).[4]
-
Expected Result: ADU-S100 causes a right-shift (2-10 fold increase in MFI) in CD86 on DCs compared to Vehicle [1].
-
Gating Hierarchy for Lymphoid Panel (Adaptive)
-
Live/CD45+ -> CD3+ .
-
CD8+ vs CD4+ split.
-
Effector Function:
-
Gate CD8+ -> Ki67+ (Proliferating).
-
Gate CD8+ -> Granzyme B+ (Cytotoxic).
-
Advanced: Gate CD8+ -> Tetramer+ -> PD-1+ (Antigen-specific exhaustion).
-
Troubleshooting & "Pro-Tips"
| Issue | Possible Cause | Solution |
| High Background / Non-specific binding | Fc Receptor upregulation | Activated Macrophages/DCs express high FcR. Increase Fc Block concentration or incubation time. |
| Low Cell Yield from Tumor | Necrosis/Over-digestion | ADU-S100 induces tumor necrosis. Harvest viable rim tissue only. Reduce digestion time to 30 mins. |
| No CD86 Upregulation | Wrong Timepoint | Innate activation is transient. 24h is optimal; by 72h, markers may recycle or shed. |
| T Cells present but not active | Suppressive TME | Check Tim-3 and PD-L1 levels. ADU-S100 monotherapy can induce negative feedback loops [2]. |
| Bell-Shaped Dose Response | Over-stimulation | High doses of STING agonists can induce T cell apoptosis (AICD). Titrate dose carefully (e.g., 10µg vs 50µg) [4]. |
References
-
Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports. Link
-
Du, X., et al. (2023). "Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells."[3][5] Theranostics. Link
-
Papaevangelou, E., et al. (2023).[6] "Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models."[7] Frontiers in Oncology. Link
-
Francica, B. J., et al. (2018). "TNFα and Radioresistant Stromal Cells Are Essential for Therapeutic Efficacy of Cyclic Dinucleotide STING Agonists in Nonimmunogenic Tumors." Cancer Immunology Research. Link
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports. Link
Sources
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
measuring cytokine production induced by ML RR-S2 CDA ammonium salt
An in-depth guide to the characterization of immune activation by ML RR-S2 CDA, a potent STING agonist.
Introduction: The Role of ML RR-S2 CDA in Innate Immunity
ML RR-S2 CDA ammonium salt, also known as ADU-S100 or MIW815, is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key signal of viral infection or cellular damage.[3][4] As a STING agonist, ML RR-S2 CDA mimics this natural danger signal, initiating a powerful immune response characterized by the robust production of type I interferons (IFNs) and a broad spectrum of pro-inflammatory cytokines and chemokines.[5][6][7] This orchestrated cytokine release is fundamental to the compound's therapeutic potential, particularly in immuno-oncology, where it drives the activation and recruitment of cytotoxic T cells and other immune effectors to the tumor microenvironment.[1][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for measuring cytokine production induced by ML RR-S2 CDA. We will delve into the underlying signaling pathway, provide detailed, field-proven protocols for cytokine quantification, and offer insights into data interpretation.
Mechanism of Action: The cGAS-STING Signaling Pathway
Understanding the mechanism of ML RR-S2 CDA begins with the cGAS-STING pathway. This signaling cascade is the central hub connecting the detection of cytosolic DNA to the induction of an innate immune response.
-
Sensing Cytosolic DNA: The pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) present in the cytoplasm.[3][4]
-
cGAMP Synthesis: Upon binding dsDNA, cGAS is catalytically activated and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[10]
-
STING Activation: cGAMP then binds to the STING protein, which is anchored to the membrane of the endoplasmic reticulum (ER). ML RR-S2 CDA, as a synthetic CDN, directly binds to and activates STING, bypassing the need for cGAS and cytosolic DNA.[11]
-
Translocation and Signaling Complex Formation: Ligand binding induces a conformational change in STING, causing it to translocate from the ER to the Golgi apparatus.[4][12] In this new location, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus. Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway.[5]
-
Cytokine Gene Transcription: In the nucleus, phosphorylated IRF3 and activated NF-κB work in concert to drive the transcription of genes encoding type I IFNs (such as IFN-α and IFN-β) and a host of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL10).[7][13]
Experimental Design: Key Considerations
Before proceeding to specific protocols, it is crucial to design the experiment thoughtfully. The choice of cell system, compound concentration, and time points will significantly impact the results.
| Parameter | Key Considerations & Recommendations | Rationale |
| Cell System | - Primary Cells: Human or murine Peripheral Blood Mononuclear Cells (PBMCs), bone marrow-derived dendritic cells (BMDCs), or macrophages. - Cell Lines: THP-1 (human monocytic), RAW 264.7 (murine macrophage). | Primary cells offer greater physiological relevance. Cell lines provide consistency and ease of use but may have altered signaling pathways. THP-1 cells are a common model for STING activation. |
| ML RR-S2 CDA Concentration | Perform a dose-response curve (e.g., 0.1 µM to 50 µM). A common effective concentration is in the 1-25 µM range.[14] | Determines the EC50 (half-maximal effective concentration) and optimal concentration for maximal cytokine induction without inducing excessive cell death. High concentrations can trigger apoptosis.[6][13] |
| Stimulation Time | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours).[15] | Cytokine production kinetics vary. IFN-β is often an early response cytokine, while others may peak later. |
| Controls | - Negative Control: Vehicle (e.g., HBSS, PBS) treated cells.[2] - Positive Control: Other known innate immune stimuli (e.g., LPS for TLR4, cGAMP as a natural STING agonist). | Ensures that the observed cytokine production is a specific effect of ML RR-S2 CDA and that the cell system is responsive. |
Protocols for Measuring Cytokine Production
This section provides step-by-step methodologies for quantifying the cytokine response to ML RR-S2 CDA stimulation. The overall workflow involves stimulating the cells, harvesting the samples, and then analyzing the cytokine levels.
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// Edges Start -> Stimulate; Stimulate -> Incubate; Incubate -> Harvest; Harvest -> Supernatant [label="Secreted Cytokines"]; Harvest -> Cells [label="Intracellular Cytokines"]; Supernatant -> ELISA; Supernatant -> Multiplex; Cells -> ICCS; ELISA -> Data; Multiplex -> Data; ICCS -> Data; } Caption: General experimental workflow for measuring cytokine production.
Part A: General Protocol for In Vitro Cell Stimulation
This initial step is common to all subsequent measurement techniques.
-
Cell Plating: Seed your chosen cells (e.g., PBMCs, THP-1 cells) in a sterile 96-well tissue culture plate at an appropriate density (e.g., 1 x 10^6 cells/mL for PBMCs, 5 x 10^5 cells/mL for THP-1).
-
Compound Preparation: Prepare a stock solution of ML RR-S2 CDA ammonium salt in a suitable sterile solvent (e.g., Hank's Balanced Salt Solution - HBSS).[2] Perform serial dilutions to create the desired range of final concentrations.
-
Stimulation: Add the diluted ML RR-S2 CDA or control solutions to the appropriate wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 16-24 hours).
-
Sample Collection:
-
For Supernatant Analysis (ELISA, Multiplex): Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
For Intracellular Analysis (Flow Cytometry): Proceed directly to the fixation and permeabilization steps as described in Protocol 3.
-
Part B: Quantifying Secreted Cytokines
ELISA is a robust, plate-based method for quantifying a single cytokine with high sensitivity and specificity.[16][17] This protocol describes a standard sandwich ELISA.[18][19]
-
Plate Coating: Dilute the capture antibody for your cytokine of interest (e.g., anti-human IFN-β) in binding solution to 1-4 µg/mL.[18] Add 100 µL to each well of a high-protein-binding 96-well plate. Seal the plate and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding by adding 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard (e.g., from 2000 pg/mL down to 15 pg/mL).[18] Add 100 µL of your standards and collected cell supernatants to the appropriate wells. Incubate for 2 hours at RT or overnight at 4°C for enhanced sensitivity.
-
Detection Antibody: Wash the plate 4 times. Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugate: Wash the plate 4 times. Add 100 µL of Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate to each well. Incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1 M H2SO4) to each well.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use this curve to calculate the concentration of the cytokine in your samples.[20]
Multiplex assays allow for the simultaneous measurement of dozens of cytokines from a single small-volume sample, providing a comprehensive profile of the immune response.[21][22] This workflow is based on the Bio-Plex or Luminex platform.[23][24]
-
Reagent Preparation: Prepare standards, samples, and reagents according to the manufacturer's kit instructions. This typically involves reconstituting lyophilized standards and detection antibodies.[24] Samples (cell supernatants) may require dilution with the provided assay diluent.[23]
-
Plate Preparation: Pre-wet a 96-well filter plate with Wash Buffer and aspirate using a vacuum manifold.
-
Add Beads: Add the antibody-coupled magnetic beads to each well. The bead mixture contains distinct spectral signatures for each cytokine being measured.
-
Washing: Wash the beads twice with Wash Buffer using the vacuum manifold.
-
Sample and Standard Incubation: Add your prepared standards and samples to the wells. Seal the plate and incubate on a plate shaker for 30-60 minutes at RT.
-
Detection Antibody Incubation: Wash the beads 3 times. Add the biotinylated detection antibody cocktail to each well. Seal and incubate on a shaker for 30 minutes at RT.
-
Streptavidin-PE Incubation: Wash the beads 3 times. Add Streptavidin-Phycoerythrin (SAPE) to each well. Seal and incubate on a shaker for 10-30 minutes at RT.
-
Final Wash and Resuspension: Wash the beads 3 times. Resuspend the beads in Assay Buffer.
-
Data Acquisition: Acquire data on a Luminex instrument (e.g., Bio-Plex 200, FLEXMAP 3D®).[25] The instrument will identify each bead by its spectral signature and quantify the median fluorescence intensity (MFI) of the PE reporter dye, which is proportional to the amount of bound cytokine.
-
Analysis: Use the system's software to generate standard curves for each analyte and determine the cytokine concentrations in your samples.
Part C: Single-Cell Cytokine Analysis
ICCS is a powerful technique to identify the specific cell populations responsible for producing cytokines in a heterogeneous sample like PBMCs.[26][27]
-
Cell Stimulation with Protein Transport Inhibitor: Perform the in vitro stimulation as described in Part A. Crucially , for the final 4-6 hours of incubation, add a protein transport inhibitor like Brefeldin A or Monensin.[28] This inhibitor blocks the secretion of cytokines, causing them to accumulate inside the cell, which is essential for their detection.
-
Surface Marker Staining: After stimulation, wash the cells with FACS Buffer (PBS + 2% FBS). Stain for cell surface markers (e.g., CD3 for T cells, CD14 for monocytes, CD56 for NK cells) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes on ice, protected from light.[29]
-
Fixation: Wash the cells to remove excess antibodies. Resuspend the cells in 100-200 µL of Fixation Buffer (e.g., 4% paraformaldehyde). Incubate for 20 minutes at RT in the dark. This step cross-links proteins and stabilizes the cell membrane.[29]
-
Permeabilization: Wash the cells twice with FACS buffer. Resuspend the cell pellet in Permeabilization Buffer (containing a mild detergent like saponin or Triton X-100).[30] This allows the intracellular cytokine-specific antibodies to enter the cell.
-
Intracellular Staining: Add the fluorochrome-conjugated antibodies against your intracellular cytokines of interest (e.g., IFN-β, TNF-α) to the permeabilized cells. Incubate for 30-60 minutes at RT in the dark.
-
Final Wash: Wash the cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in FACS Buffer and acquire the data on a flow cytometer. Be sure to include appropriate fluorescence compensation controls.
-
Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations based on their surface markers and then quantify the percentage of cells within each population that are positive for the cytokine(s) of interest.
References
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Mullard, A. (2017). STING agonists get a sting in their tail. Nature Reviews Drug Discovery, 16(8), 521-523. [Link]
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Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030. [Link]
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Frontiers in Immunology. (2023). Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models. Frontiers. [Link]
-
Sanquin. (2022). Cytokine analysis - ELISA / CBA. Sanquin. [Link]
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Jiang, M., et al. (2022). Tumor-targeted delivery of a STING agonist improves cancer immunotherapy. Journal of Hematology & Oncology, 15(1), 159. [Link]
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Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52. [Link]
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Minkina, A., et al. (2022). STING Agonist-Mediated Cytokine Secretion Is Accompanied by Monocyte Apoptosis. International Journal of Molecular Sciences, 23(6), 3058. [Link]
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Kovtonyuk, L. V., et al. (2016). Cytokine production in mammary adenocarcinoma and its microenvironmental cells in patients with or without metastases in regional lymph nodes. BMC Cancer, 16, 421. [Link]
-
Balk, M., et al. (2022). Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes. Cell Death & Disease, 13(10), 899. [Link]
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Bio-Rad. Bio-Plex™ Cytokine Assay. Bio-Rad. [Link]
-
Zhang, Y., et al. (2025). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Advanced Science, e2202270. [Link]
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O'Connor, J. C., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 516, 297–312. [Link]
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Wikipedia. cGAS–STING cytosolic DNA sensing pathway. Wikipedia. [Link]
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University of Pennsylvania. Intracellular Cytokine Staining Protocol. University of Pennsylvania. [Link]
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Zhang, Y., et al. (2022). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Advanced Science, 12(1), e2202270. [Link]
-
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]
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ResearchGate. (2020). Schematic diagram of cGAS-STING signaling pathway. ResearchGate. [Link]
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Gombault, A., et al. (2023). STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction. Cell Death & Differentiation, 30(2), 439-453. [Link]
-
Deleidi, M., et al. (2023). Luminex-Based Multiplex Cytokine Analysis. protocols.io. [Link]
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Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current protocols in immunology, 110, 6.24.1–6.24.18. [Link]
-
Withers, S. S., et al. (2025). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Journal for ImmunoTherapy of Cancer, 13(1), e013715. [Link]
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Bowdish Lab. (2011). CYTOKINE ELISA. Bowdish Lab. [Link]
-
Medical Animations. (2024). cGAS STING Signalling Pathway. YouTube. [Link]
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Tighe, P. J., et al. (2011). Cytokine Multiplex Analysis. Methods in molecular biology (Clifton, N.J.), 691, 1–15. [Link]
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Bio-Rad. cGAS-STING Signaling Pathway. Bio-Rad. [Link]
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Withers, S. S., et al. (2025). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Journal for ImmunoTherapy of Cancer, 13(1), e013715. [Link]
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Application Note & Protocols: Establishing a MIW815-Based In Situ Cancer Vaccine Model
Abstract
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a powerful strategy in cancer immunotherapy. By bridging innate and adaptive immunity, STING agonists can transform an immunologically "cold" tumor microenvironment into a "hot," T-cell-inflamed milieu. MIW815 (also known as ADU-S100) is a synthetic cyclic dinucleotide (CDN) STING agonist designed for intratumoral (i.t.) administration.[1][2] This application note provides a comprehensive, field-proven guide for establishing a syngeneic mouse model to evaluate the efficacy of MIW815 as an in situ cancer vaccine. We detail the underlying mechanism, provide step-by-step protocols for model establishment and drug administration, and outline key downstream analyses for assessing the anti-tumor immune response.
Scientific Principle: MIW815 and STING-Mediated In Situ Vaccination
The central premise of an in situ vaccine is to leverage the tumor itself as the source of antigens. Intratumoral administration of an immune adjuvant initiates a local inflammatory cascade that results in the release of tumor-associated antigens (TAAs) from dying cancer cells. These antigens are then captured by recruited and activated antigen-presenting cells (APCs), primarily dendritic cells (DCs), leading to a systemic, tumor-specific T-cell response capable of attacking both the primary, injected tumor and distant, non-injected metastases.[3][4]
MIW815 activates this process by directly binding to and stimulating the STING protein, which is highly expressed in the endoplasmic reticulum of immune cells like DCs.[3][5] This binding event triggers a signaling cascade that culminates in the phosphorylation of IRF3 and subsequent transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[5][6] This cytokine storm is critical for DC maturation, antigen cross-presentation, and the recruitment and activation of natural killer (NK) cells and cytotoxic CD8+ T lymphocytes (CTLs) into the tumor.[5][7] Preclinical studies have repeatedly shown that i.t. injection of MIW815 (ADU-S100) can induce regression of established tumors and generate long-lived immunological memory.[6][8]
Diagram: MIW815 Mechanism of Action via STING Pathway
Caption: MIW815 activates the STING pathway in APCs, leading to Type I IFN production and a robust anti-tumor T-cell response.
Experimental Design: Model Selection and Key Parameters
The success of an in situ vaccine model hinges on using an immunocompetent host. Therefore, syngeneic tumor models, where mouse cancer cell lines are implanted into mice of the same inbred strain, are the standard and essential choice.[9][10][11] This ensures histocompatibility and a fully functional immune system capable of responding to immunotherapy.[10][11]
Recommended Syngeneic Models
The choice of model depends on the research question and the tumor type of interest. Below are well-characterized models known to be responsive to immune modulation.
| Cell Line | Cancer Type | Recommended Mouse Strain | Key Features |
| CT26 | Colorectal Carcinoma | BALB/c | Moderately immunogenic; often shows good response to checkpoint inhibitors and STING agonists.[9] |
| B16-F10 | Melanoma | C57BL/6 | Poorly immunogenic ("cold" tumor); a challenging model ideal for testing agents designed to induce inflammation. |
| 4T1 | Mammary Carcinoma | BALB/c | Aggressive, metastatic model; useful for studying effects on both primary tumor and distant metastases.[9] |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Highly immunogenic; sensitive to various immunotherapies. |
Causality: The genetic background of the mouse strain must match that of the tumor cell line to prevent graft rejection.[12] Strains like C57BL/6 and BALB/c are most common due to the wide availability of corresponding cell lines and immunological tools.[12]
Dosing and Administration
-
Dose: Preclinical studies with ADU-S100 have used a range of doses. A typical starting point for efficacy studies is 10-50 µg per tumor, administered in a volume of 25-50 µL. Dose-response studies are recommended to determine the optimal therapeutic window.
-
Route: Intratumoral (i.t.) injection is required. This local delivery maximizes drug concentration in the tumor microenvironment, activating local APCs directly while minimizing potential systemic toxicities.[6][7]
-
Frequency: A common schedule is once or twice weekly for 2-3 weeks. The schedule should be optimized based on tumor growth kinetics and observed immune responses.
Detailed Protocols
Diagram: Overall Experimental Workflow
Caption: High-level workflow from cell culture to in vivo modeling and endpoint analysis for the MIW815 vaccine model.
Protocol 3.1: Tumor Cell Culture and Implantation
Rationale: Establishing a healthy, consistently growing subcutaneous tumor is the foundation of the entire experiment. Using cells in the logarithmic growth phase ensures high viability and reliable tumor take-rates.
Materials:
-
Selected murine cancer cell line (e.g., CT26)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Trypsin-EDTA
-
Sterile, ice-cold PBS or Hank's Balanced Salt Solution (HBSS)
-
Hemocytometer or automated cell counter
-
6-8 week old female BALB/c or C57BL/6 mice
-
1 mL syringes with 25-27G needles
-
Electric clippers, ethanol wipes
Procedure:
-
Cell Culture: Culture cells according to standard protocols. Ensure cells are free of mycoplasma contamination. Do not allow cells to become over-confluent.
-
Harvesting: On the day of implantation, harvest cells that are at 70-80% confluency. Wash with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium.
-
Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a known volume of ice-cold PBS/HBSS. Count the cells and assess viability (should be >95%).
-
Preparation of Injection Stock: Dilute the cell suspension in ice-cold PBS/HBSS to a final concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL. This will deliver 5 x 10⁵ to 1 x 10⁶ cells in a 100 µL injection volume. Keep the cell suspension on ice to maintain viability.
-
Implantation: a. Anesthetize the mouse using an approved isoflurane or ketamine/xylazine protocol. b. Shave a small area on the right flank of the mouse.[13] Wipe the area with an ethanol swab. c. Gently tent the skin. Insert the needle subcutaneously (bevel up), being careful not to puncture the underlying muscle. d. Slowly inject 100 µL of the cell suspension.[13] A small bleb should form under the skin. e. Slowly withdraw the needle to prevent leakage of the cell suspension.[13] f. Monitor the animal until it has fully recovered from anesthesia.
Protocol 3.2: Intratumoral Administration of MIW815
Rationale: Precise intratumoral delivery is crucial. Slow injection minimizes backpressure and leakage, ensuring the therapeutic agent remains within the tumor mass.[14]
Materials:
-
Tumor-bearing mice (tumors should be palpable and measurable, typically 50-100 mm³)
-
MIW815 solution (reconstituted in sterile PBS or formulation buffer)
-
Vehicle control (e.g., sterile PBS)
-
Insulin syringes (e.g., 0.3 mL with a 30G needle)
-
Digital calipers
Procedure:
-
Tumor Measurement: Begin measuring tumors with digital calipers ~5-7 days post-implantation. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
-
Randomization: Once tumors reach an average size of ~100 mm³, randomize mice into treatment groups (e.g., Vehicle, MIW815). Ensure the average tumor volume is similar across all groups.
-
Preparation for Injection: Gently restrain the mouse. The tumor should be easily accessible.
-
Injection: a. Draw the required volume (typically 25-50 µL) of MIW815 or vehicle into an insulin syringe. b. Carefully insert the needle into the center of the tumor mass. c. Inject the solution slowly over 30-60 seconds. This is critical to prevent leakage and reduce necrosis due to pressure.[14] d. Hold the needle in place for an additional 10 seconds before slowly withdrawing.
-
Monitoring: Continue to measure tumor volumes 2-3 times per week. Monitor animal body weight and overall health. Define humane endpoints according to IACUC-approved protocols.
Downstream Analysis: Assessing the Immune Response
Tumor regression is the primary endpoint, but understanding the immunological mechanism is equally important. This is typically achieved by analyzing the immune cell populations within the tumor at a defined time point post-treatment.
Protocol 4.1: Isolation of Tumor-Infiltrating Leukocytes (TILs) and Flow Cytometry
Rationale: Flow cytometry provides a quantitative snapshot of the immune landscape within the tumor. An effective response to MIW815 is expected to increase the ratio of effector cells (CD8+ T cells, NK cells) to suppressive cells (Regulatory T cells, Myeloid-Derived Suppressor Cells).[9][15][16]
Procedure Outline:
-
Tumor Harvest: At a predetermined endpoint (e.g., 7 days after the second treatment), humanely euthanize mice and surgically excise tumors.
-
Tumor Digestion: Mince the tumor tissue finely and digest using an enzymatic cocktail (e.g., Collagenase IV, DNase I) to create a single-cell suspension.
-
Leukocyte Isolation: Remove red blood cells with ACK lysis buffer. Isolate the leukocyte fraction using a density gradient (e.g., Percoll) or by positive selection for CD45+ cells.[16]
-
Antibody Staining: a. Block Fc receptors to prevent non-specific antibody binding. b. Stain for cell viability (e.g., Zombie Aqua™, Live/Dead™ Fixable Dyes). c. Stain with a cocktail of fluorescently-conjugated antibodies against surface markers. d. If required, perform intracellular staining for transcription factors (e.g., FoxP3 for Tregs) or cytokines (e.g., IFN-γ, TNF-α).[17]
-
Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.
Example Flow Cytometry Panel for T-Cell Infiltration
| Marker | Fluorochrome | Cell Type Identified | Rationale |
| CD45 | BUV395 | All Leukocytes | Distinguishes immune cells from tumor and stromal cells.[16] |
| CD3e | APC-Cy7 | T-Cells | Pan T-cell marker. |
| CD4 | FITC | Helper T-Cells | Identifies the CD4+ T-cell lineage. |
| CD8a | PerCP-Cy5.5 | Cytotoxic T-Cells | Identifies the key effector cell population.[15] |
| FoxP3 | PE | Regulatory T-Cells | Key transcription factor for immunosuppressive Tregs.[15] |
| PD-1 | BV605 | Exhausted/Activated T-Cells | Checkpoint molecule, indicates T-cell activation status. |
| NK1.1 | PE-Cy7 | Natural Killer (NK) Cells | Identifies another key innate effector cell. |
References
-
Immunophenotyping of Cells in Mouse Syngeneic Tumor Models - Noble Life Sciences. (n.d.). Noble Life Sciences. Retrieved February 18, 2026, from [Link]
-
Developing a panel of orthotopic syngeneic tumor models for IO drug discovery. (n.d.). Crown Bioscience. Retrieved February 18, 2026, from [Link]
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The Potential of STING Agonists Is Explored in Cancer. (2022, March 30). Targeted Oncology. Retrieved February 18, 2026, from [Link]
-
The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. (2024, June 20). Crown Bioscience. Retrieved February 18, 2026, from [Link]
-
Aduro Biotech Presents Preclinical Data Demonstrating Acute and Systemic Immune Activation through STING Pathway Stimulation with ADU-S100. (2016, November 7). PM360. Retrieved February 18, 2026, from [Link]
-
Mouse Tumor Models for Advanced Cancer Immunotherapy. (2020, June 9). MDPI. Retrieved February 18, 2026, from [Link]
-
Flow Cytometric Analysis for Tumor Infiltrating Lymphocytes 5 Days... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Intratumoral administration of STING-activating nanovaccine enhances T cell immunotherapy. (2022, May 26). Journal for ImmunoTherapy of Cancer. Retrieved February 18, 2026, from [Link]
-
Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer. (2024, March 3). Frontiers in Immunology. Retrieved February 18, 2026, from [Link]
-
Syngeneic Tumor Mouse Models: The Pros and Cons. (2024, July 8). Crown Bioscience. Retrieved February 18, 2026, from [Link]
-
Intratumoral administration of STING-activating nanovaccine enhances T cell immunotherapy. (2022, May 15). PubMed. Retrieved February 18, 2026, from [Link]
-
Definition of STING-activating cyclic dinucleotide agonist ADU-S100. (n.d.). NCI Drug Dictionary. Retrieved February 18, 2026, from [Link]
-
Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. (2022, February 15). Clinical Cancer Research - AACR Journals. Retrieved February 18, 2026, from [Link]
-
Considerations for Performing a Successful Syngeneic Tumor Study. (2021, March 12). Taconic Biosciences. Retrieved February 18, 2026, from [Link]
-
Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer. (2025, January 17). PubMed. Retrieved February 18, 2026, from [Link]
-
Progress Update on STING Agonists as Vaccine Adjuvants. (2025, March 31). MDPI. Retrieved February 18, 2026, from [Link]
-
Enhancing immunotherapy of STING agonist for lymphoma in preclinical models. (2018, September 7). OncoImmunology. Retrieved February 18, 2026, from [Link]
-
Flow cytometry analyses of tumor-infiltrating lymphocytes from s.c.... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
STING activation in cancer immunotherapy. (2019, October 15). Theranostics. Retrieved February 18, 2026, from [Link]
-
Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. (2023, February 14). MDPI. Retrieved February 18, 2026, from [Link]
-
Intratumoral injection of adenoviral vectors encoding tumor-targeted immunoconjugates for cancer immunotherapy. (n.d.). PNAS. Retrieved February 18, 2026, from [Link]
-
Aduro Biotech Announces First Patient Dosed In Phase 2 Study Of ADU-S100 (MIW815) In Combination With KEYTRUDA (pembrolizumab) For First-Line Treatment Of Recurrent Or Metastatic Head And Neck Squamous Cell Carcinoma (HNSCC). (n.d.). Clinical Leader. Retrieved February 18, 2026, from [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved February 18, 2026, from [Link]
-
Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models. (2023, July 3). Frontiers in Immunology. Retrieved February 18, 2026, from [Link]
-
Simplified Intrafemoral Injections Using Live Mice Allow for Continuous Bone Marrow Analysis. (2023, October 25). JoVE. Retrieved February 18, 2026, from [Link]
-
Protocols for intratumoral injection? (2019, January 8). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Intratumoral injection in mice. (2019, April 5). ResearchGate. Retrieved February 18, 2026, from [Link]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Delivery of ML RR-S2 CDA Ammonium Salt
Welcome to the technical support resource for ML RR-S2 CDA (also known as ADU-S100 or MIW815), a potent synthetic STING (Stimulator of Interferator Genes) agonist.[1] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful in vivo application of this compound. We will delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of formulation and delivery.
ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) with mixed 2'5' and 3'5' phosphodiester linkages, a modification that enhances its stability and binding affinity for human STING. Its activation of the STING pathway triggers a robust Type I interferon (IFN) response, making it a powerful agent for cancer immunotherapy.[2] However, like many cyclic dinucleotides, its physicochemical properties—namely its anionic and polar nature—present significant challenges for effective in vivo delivery, including poor membrane permeability and susceptibility to enzymatic degradation.[3][4][5] This guide will address these challenges directly.
Core Mechanism: The STING Signaling Pathway
Understanding the mechanism of action is critical for designing experiments and interpreting results. ML RR-S2 CDA directly binds to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[6]
Caption: STING signaling cascade initiated by ML RR-S2 CDA.
Troubleshooting Guide
This section addresses specific problems you may encounter during your in vivo experiments, providing potential causes and actionable solutions.
Q1: I'm observing precipitation or incomplete dissolution of ML RR-S2 CDA ammonium salt during formulation. What's going wrong?
Answer: This is a common issue related to the solubility of cyclic dinucleotides. The ammonium salt form is intended to improve aqueous solubility, but proper technique is crucial.
Potential Causes & Solutions:
-
Incorrect Solvent: While highly soluble in DMSO for stock solutions, direct injection of DMSO can be toxic. For in vivo work, sterile Phosphate Buffered Saline (PBS) or water are the recommended vehicles.
-
Insufficient Dissolution Energy: The compound may require mechanical or thermal energy to fully dissolve in aqueous buffers.
-
pH of the Solution: The pH of your final formulation can impact solubility. Ensure your PBS is within a physiological range (pH 7.2-7.4).
Protocol: Recommended Solubilization Procedure
-
Weighing: Carefully weigh the required amount of ML RR-S2 CDA ammonium salt in a sterile microfuge tube.
-
Vehicle Addition: Add the calculated volume of sterile PBS (pH 7.4) to achieve your target concentration.
-
Mechanical Agitation: Vortex the solution for 30-60 seconds.
-
Sonication (If Necessary): If solids remain, place the tube in a bath sonicator for 5-10 minutes.[6] Use short bursts to avoid excessive heating.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution to 37-60°C for a few minutes.[6] Crucially, allow the solution to return to room temperature before injection to ensure it remains in solution and to avoid tissue damage.
-
Final Check: Visually inspect the solution against a dark background to confirm it is clear and free of particulates before administration.
| Parameter | Recommendation | Rationale & Notes |
| Primary Vehicle | Sterile PBS (pH 7.2-7.4) | Physiologically compatible and maintains compound stability. |
| Stock Solution | DMSO or H₂O | Can be prepared at high concentrations (e.g., 100 mg/mL), but must be diluted for in vivo use.[6] |
| Assisted Solubilization | Bath Sonication, Gentle Warming | Provides the necessary energy to break intermolecular forces and facilitate dissolution in aqueous media.[6] |
| Final Concentration | Varies by study (e.g., 1-5 mg/mL) | Prepare fresh for each experiment. Avoid multiple freeze-thaw cycles of aqueous solutions. |
Q2: My in vivo experiment shows low or inconsistent efficacy, even though the compound works in vitro. Why?
Answer: This discrepancy is often the central challenge of STING agonist delivery. Potent in vitro activity does not always translate in vivo due to significant pharmacokinetic and biodistribution hurdles.
Potential Causes & Solutions:
-
Rapid Enzymatic Degradation: Cyclic dinucleotides are susceptible to hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is present in the blood and extracellular space.[3][5] This rapidly clears the compound, especially after systemic administration.
-
Poor Cellular Uptake: The compound's negative charge hinders its ability to passively cross cell membranes to reach the cytosolic STING protein.[3][4]
-
Suboptimal Administration Route: The route of delivery dramatically impacts local concentration and systemic exposure.
-
Intratumoral (IT) Injection: This is the most common and often most effective route in preclinical models.[7] It bypasses systemic degradation by delivering a high concentration directly to the tumor microenvironment (TME), where it can be taken up by antigen-presenting cells (APCs) like dendritic cells and macrophages.[7]
-
Systemic (e.g., Intravenous, IV) Injection: This route is challenged by rapid clearance and poor tumor accumulation.[4] While desirable for treating metastatic disease, it often requires advanced formulation strategies.[8]
-
-
Inadequate Dose: The optimal dose is highly dependent on the tumor model, administration route, and study endpoint.[7] A full dose-response study may be necessary.
Caption: Troubleshooting decision tree for low in vivo efficacy.
Q3: How can I improve the delivery and bioavailability of ML RR-S2 CDA for systemic administration?
Answer: Overcoming the inherent pharmacokinetic limitations of "naked" CDNs for systemic delivery often requires a drug delivery system (DDS).[4][5]
Advanced Delivery Strategies:
-
Lipid-Based Nanoparticles (LNPs): Encapsulating ML RR-S2 CDA in liposomes or LNPs can protect it from enzymatic degradation, improve circulation time, and enhance its uptake by target cells.[3][9]
-
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry the STING agonist, offering controlled release and improved biodistribution.[9]
-
Hydrogels: For localized and sustained release, injectable hydrogels loaded with the compound can be administered directly into the tumor site.[5]
These strategies typically require expertise in formulation science but offer a clear path toward improving systemic efficacy.[5][9]
Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling conditions for ML RR-S2 CDA ammonium salt?
A: The lyophilized powder should be stored at -20°C. Once reconstituted in an aqueous buffer for in vivo use, it is highly recommended to prepare the solution fresh on the day of the experiment. Avoid repeated freeze-thaw cycles of aqueous solutions to prevent degradation.
Q: What is a good starting dose for in vivo mouse studies?
A: The optimal dose is model-dependent. However, based on published preclinical studies, a good starting point for intratumoral (IT) injection can be found in the table below. A dose-response experiment is always recommended.
| Administration Route | Mouse Model | Suggested Starting Dose | Reference |
| Intratumoral (IT) | B16 Melanoma, TRAMP | 20 µg per mouse | [10] |
| Intratumoral (IT) | 4T1 Breast, CT26 Colon | 10-25 µg per mouse | [7] |
Q: How can I confirm that the STING pathway has been activated in my in vivo model?
A: To validate that your delivery was successful and the compound is active, you should measure downstream biomarkers of STING activation.
-
Pharmacodynamic (PD) Markers:
-
Tissue/Tumor Analysis (6-24h post-dose): Measure levels of IFN-β mRNA (by qRT-PCR) or protein (by ELISA/Luminex). You can also assess the phosphorylation of TBK1 and IRF3 via Western Blot or Immunohistochemistry.
-
Serum Analysis (6-12h post-dose): Measure systemic levels of cytokines like IFN-β, TNF-α, and IL-6 by ELISA or Luminex.
-
-
Immunophenotyping: At later time points (e.g., 7-14 days), use flow cytometry to analyze immune cell infiltration into the tumor, looking for an increase in activated CD8+ T cells.[7]
Q: Does ML RR-S2 CDA activate murine STING as well as human STING?
A: Yes. Unlike some earlier STING agonists (e.g., DMXAA) which were specific to the murine protein, ML RR-S2 CDA potently activates both mouse and human STING, including common human allelic variants, making it highly relevant for preclinical studies intended for clinical translation.[4][6]
References
-
Bertin Bioreagent. (n.d.). ML RR-S2 CDA (ammonium salt) - Biochemicals. CAT N°: 24106. Retrieved from [Link]
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030. Available from: [Link]
-
MDPI. (2023). Nanomaterial-Enabled Modulation of Tumor-Associated Macrophages and Dendritic Cells to Enhance Cancer Immunotherapy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Lee, Y., et al. (2024). Delivery of STING agonists for cancer immunotherapy. Journal of Controlled Release, 368, 108-120. Available from: [Link]
-
Fitzgerald, K. A., et al. (2021). Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. Trends in Immunology, 42(6), 487-500. Available from: [Link]
-
Hines, J. B., Kacew, A. J., & Sweis, R. F. (2023). The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. Current Oncology Reports, 25(5), 497-506. Available from: [Link]
-
Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52. Available from: [Link]
-
Li, Y., et al. (2023). Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives. Journal of Controlled Release, 363, 613-631. Available from: [Link]
-
Luke, J. (2024). The role of STING agonists in cancer immunotherapy. [Video]. YouTube. Retrieved from [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 3. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Nanomaterial-Enabled Modulation of Tumor-Associated Macrophages and Dendritic Cells to Enhance Cancer Immunotherapy | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
improving ADU-S100 stability and solubility in aqueous solutions
Executive Summary
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) STING agonist.[1][2][3] Unlike natural CDNs (e.g., cGAMP), ADU-S100 features a bis-3’,5’ linkage and phosphorothioate (PS) modifications . While these modifications significantly enhance resistance to enzymatic degradation (nucleases), they introduce unique physicochemical challenges regarding solubility and oxidative stability.
This guide addresses the two most common user reports: "The compound precipitated upon dilution" and "Loss of potency after storage."
Module 1: Solubility Troubleshooting
Core Issue: ADU-S100 is an anionic molecule. Its solubility is heavily dependent on the counter-ion (usually Sodium or Ammonium) and the ionic strength of the solvent.
FAQ: Dissolution & Formulation
Q1: I added PBS directly to the powder, and it looks cloudy. Why? A: This is a classic "salting-out" effect. ADU-S100 is highly charged. When you add high-salt buffers (like 1X PBS) directly to the lyophilized powder, the abundant ions in the buffer compete for water molecules, effectively shielding the drug's charge and reducing its hydration shell.
-
The Fix: Always dissolve ADU-S100 in nuclease-free sterile water first to create a concentrated stock (e.g., 5-10 mM). Once fully dissolved, dilute this stock into PBS or your assay buffer.
Q2: Which form should I buy: Free Acid or Salt? A: Always choose the Salt form (Disodium or Ammonium) for aqueous solubility.
-
The Science: The free acid form of ADU-S100 is protonated at the phosphate groups, making it significantly less soluble in water and prone to aggregation. The salt forms are pre-ionized, ensuring rapid dissolution in aqueous media [1, 5].
Q3: Can I use sonication to clear a precipitate? A: Yes, but with extreme caution. Phosphorothioate bonds are chemically stable but can be sensitive to localized superheating.
-
Protocol: Use a bath sonicator (not a probe). Sonicate for 10-15 seconds maximum in ice-cold water. If it does not dissolve, the pH may be too low (see Module 2).
Visualization: Dissolution Decision Matrix
The following workflow illustrates the optimal path for preparing aqueous stocks.
Figure 1: Step-by-step decision tree for solubilizing ADU-S100 without compromising chemical integrity.
Module 2: Stability & Storage
Core Issue: While the phosphorothioate backbone resists nucleases, it is susceptible to acid hydrolysis and oxidation .
FAQ: Preventing Degradation
Q1: My stock solution turned yellow over time. Is it still good? A: Likely not. Yellowing often indicates oxidation of the sulfur atoms in the phosphorothioate backbone.
-
Prevention: Minimize exposure to air. Flush vials with nitrogen or argon if storing for long periods (>1 month). Always use degassed buffers if possible.
Q2: Can I store the stock at 4°C? A: Only for short-term use (days). For long-term storage, aliquots must be kept at -20°C or -80°C .
-
Critical Warning: Avoid repeated freeze-thaw cycles. Each cycle creates ice crystals that can mechanically shear large molecules and alter local pH concentrations (eutectic points), potentially damaging the molecule. Aliquot into single-use volumes immediately after initial dissolution [2, 3].
Q3: What is the pH "Danger Zone"? A: Avoid pH < 6.0. At acidic pH, the phosphorothioate bond becomes susceptible to hydrolysis (cleavage) and desulfurization.
-
Recommendation: Maintain pH between 7.0 and 7.5 . Phosphate-buffered saline (PBS) or HEPES are ideal buffers.
Data Summary: Solubility & Stability Limits
| Parameter | Recommended Condition | "Danger Zone" (Avoid) | Reason |
| Solvent (Stock) | Sterile Water | 100% PBS / High Salt | Salting out / Aggregation |
| pH Range | 7.0 – 7.5 | < 6.0 | Acid hydrolysis of PS bond |
| Concentration | 1 – 10 mM | > 50 mM | Precipitation risk |
| Temperature | -20°C / -80°C | Room Temp (>24h) | Thermal degradation |
| Container | Polypropylene (Plastic) | Glass (untreated) | CDNs can adsorb to glass surfaces |
Module 3: Experimental Protocols
Standard Stock Preparation (10 mM)
Use this protocol to generate a master stock for in vitro or in vivo dilution.
-
Calculate: For 1 mg of ADU-S100 Disodium Salt (MW ~734.5 g/mol ), add 136 µL of sterile nuclease-free water.
-
Dissolve: Add water to the vial. Vortex gently for 30 seconds.
-
Inspect: Hold against a light source. The solution should be colorless and free of particulates.
-
Troubleshoot: If cloudy, place in a bath sonicator for 10 seconds.
-
-
Aliquot: Dispense into low-binding PCR tubes (e.g., 10 µL aliquots).
-
Store: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
In Vivo Formulation (Mouse Intratumoral Injection)
Based on Corrales et al. and clinical formulation strategies [1, 4].[4]
-
Thaw: Thaw one aliquot of 10 mM stock on ice.
-
Diluent: Prepare sterile 1X PBS (pH 7.4).
-
Dilute: Dilute the stock to a working concentration of 0.5 mg/mL - 1.0 mg/mL (approx. 680 µM - 1.3 mM) using the PBS.
-
Administer: Inject immediately. Do not store diluted material.
Visualization: Stability Factors
Understanding the chemical vulnerabilities of the phosphorothioate backbone.
Figure 2: Interaction map showing environmental threats (Red/Yellow) and formulation safeguards (Green) for ADU-S100.
References
-
Corrales, L., et al. (2015).[1][5] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030.[1]
-
Ji, N., Wang, M., & Tan, C. (2023).[6] Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation.[6] Pharmaceutics, 15(2), 638.[6]
-
MedChemExpress. (n.d.). ADU-S100 Disodium Salt Datasheet. MedChemExpress.
-
Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[1] Clinical Cancer Research, 28(4), 677-688.[2]
-
LKT Laboratories. (n.d.). ADU-S100 Sodium Salt Product Information. LKT Labs.
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model | Oncotarget [oncotarget.com]
- 6. mdpi.com [mdpi.com]
troubleshooting inconsistent results with MIW815
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Results
Welcome to the technical support center for MIW815 (ADU-S100). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust and reproducible data in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your research.
Introduction to MIW815 (ADU-S100) and the STING Pathway
MIW815, also known as ADU-S100, is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[4][5] Activation of STING triggers a signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a powerful anti-tumor and anti-viral immune response.[5][6][7]
Caption: Key factors contributing to reporter assay variability.
Troubleshooting Protocol:
-
Standardize Cell Culture:
-
Cell Passage Number: Use cells with a low and consistent passage number. High passage numbers can lead to genetic drift and altered signaling responses.
-
Cell Seeding: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. Perform a cell titration experiment to determine the optimal seeding density.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly impact innate immune signaling pathways.
-
-
Optimize Assay Parameters:
-
MIW815 Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Incubation Time: Conduct a time-course experiment to identify the peak of reporter gene expression.
-
Internal Controls: Include a positive control (e.g., a known STING agonist like 2'3'-cGAMP) and a negative control (vehicle-treated cells) in every experiment.
-
-
Reporter System Validation:
-
Stable vs. Transient: Whenever possible, use a stable cell line expressing the reporter construct to minimize variability from transient transfections.
-
Promoter Strength: Ensure the promoter driving your reporter gene is responsive to STING activation but does not have high basal activity.
-
Question 3: My cytokine readouts (e.g., IFN-β, CXCL10 ELISA) are low or undetectable, even at high MIW815 concentrations.
Low cytokine production can be a frustrating issue, often pointing to problems with either the cells' ability to respond or the degradation of the signaling molecule.
Causality:
-
Low STING Expression: Not all cell lines express STING at high levels. [8][9]If your cell line has low or absent STING expression, you will not see a response.
-
Poor Cell Permeability: Cyclic dinucleotides like MIW815 are negatively charged and generally have poor cell permeability. [10]While MIW815 is designed for improved stability, inefficient uptake can limit its effectiveness in vitro.
-
ENPP1 Activity: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that can degrade cyclic dinucleotides, including MIW815, thereby reducing its effective concentration. [11][12]Although MIW815 is more resistant to degradation than natural CDNs, ENPP1 can still impact its activity. [10] Troubleshooting Protocol:
-
Cell Line Characterization:
-
Verify STING Expression: Confirm STING expression in your chosen cell line at both the mRNA (qPCR) and protein (Western blot) level.
-
Select Appropriate Cell Lines: Cell lines known to have a robust STING response, such as THP-1 monocytes, are often used as positive controls. [13][14]2. Enhance Compound Delivery:
-
Transfection Reagents: For cell lines with low permeability, consider using a transfection reagent to deliver MIW815 into the cytoplasm.
-
Liposomal Formulations: Research has shown that encapsulating MIW815 in liposomes can significantly enhance its delivery and potency. [10]3. Mitigate Enzymatic Degradation:
-
Use ENPP1 Inhibitors: Co-treatment with a specific ENPP1 inhibitor can prevent the degradation of MIW815 and enhance STING pathway activation. [11][15] Data Table: Recommended Cell Lines and Reagents for STING Pathway Analysis
-
| Component | Recommendation | Rationale | Source(s) |
| Positive Control Cell Lines | THP-1, RAW 264.7, bone marrow-derived macrophages (BMDMs) | Known to have a functional STING pathway and produce robust cytokine responses. | [13][16][14] |
| Negative Control Cell Lines | Cell lines with known low/absent STING expression (e.g., some tumor cell lines) | To confirm the STING-dependency of the observed effects. | [9] |
| ENPP1 Inhibitors | Commercially available small molecule inhibitors | To prevent degradation of MIW815 and increase its effective concentration. | [11][12][15] |
Section 3: Off-Target and Unexplained Effects
Question 4: I'm observing cytotoxicity in my experiments, but I'm not sure if it's a specific effect of STING activation or a general toxic effect of the compound.
Distinguishing between specific and non-specific cytotoxicity is crucial for accurate data interpretation.
Causality:
-
"Cytokine Storm": At high concentrations, potent STING agonists can induce a massive release of pro-inflammatory cytokines, which can lead to apoptosis or pyroptosis in a "cytokine storm"-like effect in vitro. [6]* Interference with Viability Assays: MIW815, like other compounds, may interfere with the chemical reactions of common viability assays. For example, some compounds can directly reduce the tetrazolium salts used in MTT assays, leading to a false-positive signal for viability. [17][18]Similarly, compounds can inhibit the LDH enzyme in LDH release assays, masking true cytotoxicity. [17][18] Troubleshooting Protocol:
-
Dose-Response and Time-Course Analysis:
-
Carefully titrate the concentration of MIW815 to find a window where you see STING activation without significant cell death.
-
Perform a time-course experiment to observe the onset of cytotoxicity in relation to STING activation.
-
-
Use Orthogonal Viability Assays:
-
Do not rely on a single viability assay. Use multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, ATP content).
-
Compare results from an MTT assay with an LDH release assay and an ATP-based assay (e.g., CellTiter-Glo®).
-
-
Assay-Specific Controls:
-
For MTT assays: Include a cell-free control where MIW815 is added to the MTT reagent to check for direct reduction.
-
For LDH assays: Include a control where MIW815 is added to a known amount of LDH enzyme to check for inhibition.
-
Data Table: Comparison of Common Viability Assays for Use with MIW815
| Assay | Principle | Potential for MIW815 Interference | Mitigation Strategy | Source(s) |
| MTT | Mitochondrial reductase activity | High (direct reduction of tetrazolium salt) | Use a cell-free control; confirm with an orthogonal assay. | [17][18][19] |
| LDH Release | Measures lactate dehydrogenase in the supernatant from damaged cells | Moderate (potential for enzyme inhibition) | Use a control with purified LDH enzyme; confirm with an orthogonal assay. | [17][18][20] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies cellular ATP levels | Low | Generally less susceptible to chemical interference. | [19] |
| SRB (Sulforhodamine B) | Stains total cellular protein | Low | Unaffected by a compound's redox potential. | [19] |
By systematically addressing these common issues, you can enhance the consistency and reliability of your experiments with MIW815. Should you have further questions, please do not hesitate to consult the references provided or reach out to your technical support representative.
References
-
ADU-S100 (MIW815). Chemietek. [Link]
-
Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP. PMC. [Link]
-
ENPP1 Inhibitors, Assays, and Innate Immunity. BellBrook Labs. [Link]
-
Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. PMC. [Link]
-
What are the new molecules for ENPP1 inhibitors? Patsnap Synapse. [Link]
-
Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells. MDPI. [Link]
-
A novel orally bioavailable small molecular ENPP1 inhibitor (OC-1) for cancer immunotherapy. ASCO Publications. [Link]
-
Full article: Stimulatory and inhibitory activity of STING ligands on tumor-reactive human gamma/delta T cells. Taylor & Francis. [Link]
-
In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. PMC - NIH. [Link]
-
STING promotes homeostasis via regulation of cell proliferation and chromosomal stability. Cancer Research. [Link]
-
Harnessing single-cell and multi-omics insights: STING pathway-based predictive signature for immunotherapy response in lung adenocarcinoma. PMC. [Link]
-
STING activation in cancer immunotherapy. PMC - NIH. [Link]
-
MIW815 (ADU-S100). Drug Hunter. [Link]
-
Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. MD Anderson Cancer Center. [Link]
-
Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. PubMed. [Link]
-
The Many Ways to Deal with STING. MDPI. [Link]
-
Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion. PMC. [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays. PMC. [Link]
-
STING Promotes Homeostasis via Regulation of Cell Proliferation and Chromosomal Stability. AACR Journals. [Link]
-
Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes. ICE Bioscience. [Link]
-
Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. bioRxiv.org. [Link]
-
The Potential of STING Agonists Is Explored in Cancer. Targeted Oncology. [Link]
-
Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy. Dove Medical Press. [Link]
-
Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. MDPI. [Link]
-
STING Signaling and Sterile Inflammation. Frontiers. [Link]
-
Study of the Safety and Efficacy of MIW815 With PDR001 in Patients With Advanced/Metastatic Solid Tumors or Lymphomas. ClinicalTrials.gov. [Link]
-
Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis?. MDPI. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]
-
Trp suppresses IFN-I production at STING level A ELISA for IFN-β.... ResearchGate. [Link]
-
Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections. MDPI. [Link]
-
Activation of STING Signaling Pathway Effectively Blocks Human Coronavirus Infection. American Society for Microbiology. [Link]
-
IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). BPS Bioscience. [Link]
-
Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment. PMC. [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays. PubMed - NIH. [Link]
-
Aduro Biotech Presents Preclinical Data Demonstrating Acute and Systemic Immune Activation through STING Pathway Stimulation with ADU-S100. PM360. [Link]
-
IFNλ1 is a STING-dependent mediator of DNA damage and induces immune activation in lung cancer. Frontiers. [Link]
-
The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. PMC. [Link]
-
STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN–Dependent and –Independent Immune-Regulatory Pathways. PMC. [Link]
Sources
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- 5. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 7. Phase Ib study of MIW815 (ADU-S100) in combination with spartalizumab (PDR001) in patients (pts) with advanced/metastatic solid tumors or lymphomas. - ASCO [asco.org]
- 8. Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells: A Tissue Microarray Study Evaluating More than 18,000 Tumors from 139 Different Tumor Entities [mdpi.com]
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- 10. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Frontiers | Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity [frontiersin.org]
- 14. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]
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- 16. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of ML RR-S2 CDA Ammonium Salt
Product: ML RR-S2 CDA (Ammonium Salt) | Synonyms: ADU-S100, MIW815 Classification: Synthetic Cyclic Dinucleotide (CDN) STING Agonist Application: Cancer Immunotherapy / Innate Immune Activation[1]
Core Technical Directive
To the Researcher: You are likely observing "off-target" effects that are, in reality, "off-tissue" effects. ML RR-S2 CDA is a highly potent, dithio-substituted CDN designed to resist enzymatic degradation (by ENPP1). Its high stability means that if it leaks from the tumor microenvironment (TME) into systemic circulation, it will activate STING in healthy lymphoid tissues, causing a cytokine storm (systemic inflammation) rather than the desired localized anti-tumor immunity.
This guide provides the protocols to maximize intratumoral retention and optimize the therapeutic window to prevent T-cell apoptosis caused by over-stimulation.
Mechanism of Action & Toxicity Pathways
Understanding the signaling cascade is vital for troubleshooting. ML RR-S2 CDA mimics 2'3'-cGAMP but binds with higher affinity to both human and murine STING alleles.
STING Signaling Pathway
Figure 1: The canonical pathway activated by ML RR-S2 CDA. Off-target toxicity occurs when this pathway is triggered systemically rather than locally.
Caption: Activation of STING leads to IFN-β production. Note the divergence at the end: controlled activation recruits T-cells, while excessive cytokine release leads to apoptosis and systemic toxicity.
Troubleshooting Guide: Mitigating Off-Target Effects
Issue A: Systemic Cytokine Storm (The "Leakage" Problem)
Symptom: Animals display rapid weight loss, piloerection, or high serum levels of TNF-
Corrective Protocol: Viscosity & Volume Optimization
-
Reduce Injection Volume: Do not exceed 50 µL per 100 mm³ tumor volume. High hydrostatic pressure forces drug into the vasculature.
-
Modify Vehicle: Switch from standard PBS to a retention-enhancing vehicle if leakage persists.
-
Recommendation: Liposomal encapsulation or co-formulation with a hydrogel.
-
-
The "Slow-Push" Technique:
-
Insert needle (30G) into the center of the tumor.
-
Wait 10 seconds before depressing the plunger.
-
Inject at a rate of 10 µL/10 seconds.
-
Leave the needle in place for 30 seconds post-injection to prevent backflow.
-
Issue B: T-Cell Ablation (The "Bell-Shaped" Curve)
Symptom: Tumor regression is initially observed, followed by rapid relapse. Flow cytometry shows a lack of CD8+ T cells in the TME. Root Cause: STING agonists exhibit a bell-shaped dose-response curve. High doses cause lymphocyte death (apoptosis) rather than activation (Sivick et al., 2018).
Corrective Protocol: Dose Titration Perform a dose de-escalation study. Do not assume "more is better."
| Parameter | High Dose (>100 µg) | Optimized Dose (10-50 µg) |
| STING Activation | Maximal | Sub-maximal but sufficient |
| T-Cell Viability | Low (Apoptosis induced) | High (Proliferation induced) |
| Systemic Leakage | High Risk | Low Risk |
| Tumor Rejection | Transient | Durable (Memory formation) |
Issue C: Compound Instability (The Ammonium Salt Factor)
Symptom: Precipitation in the vial or inconsistent biological results between batches. Root Cause: Ammonium salts are hygroscopic. Moisture absorption leads to hydrolysis of the thiophosphate bonds over time. Additionally, ammonia volatility can shift pH.
Corrective Protocol: Formulation QC
-
Buffer Selection: Reconstitute in PBS (pH 7.4) immediately before use. Avoid unbuffered water, as the ammonium salt can create an acidic environment upon dissociation, accelerating degradation.
-
Storage: Store lyophilized powder at -20°C with desiccant. Once in solution, use within 24 hours; do not refreeze.
-
Visual Check: The solution must be clear. Any turbidity indicates degradation or salt precipitation.
Validated Experimental Workflow
Use this decision tree to determine if your observed toxicity is due to the drug mechanism or your administration technique.
Caption: Diagnostic workflow to distinguish between systemic leakage (off-tissue) and local overdose (on-target toxicity).
Frequently Asked Questions (FAQs)
Q1: Why does ML RR-S2 CDA cause ulceration at the injection site? A: This is an on-target effect. Intense activation of STING in endothelial cells can disrupt tumor vasculature (vascular collapse). While this contributes to tumor necrosis, excessive ulceration indicates the dose is too high or the injection was subcutaneous rather than intratumoral. Ensure deep intratumoral delivery.
Q2: Can I use this compound for systemic (IV) administration? A: Not recommended in its free form. The ammonium salt is a small molecule that will clear rapidly and cause systemic immune activation (anaphylactic-like shock). For IV delivery, the compound must be encapsulated in a nanoparticle, liposome, or antibody-drug conjugate (ADC) to target it specifically to myeloid cells or tumor tissue (Su et al., 2019).
Q3: How does the "Ammonium Salt" counterion affect my in vitro assays? A: In high concentrations (>100 µM), the ammonium ion itself can alter lysosomal pH, potentially affecting endosomal processing. Always include a vehicle control containing an equivalent molar concentration of ammonium chloride to rule out counterion toxicity.
Q4: I am seeing high STING activation but no tumor regression. Why? A: You may have induced "T-cell anergy" or death. STING signaling is pro-apoptotic in T-cells at high intensities. Lower your dose by 10-fold. The goal is to prime the immune system, not scorch it.
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.
-
Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports.
-
Su, T., et al. (2019). STING activation in cancer immunotherapy. Theranostics.
-
Mulligan, J. K., et al. (2020). Tumor-derived cGAMP regulates the anti-tumor immune response. Journal of Experimental Medicine.
Sources
Technical Support Center: Enhancing the Bioavailability of ADU-S100
Welcome to the technical support center for ADU-S100, a potent stimulator of interferon genes (STING) agonist. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the bioavailability of this cyclic dinucleotide (CDN) and to provide actionable troubleshooting strategies for your experiments. While ADU-S100 has demonstrated significant promise in preclinical models by activating the STING pathway to elicit robust anti-tumor immunity, its translation to the clinic has been met with challenges, notably related to its delivery and systemic exposure.[1][2] This guide aims to equip you with the knowledge to optimize your experimental design and maximize the therapeutic potential of ADU-S100.
Understanding the Core Challenge: The Bioavailability of ADU-S100
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that directly binds to and activates all known variants of human STING.[3] This activation triggers a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating an anti-tumor immune response.[4][5] However, like many other CDNs, ADU-S100 faces inherent challenges that limit its bioavailability:
-
Poor Membrane Permeability: As a negatively charged and hydrophilic molecule, ADU-S100 does not readily cross cell membranes to reach its cytosolic target, STING.[6]
-
Rapid Systemic Clearance: Following administration, ADU-S100 is quickly absorbed from the injection site and has a short terminal half-life in plasma, measured at approximately 24 minutes in clinical trials.[7][8][9]
-
Enzymatic Degradation: The phosphodiester bonds in CDNs are susceptible to enzymatic degradation in the bloodstream, further reducing the amount of active compound that reaches the target tissue.[6]
These factors contribute to the suboptimal therapeutic outcomes observed in some clinical trials, where despite being well-tolerated, the anti-tumor responses were less robust than anticipated.[3][7] The primary route of administration in these trials was intratumoral injection, a direct approach to bypass some systemic bioavailability issues but one that comes with its own set of challenges, including inconsistent tumor distribution and accessibility of all tumor sites.[4][10]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with ADU-S100.
Q1: Why am I seeing low levels of STING activation in my in vitro cell-based assays?
Possible Cause 1: Inefficient Cellular Uptake.
-
Explanation: The primary reason for low in vitro activity is often the poor cell permeability of ADU-S100. Simply adding it to the culture medium may not result in sufficient cytosolic concentrations to activate STING.
-
Troubleshooting:
-
Use a Transfection Reagent: Employ a transfection reagent suitable for nucleic acids, such as a cationic lipid-based formulation (e.g., Lipofectamine) or electroporation, to facilitate the entry of ADU-S100 into the cytoplasm.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
-
Cell Line Selection: Ensure you are using a cell line that expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3).[11] Reporter cell lines, such as THP-1 Dual™ cells that monitor IRF3 and NF-κB activation, are highly recommended for these assays.[7]
-
Q2: My in vivo tumor model is not responding to intratumoral ADU-S100 treatment. What could be the issue?
Possible Cause 1: Insufficient Local Concentration and Retention.
-
Explanation: Even with direct intratumoral injection, the rapid absorption and clearance of ADU-S100 can lead to a short residence time within the tumor microenvironment (TME), limiting its ability to effectively activate STING in immune cells.[12]
-
Troubleshooting:
-
Formulation Strategies: Consider formulating ADU-S100 in a delivery vehicle that can enhance its retention and sustained release within the tumor. Examples include hydrogels, nanoparticles, or liposomes.[6]
-
Dosing Schedule: Evaluate different dosing schedules. More frequent, lower-dose injections might be more effective than a single high dose in maintaining a therapeutic concentration of ADU-S100 in the TME.[4]
-
Possible Cause 2: Immunosuppressive Tumor Microenvironment.
-
Explanation: The TME of "cold" tumors is often characterized by a lack of pre-existing immune cell infiltration and the presence of immunosuppressive factors that can counteract the effects of STING activation.[13]
-
Troubleshooting:
-
Combination Therapy: Combine ADU-S100 with other immunomodulatory agents. Immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, have shown synergistic effects with STING agonists in preclinical models by overcoming T-cell exhaustion.[13][14]
-
Radiotherapy or Chemotherapy: The use of radiotherapy or certain chemotherapies can induce immunogenic cell death, leading to the release of tumor-associated antigens and dsDNA, which can prime the TME for a more robust response to STING agonists.
-
Q3: How can I systemically deliver ADU-S100 to target metastatic disease?
Explanation: Systemic delivery of ADU-S100 is a significant challenge due to its rapid clearance and potential for off-target toxicities. However, this is a critical goal for treating metastatic cancers.
-
Solution: Encapsulation in Nanoparticles or Liposomes.
-
Mechanism: Encapsulating ADU-S100 in lipid-based nanoparticles (LNPs) or liposomes can protect it from enzymatic degradation, prolong its circulation half-life, and potentially improve its passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[7][15]
-
Considerations: The physicochemical properties of the delivery system, such as particle size, surface charge, and the inclusion of targeting ligands, are critical for optimizing tumor delivery and cellular uptake.[7] For instance, PEGylation of liposomes can increase circulation time, but excessive PEGylation may hinder cellular internalization.[7]
-
Troubleshooting Guide: Experimental Workflows
This section provides detailed protocols and troubleshooting tips for key experiments involved in evaluating and improving the bioavailability and efficacy of ADU-S100.
In Vitro STING Activation Assay
This protocol describes a method for assessing the potency of ADU-S100 formulations in a reporter cell line.
Objective: To determine the EC50 of different ADU-S100 formulations by measuring the induction of an interferon-stimulated response element (ISRE)-driven reporter.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)
-
ADU-S100 (free drug and formulated versions)
-
Transfection reagent (e.g., LyoVec™)
-
QUANTI-Luc™ detection reagent (InvivoGen)
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells/well in a 96-well plate and incubate overnight.
-
Formulation Preparation: Prepare serial dilutions of your ADU-S100 formulations and the free drug. If using a transfection reagent, pre-incubate the ADU-S100 with the reagent according to the manufacturer's instructions.
-
Cell Treatment: Add the ADU-S100 preparations to the cells and incubate for 24 hours.
-
Reporter Assay: Add QUANTI-Luc™ to each well and measure luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the ADU-S100 concentration and fit a dose-response curve to determine the EC50.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No or low signal | Inefficient transfection. | Optimize the ratio of ADU-S100 to transfection reagent. Try a different transfection reagent or electroporation. |
| Cell line not responsive. | Confirm STING pathway integrity in your cell line via a positive control (e.g., 2'3'-cGAMP). | |
| High background signal | Contamination. | Use sterile technique and check for mycoplasma contamination. |
| Poor dose-response curve | Inaccurate dilutions. | Prepare fresh serial dilutions and use calibrated pipettes. |
dot graph TD A[Start: Seed THP-1 Dual™ Reporter Cells] --> B{Prepare Serial Dilutions of ADU-S100 Formulations}; B --> C{Treat Cells with ADU-S100}; C --> D{Incubate for 24 hours}; D --> E{Add QUANTI-Luc™ and Measure Luminescence}; E --> F[Analyze Data and Determine EC50]; F --> G[End]; end
In Vitro STING Activation Workflow
In Vivo Pharmacokinetic Study
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of different ADU-S100 formulations in mice.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (e.g., half-life, Cmax, AUC) of ADU-S100 formulations.
Materials:
-
BALB/c mice
-
ADU-S100 formulations
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for ADU-S100 quantification
Protocol:
-
Animal Dosing: Administer the ADU-S100 formulations to mice via the desired route (e.g., intravenous, intratumoral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of ADU-S100 in the plasma samples using a validated LC-MS/MS method.[16][17]
-
Data Analysis: Plot the plasma concentration versus time and calculate the pharmacokinetic parameters using appropriate software.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low or undetectable plasma concentrations | Rapid clearance. | Use a more sensitive analytical method. Consider a formulation designed to prolong circulation. |
| Poor absorption (for non-IV routes). | Evaluate different administration routes or absorption-enhancing formulations. | |
| High variability between animals | Inconsistent dosing. | Ensure accurate and consistent administration of the dose. |
| Biological variability. | Increase the number of animals per group to improve statistical power. |
Table 1: Hypothetical Pharmacokinetic Parameters of ADU-S100 Formulations
| Formulation | Cmax (ng/mL) | T½ (min) | AUC (ng·min/mL) |
| Free ADU-S100 (IV) | 1500 | 25 | 30,000 |
| Liposomal ADU-S100 (IV) | 800 | 180 | 150,000 |
| Hydrogel ADU-S100 (IT) | 50 (in plasma) | N/A | N/A |
This table illustrates how a liposomal formulation could significantly increase the half-life and overall exposure (AUC) of ADU-S100 compared to the free drug.
Advanced Strategies for Enhancing Bioavailability
Beyond basic formulation, several advanced strategies can be employed to improve the delivery and efficacy of ADU-S100.
Structural Modifications
While beyond the scope of most research labs, medicinal chemistry approaches can be used to improve the drug-like properties of CDNs. This can involve modifications to the base, ribose, or phosphate backbone to increase stability and cell permeability.[5][18]
Targeted Delivery Systems
To enhance tumor-specific delivery and reduce off-target effects, ADU-S100 can be incorporated into delivery systems that are decorated with targeting ligands. These ligands can bind to receptors that are overexpressed on cancer cells or tumor-associated immune cells.
dot graph LR subgraph STING Signaling Pathway direction LR A[Cytosolic dsDNA] --> B(cGAS); B --> C{2'3'-cGAMP}; D[ADU-S100] --> E(STING); C --> E; E --> F(TBK1); F --> G(IRF3); G --> H[Nucleus]; H --> I{Type I IFN Production}; end style D fill:#FBBC05,stroke:#333,stroke-width:2px; style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF; style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;
Simplified STING Signaling Pathway
Conclusion
Improving the bioavailability of ADU-S100 is a critical step towards realizing its full therapeutic potential. By understanding the inherent challenges of this STING agonist and employing rational formulation strategies and experimental designs, researchers can significantly enhance its efficacy in both in vitro and in vivo models. This guide provides a starting point for troubleshooting common issues and exploring advanced delivery approaches. As the field of cancer immunotherapy continues to evolve, the development of effective delivery systems for potent immunomodulators like ADU-S100 will be paramount.
References
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. (2024, December 6).
- Solid Form Strategies for Increasing Oral Bioavailability - Drug Hunter. (2022, April 16).
- Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - MDPI. (2023, February 14).
- Current Strategies For Enhancing Bioavailability - Outsourced Pharma.
- Aduro Biotech Presents Preliminary Results from Ongoing Phase 1 Trials of STING agonist ADU-S100 (MIW815) in Patients with Advanced Solid Tumors or Lymphomas | PM360. (2018, November 9).
- SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. (2020, March 23).
- The Potential of STING Agonists Is Explored in Cancer | Targeted Oncology. (2022, March 30).
- Definition of STING-activating cyclic dinucleotide agonist ADU-S100 - NCI Drug Dictionary.
- Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC.
- Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26.
- Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours. (2016, May 12).
- Study Details | NCT02675439 | Safety and Efficacy of MIW815 (ADU-S100) +/- Ipilimumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas | ClinicalTrials.gov.
- Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Clinical Cancer Research - AACR Journals. (2022, January 12).
- Abstract 6644: A comprehensive in vitro and in vivo system to evaluate STING agonist efficacy in cancer therapeutics - AACR Journals. (2020, August 15).
- Abstract B068: An in vitro cellular functional STING pathway assay to measure the potency of STING agonists, using interferon-β response - AACR Journals. (2018, January 1).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC - NIH. (2021, February 5).
- Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed. (2022, February 15).
- Phase Ib study of MIW815 (ADU-S100) in combination with spartalizumab (PDR001) in patients (pts) with advanced/metastatic solid tumors or lymphomas. | Journal of Clinical Oncology - ASCO Publications. (2019, May 26).
- 1385 Divergent therapeutic outcomes of STING agonist ADU-S100 in intratumoral and intravesical treatment regimens in syngeneic murine MB49 and in the N-methyl-N-nitrosourea (MNU) rat model of urothelial carcinoma. (2022, November 7).
- Enhancing immunotherapy of STING agonist for lymphoma in preclinical models. (2018, September 7).
- Characterization of a Novel Transmembrane Activating STING Agonist using Genetically Humanized Mice - PMC.
- Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC. (2025, January 6).
- Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses. (2024, June 3).
- Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - Dove Medical Press. (2025, January 6).
- 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models | Journal of Nuclear Medicine. (2023, January 1).
- Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Clinical Cancer Research - AACR Journals.
- Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - ResearchGate. (2025, October 15).
- Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - Frontiers. (2019, September 12).
- Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - PMC. (2019, September 13).
- Bioengineering strategies to optimize STING agonist therapy. (2025, August 15).
- Targeting STING-induced immune evasion with nanoparticulate binary pharmacology improves tumor control in mice - Semantic Scholar.
- Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC. (2023, October 21).
- STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed. (2025, February 6).
- STING polymer structure reveals mechanisms for activation, hyperactivation, and inhibition. (2019, February 15).
- STING activation inhibited angiogenesis in vitro and ex vivo. (A)... - ResearchGate.
- STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - OUCI.
- Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC.
- Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy.
- Analytical development and application of a targeted liquid chromatography-tandem mass spectrometry assay for chimeric aducanumab - ResearchGate. (2025, July 15).
- Design and Synthesis of Cyclic Dinucleotide Analogues Containing Triazolyl C-Nucleosides | The Journal of Organic Chemistry - ACS Publications. (2024, July 29).
- Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
- Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed.
Sources
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- 4. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pm360online.com [pm360online.com]
- 11. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: STING Agonist Experimental Guide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclic Dinucleotide (CDN) & Non-Nucleotide STING Agonist Experiments
👨🔬 The Senior Scientist's Desk: "Why is my STING assay failing?"
Welcome. If you are here, you are likely facing one of three scenarios: your positive control is dead, your dose-response curve looks like a bell (or a flat line), or your human vs. mouse data are completely contradictory.
The cGAS-STING pathway is deceptively complex. Unlike simple receptor-ligand interactions, STING (TMEM173) sits on the ER, requires significant conformational changes (oligomerization), and is heavily regulated by host nucleases (ENPP1) and transporters (SLC19A1).
This guide is not a textbook; it is a troubleshooting manual designed to isolate the variable killing your experiment.
Module 1: The Delivery Dilemma (Transfection vs. Passive Uptake)
The Symptom: You treat cells with free cGAMP (or c-di-GMP), but see no phosphorylation of IRF3 or IFN-β secretion.
The Root Cause: Natural CDNs (like 2'3'-cGAMP) are large (~700 Da), negatively charged, and hydrophilic. They cannot passively diffuse across the cell membrane. They rely on specific transporters, primarily SLC19A1 (Reduced Folate Carrier 1).[1]
-
Pitfall: Many cancer cell lines (e.g., specific HEK293 sub-clones or certain carcinomas) have low or absent SLC19A1 expression.
-
Pitfall: In serum-containing media, the ecto-enzyme ENPP1 can rapidly hydrolyze CDNs before they even enter the cell.
The Fix:
-
Digitonin Permeabilization: For biochemical assays (Western blot for p-STING/p-IRF3), use digitonin to poke holes in the membrane, allowing instant cytosolic access.
-
Liposomal Transfection: For functional assays (reporter gene/ELISA), use cationic lipid reagents (e.g., Lipofectamine) to encapsulate the CDN.
-
Use Synthetic Agonists: Consider amidobenzimidazole-based agonists (e.g., diABZI) which are cell-permeable and do not require SLC19A1.
🔬 Protocol: Digitonin Permeabilization for CDN Screening
Standardizes cytosolic delivery, bypassing transporter variability.
-
Buffer Prep: Prepare a permeabilization buffer (50 mM HEPES pH 7.2, 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP).
-
Digitonin Spike: Add Digitonin to reach 5–10 µg/mL (titrate for your cell line; aim for >90% Trypan Blue positive but intact morphology).
-
Pulse: Resuspend cell pellet (
cells) in 100 µL buffer containing the STING agonist. -
Incubate: 10–30 minutes at 37°C .
-
Wash: Add 1 mL ice-cold PBS (stops uptake), spin down, and resuspend in normal growth media.
-
Readout: Harvest for Western Blot at 2–4 hours (p-IRF3) or supernatant at 16–24 hours (IFN-β).
Module 2: The Species & Genotype Minefield
The Symptom: Your compound cures tumors in mice but has zero activity in human PBMCs (or vice versa).
The Root Cause: STING is highly polymorphic. The ligand-binding pocket differs significantly between species and even among human populations.
-
The DMXAA Failure: The vascular disrupting agent DMXAA (Vadimezan) failed Phase III trials because it binds murine STING (mSTING) but not human STING (hSTING).[2]
-
Human Haplotypes: ~20% of the human population carries the HAQ allele, which is often hypomorphic (reduced function).[3][4]
📊 Reference Table: STING Variant Compatibility
| Variant / Species | Prevalence | Key Characteristics | Agonist Compatibility |
| mSTING (Mouse) | N/A | Responds to DMXAA/CMA. | High: DMXAA, cGAMP, diABZI. |
| hSTING-R232 (WT) | ~60% | The "Wild Type" human allele.[4] | High: 2'3'-cGAMP.[1][4][5][6] No: DMXAA.[2][7][8][9] |
| hSTING-H232 | ~14% | R232H mutation.[4] | Specific: Prefers 2'3'-cGAMP; poor response to bacterial CDNs (c-di-GMP).[4] |
| hSTING-HAQ | ~20% | R71H, G230A, R293Q. | Low: Often hypomorphic. Reduced response to canonical CDNs. |
The Fix:
-
Genotype Your Cells: Do not assume THP-1 or RAW264.7 cells act like primary human T cells. THP-1 cells are typically hSTING-R232 (responsive).
-
Use "Pan-STING" Agonists: 2'3'-cGAMP is the safest natural ligand control as it activates most variants.
Module 3: The Bell-Shaped Response & Toxicity
The Symptom: You increase the agonist dose, but the IFN-β signal drops.
The Root Cause: STING activation is a double-edged sword.
-
Autophagy/Apoptosis: High STING activation triggers the PERK pathway and rapid apoptosis or autophagy. Cells die before they can translate and secrete cytokines.
-
Negative Feedback: STING is rapidly degraded by the lysosome after activation to prevent autoimmunity.
The Fix:
-
Normalization: Always normalize cytokine secretion (ELISA) to total protein or cell viability (ATP/MTT assay) from the same well.
-
Time-Course: Check early time points (2–4h) for p-TBK1. If p-TBK1 is high but 24h IFN is low, your cells are dying too fast.
Module 4: Visualizing the Pathway & Logic
🧬 Diagram 1: The STING Signaling Cascade
Understanding where to probe: Upstream (cGAS), Midstream (TBK1), or Downstream (IFN).
Caption: The canonical cGAS-STING axis. Note that phosphorylation (p-TBK1/p-IRF3) occurs prior to nuclear translocation and cytokine secretion.
🛠️ Diagram 2: Troubleshooting Decision Tree
Follow this logic when your experiment yields "No Signal."
Caption: Logic flow for diagnosing STING agonist failures. Prioritize viability and delivery mechanisms before suspecting compound degradation.
📚 References
-
SLC19A1 as the cGAMP Transporter: Luteijn, R. D., et al. (2019).[1][10] SLC19A1 transports immunoreactive cyclic dinucleotides. Nature. [Link]
-
DMXAA Species Specificity: Conlon, J., et al. (2013).[7] Mouse, but not Human STING, Binds and Signals in Response to the Vascular Disrupting Agent 5,6-Dimethylxanthenone-4-Acetic Acid.[2][8][9] The Journal of Immunology. [Link]
-
Human STING Haplotypes (HAQ/R232): Yi, G., et al. (2013). Single Nucleotide Polymorphisms of Human STING Can Affect Innate Immune Response to Cyclic Dinucleotides. PLOS ONE. [Link]
-
ENPP1 Degradation of cGAMP: Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology. [Link]
-
STING-Induced Cell Death: Gulen, M. F., et al. (2017). Signalling strength determines pro-apoptotic functions of STING. Nature Communications. [Link]
Sources
- 1. SLC19A1 is an importer of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse modeling of a human STING gene variant for infectious disease - John Cambier [grantome.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SLC19A1 transports immunoreactive cyclic dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of the cGAMP Transporter SLC19A1 Is Altered in Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
Technical Support Center: Assessing the Toxicity Profile of MIW815 (ADU-S100) in Animal Models
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Safety & Efficacy Assessment of MIW815 (STING Agonist) Last Updated: February 18, 2026
Introduction: The MIW815 Safety Context
Welcome to the technical support center for MIW815 (also known as ADU-S100 ). This compound is a synthetic cyclic dinucleotide (CDN) agonist of the STING (Stimulator of Interferon Genes) receptor.[1][2] Unlike traditional cytotoxic chemotherapy, MIW815 is an immunotherapy agent designed to turn "cold" tumors "hot" by triggering the innate immune system.
Critical Safety Distinction: The primary toxicity challenge with MIW815 is on-target, off-tumor inflammation . Because STING is expressed in many healthy tissues, systemic exposure can lead to a "cytokine storm" (Cytokine Release Syndrome - CRS). Therefore, preclinical assessment focuses heavily on bio-distribution —ensuring the drug stays in the tumor (intratumoral retention) and does not leak rapidly into systemic circulation.
Module 1: Administration & Local Toxicity
Context: MIW815 is typically administered via intratumoral (IT) injection .[2] The most common early-stage issues in animal models (mice/rats) stem from incorrect injection techniques leading to rapid systemic clearance or local necrosis.
Q1: My mice are exhibiting signs of shock (lethargy, piloerection) within 1-2 hours post-injection. Is this expected?
Diagnosis: Likely Systemic Leakage (Bolus Effect) .
While mild pyrexia (fever) is a pharmacodynamic marker of STING activation, rapid onset of shock indicates the drug has entered the bloodstream directly, bypassing the tumor microenvironment. This triggers a massive, simultaneous release of TNF-
Troubleshooting Protocol:
-
Check Injection Volume: In mice, IT volume should not exceed 20-50% of the tumor volume . If the tumor is
, do not inject more than . Excess pressure forces the drug into the vasculature. -
Needle Residence Time: After depressing the plunger, leave the needle in place for 15-30 seconds . This prevents "backflow" or leakage along the needle track.
-
Vehicle Formulation: Ensure you are using a physiological buffer (PBS) or the specific clinical formulation. Hypertonic/hypotonic solutions can disrupt tumor vasculature, accelerating leakage.
Q2: We are observing severe ulceration and necrosis at the injection site. Is this toxicity or efficacy?
Diagnosis: It is a mix of Tumor Lysis (Efficacy) and Ischemic Necrosis (Toxicity). STING activation causes vascular collapse in the tumor (hemorrhagic necrosis). However, if the necrosis extends to the overlying skin, it compromises the model and animal welfare.
Corrective Action:
-
Depth of Injection: Ensure the needle tip is in the center of the tumor, not subcutaneous (SC) above it. SC injection activates dermal dendritic cells, causing skin ulceration without treating the tumor.
-
Concentration vs. Volume: If ulceration persists, dilute the dose. High local concentrations of CDNs can be directly cytotoxic to endothelial cells.
Module 2: Systemic Toxicity & Cytokine Release Syndrome (CRS)
Context: Assessing the "spillover" effect. You must differentiate between a robust immune response and life-threatening toxicity.
Q3: How do I distinguish between effective immune activation and dangerous Cytokine Release Syndrome (CRS) in my mouse model?
Diagnosis: The Therapeutic Window is defined by the ratio of IFN-
The "Safety Ratio" Protocol: You need to perform a time-course cytokine profile (Luminex or ELISA) at 2h, 6h, and 24h post-dose.
| Marker | Effective Response (Safe) | CRS / Toxicity (Danger) |
| IFN- | High peak at 2-4h | Low or Delayed |
| TNF- | Moderate peak at 2h, rapid drop | Sustained high levels >6h |
| IL-6 | Moderate elevation | Exponential increase >24h |
| Body Weight | <5% transient loss | >15% loss or failure to regain |
| Spleen | Mild enlargement (proliferation) | Massive splenomegaly (inflammation) |
Q4: Can I use MIW815 in non-tumor-bearing animals for toxicity ranging?
Recommendation: No, use with caution. STING agonists rely on the presence of tumor-associated antigens and immune cells (Tumor-Associated Macrophages) for their mechanism. In healthy animals, IT injection (simulated into muscle or SC) often underestimates toxicity because healthy tissue clears the drug faster than the "leaky" retention seen in tumors. Always use tumor-bearing models (e.g., B16-F10 melanoma or CT26 colon carcinoma) for valid safety data.
Module 3: Mechanism & Pathway Visualization
Context: Understanding why toxicity occurs helps in defending your data to regulatory bodies. MIW815 mimics bacterial DNA, tricking the body into thinking it has an intracellular infection.
The STING Signaling Cascade: The diagram below illustrates the flow from drug administration to the dual outcomes: Efficacy (T-cell priming) vs. Toxicity (Cytokine Storm).
Caption: Figure 1. Dual pathway activation by MIW815. Toxicity (Red) arises primarily from NF-kB driven cytokine release, while Efficacy (Green) relies on the IRF3/IFN-beta axis.
Module 4: Experimental Protocols
Protocol A: Optimized Intratumoral Injection for Safety Assessment
Objective: Maximize tumor retention to minimize systemic toxicity.
-
Preparation:
-
Anesthetize mouse (Isoflurane).
-
Shave the tumor site to visualize vasculature.
-
-
Needle Selection:
-
Use a 29G or 30G insulin syringe . Larger needles create a "path of least resistance" for drug backflow.
-
-
Insertion:
-
Insert needle bevel-up.
-
Advance to the geometric center of the tumor.
-
Crucial Step: Pull back slightly (1mm) to create a small pocket.
-
-
Administration:
-
Inject slowly over 10-15 seconds .
-
Observe for "blanching" (tumor turning pale). This confirms intratumoral pressure.
-
Wait 30 seconds before withdrawing the needle.
-
-
Post-Dose Monitoring:
-
Monitor respiratory rate immediately.
-
Check body temperature at 2h (peak cytokine release).
-
Protocol B: Serum Cytokine Profiling (The "CRS Check")
Objective: Quantify systemic leakage.
-
Sampling:
-
Collect blood via tail vein or submandibular bleed.
-
Timepoints: Pre-dose, 2h, 6h, 24h.
-
-
Processing:
-
Allow blood to clot for 30 min at room temperature.
-
Centrifuge at 2000 x g for 10 min.
-
Aliquot serum and store at -80°C.
-
-
Analysis:
-
Use a Multiplex Assay (e.g., Luminex) targeting: IFN-
, TNF- , IL-6, MCP-1 . -
Threshold: A >50-fold increase in serum TNF-
at 2h relative to baseline suggests high risk of systemic toxicity.
-
Summary of Toxicity Markers
| Toxicity Type | Observable Sign | Biomarker / Assay |
| Local | Ulceration, black scabs | Histopathology (Ischemic necrosis) |
| Systemic (Acute) | Hunching, piloerection, hypothermia | Serum TNF- |
| Systemic (Delayed) | Weight loss >15% | Serum IL-6 elevation (24h), ALT/AST (Liver) |
| Autoimmune | Joint swelling, rash (chronic models) | Anti-nuclear antibodies (ANA) |
References
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[1][3] Cell Reports.
-
Meric-Bernstam, F., et al. (2022). "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.
-
Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.
-
Kinsella, S., & McEvoy, C. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.
Sources
ML RR-S2 CDA ammonium salt quality control and purity assessment
Technical Support Center: ML RR-S2 CDA Ammonium Salt
A Guide to Quality Control and Purity Assessment for Researchers
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ML RR-S2 CDA ammonium salt. This document offers practical, field-proven insights into quality control (QC), purity assessment, and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and fundamental properties of ML RR-S2 CDA ammonium salt.
Q1: What is ML RR-S2 CDA ammonium salt and what are its typical purity specifications?
ML RR-S2 CDA (also known as ADU-S100) is a synthetic, mixed-linkage (ML) cyclic dinucleotide (CDN) that functions as a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] The "RR-S2" designation refers to the specific stereochemistry (Rp,Rp) and the two phosphorothioate substitutions, which enhance its resistance to phosphodiesterases and thereby improve cellular potency.[3] For research and pre-clinical applications, the purity of ML RR-S2 CDA ammonium salt is typically expected to be ≥95% or ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3][4]
Q2: How should I properly store and handle the compound to ensure its stability?
Proper storage is critical to prevent degradation and maintain the integrity of the compound.
-
Long-Term Storage : For maximum stability, store the lyophilized powder at -20°C.[3] Some suppliers recommend -80°C for solvent-reconstituted aliquots for up to one year.[5]
-
Short-Term Storage : Working aliquots can be stored at -20°C for up to four weeks.[6]
-
Light Sensitivity : While not explicitly stated for ML RR-S2 CDA, related fluorescently-labeled oligonucleotides are susceptible to photobleaching.[7][8] It is best practice to store solutions in amber vials or tubes wrapped in foil to protect them from light.[7][8]
-
Handling : Avoid repeated freeze-thaw cycles, which can degrade the compound.[6] It is recommended to reconstitute the solid and then create smaller, single-use aliquots.[6][9]
Q3: What is the best way to solubilize ML RR-S2 CDA ammonium salt?
The solubility can vary based on the salt form and desired concentration.
-
Aqueous Buffers : Water (H₂O) can be used, with sonication recommended to aid dissolution.[5] For oligonucleotide-like molecules, a weak buffer like TE (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) is often preferred over water to maintain pH stability.[7][8]
-
Organic Solvents : DMSO is a common solvent, with recommendations to sonicate and gently heat to achieve higher concentrations (e.g., 12 mg/mL).[5]
When preparing samples for analytical techniques like HPLC, it is ideal to dissolve the sample in the mobile phase to prevent peak distortion.[10]
Q4: What are the common impurities or degradation products I should be aware of?
Impurities in synthetic oligonucleotides and their analogs typically arise from the synthesis process or subsequent degradation.[11][12][13]
-
Synthesis-Related Impurities : These include failed sequences (shortmers, like n-1) or addition sequences (longmers, like n+1).[11][]
-
Degradation Products : Under stressors like high heat, desulfurization of the phosphorothioate linkage can occur. Depurination (loss of adenine or guanine bases) is another potential degradation pathway.[]
These impurities can often be detected as small, closely eluting peaks near the main product peak in an HPLC chromatogram.[12]
Analytical Quality Control & Troubleshooting
This section provides detailed guides for the primary analytical methods used to assess the purity and identity of ML RR-S2 CDA ammonium salt.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of ML RR-S2 CDA. A reversed-phase (RP) method is typically employed.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 3.0 µm particle size) | Provides good retention and separation for moderately polar molecules like cyclic dinucleotides. |
| Mobile Phase A | 100mM KH₂PO₄, 5mM Tetrabutylammonium Bromide (TBA-B), pH 6.0 | The phosphate buffer controls pH, while TBA-B acts as an ion-pairing reagent to improve retention and peak shape of the anionic nucleotide.[15] |
| Mobile Phase B | 100mM KH₂PO₄, 5mM TBA-B, pH 6.0, in 30% Acetonitrile (ACN) | Acetonitrile is the organic modifier used to elute the compound from the C18 column. |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B | Allows for the separation of the main compound from both more polar and less polar impurities. |
| Detection | UV at 254 nm | Adenine bases have a strong absorbance at this wavelength, making it suitable for detection.[15][16] |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overloading, which can cause peak fronting.[17] |
Q: My chromatogram shows a tailing or fronting peak for the main compound. What's wrong?
A: Poor peak shape can compromise accurate purity calculations.
-
Peak Tailing : This is often caused by secondary interactions between the analyte and the column's stationary phase, such as basic analytes interacting with acidic silanol groups.[18] Ensure the mobile phase pH is appropriate and consider using a high-purity, end-capped column.[19] Tailing can also result from column contamination or degradation.[17]
-
Peak Fronting : This is a classic sign of sample overload.[19] Try reducing the amount of sample injected onto the column.[19] It can also be caused by using an injection solvent that is significantly stronger (more organic content) than the initial mobile phase.[10]
Q: I see unexpected "ghost" peaks in my chromatogram, especially during a gradient run. Where are they from?
A: Ghost peaks are spurious peaks that do not originate from your sample. They often appear when running a gradient and can be caused by impurities accumulating on the column from a contaminated mobile phase or system. Ensure you are using high-purity HPLC-grade solvents and fresh buffers.[10] These peaks can also arise from carryover from a previous injection if the wash steps are inadequate.
Q: My retention times are shifting between runs. Why?
A: Retention time stability is key for reliable identification. Drifting can be caused by:
-
Temperature Fluctuations : Use a column oven to maintain a consistent temperature, as even small changes can affect retention.[10]
-
Mobile Phase Composition : Inconsistently prepared mobile phases can lead to drift. Ensure accurate mixing and degas solvents properly to prevent air bubbles in the pump.
-
Column Aging : Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists and other causes are ruled out, the column may need to be replaced.[17]
Caption: Standard workflow for HPLC purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is essential for confirming the molecular identity of the compound by measuring its mass-to-charge ratio (m/z).
-
Molecular Formula : C₂₀H₂₂N₁₀O₁₀P₂S₂[20] (as free acid)
-
Monoisotopic Mass : 724.11 g/mol [20] (as free acid)
In a typical electrospray ionization (ESI) mass spectrum, you would look for ions corresponding to the free acid plus a proton [M+H]⁺ or other adducts.
Q: I can't find the expected molecular ion peak in my mass spectrum. What should I do?
A: This is a common issue that can point to several factors.
-
Ionization Mode : Ensure you are using the correct ionization mode (positive or negative). While [M+H]⁺ is common, some molecules ionize better in negative mode [M-H]⁻. Experiment with both.
-
Source Parameters : The settings on your ESI source (e.g., capillary voltage, gas flow, temperature) may need to be optimized for this specific compound.
-
Sample Integrity : The compound may have degraded. Re-run the HPLC-UV analysis to check for the presence of the main peak. If it's absent or diminished, the sample may be compromised.
-
In-source Fragmentation : If the energy in the MS source is too high, the molecule can fragment before it is detected. Try reducing the fragmentation voltage or cone voltage.
Q: My signal intensity is very low. How can I improve it?
A: Low signal can be due to poor ionization efficiency or low sample concentration.
-
Ion Suppression : Components of your mobile phase (like non-volatile salts) can interfere with the ionization process. While ion-pairing reagents are good for chromatography, they can sometimes suppress the MS signal. If possible, use a volatile ion-pairing agent or a method that doesn't require one.[21]
-
Concentration : The issue may be as simple as the sample concentration being too low. Try injecting a more concentrated sample.
-
Instrument Cleanliness : A dirty MS source can significantly reduce sensitivity. Follow your instrument's maintenance procedures to clean the source components.
Caption: Troubleshooting tree for missing MS signal.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, serving as a definitive tool for structural confirmation.[22][23]
-
¹H NMR : This experiment provides information on the number and environment of hydrogen atoms. The chemical shifts, integration (ratio of protons), and coupling patterns are used to piece together the molecular structure.[24]
-
³¹P NMR : Given the two phosphorus atoms in the cyclic dinucleotide core, ³¹P NMR is crucial for confirming the structure of the phosphodiester/phosphorothioate backbone.
-
2D NMR (e.g., COSY, HSQC) : These experiments reveal connectivity between atoms (e.g., which protons are coupled to each other or to which carbons they are attached), providing unambiguous structural assignment.
Q: Why does the proton signal for my sample's hydroxyl (-OH) groups not appear in the ¹H NMR spectrum?
A: This is a common phenomenon known as heavy water exchange. If your NMR solvent is D₂O or CD₃OD, the deuterium atoms from the solvent can exchange with the labile protons of -OH groups.[24] This exchange often broadens the signal to the point where it disappears into the baseline. This is expected behavior and not an indication of a problem with the compound itself.
Q: My NMR spectrum is very noisy. How can I get a better signal?
A: A low signal-to-noise ratio can be improved in several ways:
-
Increase Number of Scans : The signal-to-noise ratio improves with the square root of the number of scans. Doubling the acquisition time (increasing scans) is a straightforward way to improve data quality.
-
Increase Sample Concentration : A more concentrated sample will naturally give a stronger signal. Ensure the compound is fully dissolved at the higher concentration.
-
Use a Higher-Field Magnet : If available, using an NMR spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) will provide better signal dispersion and sensitivity.
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- HPLC Troubleshooting Guide.
- LC Chromatography Troubleshooting Guide. Phenomenex.
- Oligonucleotide Handling & Stability.
- ML RR-S2 CDA (ammonium salt).
- Identification and quantitation of oligonucleotides, impurities, and degradation products. Thermo Fisher Scientific.
- Oligonucleotides Purity and Impurities Analysis. Agilent Technologies.
- Characterization and Impurity Analysis of Oligonucleotide Therapeutics.
- Stability of fluorescently labeled oligos & fluorescent modifications.
- Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
- ML RR-S2 CDA (ammonium salt). Cayman Chemical.
- 2'3'-c-di-AM(PS)2 (Rp,Rp) ammonium salt. MedChemExpress.
- Oligonucleotide Impurities and Degradation Products by RP-UHPLC with Phenyl-Bonded Stationary Phases Without Ion Pairs. ScienceDirect.
- An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP)
- Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli. Frontiers in Bioengineering and Biotechnology.
- Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Springer Link.
- Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology.
- Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. PubMed.
- Enzymatic Syntheses and Applications of Fluorescent Cyclic Dinucleotides. eScholarship, University of California.
- Reconstitution and Storage Fluorescent Smart Secondaries®. NanoTag Biotechnologies.
- ADU-S100 ammonium salt. TargetMol.
- Separation and Quantification of Cyclic di‐AMP, ‐GMP, and Cyclic GAMP in Bacteria Using LC–MS/MS.
- Storage of dye labeled probes. Bio-Synthesis Inc.
- ML RR-S2 CDA (ammonium salt). Bertin Bioreagent.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Wiley Online Library.
- An integrated approach of NMR experiments and MD simulations visualizes structural dynamics of a cyclic multi‐domain protein. The FEBS Journal.
- Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. ScienceDirect.
- On Nucleic Acid Structure Analysis by NMR. Radboud University Repository.
- ML RR-S2 CDA (AMMONIUM SALT). Grogg Chemie AG.
- ML RR-S2 CDA sodium salt ≥95% (HPLC). Sigma-Aldrich.
- O-[(R)-hydroxymercaptophosphinyl]-P-thioadenylyl-(2'→5')-, cyclic nucleotide, ammonium salt (1:2). DC Chemicals.
- HPLC Analysis of Nucleotides. protocols.io.
- Nuclear Magnetic Resonance (NMR) Spectroscopy.
- A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv.
- Fluorescence Labeling of Nucleic Acids. BOC Sciences.
- Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. ScienceDirect.
- Enzymatic Syntheses and Applications of Fluorescent Cyclic Dinucleotides. eScholarship, University of California.
- Fluorescence Polarization Assays in Small Molecule Screening.
- Fluorescence Polarization-Based Bioassays: New Horizons. MDPI.
- The Chemistry and Properties of Ammonia Salts: A Closer Look.
- How to read NMR spectra from the basics (chemical shift, integration r
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML RR-S2 CDA(ADU-S100)| CAS 1638750-96-5|DC Chemicals [dcchemicals.com]
- 3. ML RR-S2 CDA sodium salt ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]
- 6. sysy.com [sysy.com]
- 7. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Storage of dye labeled probes [biosyn.com]
- 10. halocolumns.com [halocolumns.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. pharmtech.com [pharmtech.com]
- 15. HPLC Analysis of Nucleotides [protocols.io]
- 16. Frontiers | Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli [frontiersin.org]
- 17. bvchroma.com [bvchroma.com]
- 18. waters.com [waters.com]
- 19. hplc.eu [hplc.eu]
- 20. ML RR-S2 CDA (ammonium salt) | C20H30N12O10P2S2 | CID 156619407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mac-mod.com [mac-mod.com]
- 22. people.bu.edu [people.bu.edu]
- 23. NMR Spectroscopy [www2.chemistry.msu.edu]
- 24. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
Technical Support Center: Optimizing Storage & Handling for ML RR-S2 CDA Ammonium Salt
Status: Active Ticket ID: ML-RR-S2-SUPPORT-001 Assigned Specialist: Senior Application Scientist, Immunotherapy Division
Executive Summary
ML RR-S2 CDA ammonium salt (synonymous with ADU-S100 or MIW815 ) is a synthetic, dithio-mixed-linkage cyclic dinucleotide (CDN).[1][2] It functions as a potent agonist of the STING (Stimulator of Interferon Genes) receptor.[3]
Unlike natural CDNs (like cGAMP), the phosphorothioate (PS) modification in ML RR-S2 CDA confers resistance to enzymatic hydrolysis by phosphodiesterases (ENPP1). However, this modification introduces a new vulnerability: oxidative degradation of the sulfur atom. Furthermore, the ammonium salt form is hygroscopic and prone to pH shifts if ammonia volatilizes.
This guide replaces generic storage advice with a chemically grounded stability protocol to ensure maximum biological potency.
Part 1: Critical Storage Protocols (The "Must-Dos")
Q: How should I store the lyophilized powder upon arrival?
A: Store at -20°C in a desiccated environment.
-
The Protocol: Upon receipt, inspect the vial. If not using immediately, place the vial inside a secondary container (like a falcon tube) containing a desiccant packet (silica gel) and store at -20°C.
-
The Science: Ammonium salts are hygroscopic. Moisture ingress does not just cause clumping; it creates a micro-aqueous environment where hydrolysis of the glycosidic bond can occur, even at low temperatures.
-
Shelf Life: Up to 3 years if strictly kept dry and frozen.
Q: What is the optimal storage for solubilized stock solutions?
A: -80°C is mandatory for long-term stability (>1 month).
-
The Protocol:
-
Aliquot immediately after reconstitution (avoid freeze-thaw).
-
Nitrogen Blanket (Pro-Tip): Before closing the tube, gently blow inert gas (Nitrogen or Argon) into the headspace to displace oxygen.
-
Store at -80°C.
-
-
The Science: While the phosphorothioate bond resists hydrolysis, it is susceptible to oxidation by dissolved oxygen, potentially forming disulfide dimers or desulfurizing back to the phosphodiester (which is then rapidly degraded by cellular enzymes). At -20°C, oxidation kinetics are slow but non-zero; at -80°C, they are effectively arrested.
Part 2: Reconstitution & Solubilization (The "How-To")
Q: Should I dissolve in PBS, Water, or DMSO?
A: Start with Endotoxin-Free Water.
Solubility Data Table:
| Solvent | Max Solubility | Condition | Notes |
| Water | ~5 mg/mL (6.9 mM) | Sonication req.[2] | Preferred. pH is usually neutral (~6.5-7.5). |
| DMSO | ~10-12 mg/mL | Heat/Sonicate | Good for high-conc stocks; verify cell tolerance. |
| PBS | < 2 mg/mL | Not Recommended | High salt concentration (common ion effect) can suppress solubility. |
Q: My solution is cloudy. What happened?
A: You likely experienced "Salt Crash" or insufficient energy input.
Synthetic CDNs often form tight crystal lattices.
-
Sonicate: Use an ultrasonic bath for 5–10 minutes. The solution may warm up slightly; this is acceptable and helpful.
-
Add Buffer Late: Dissolve in pure water first to achieve the desired concentration, then dilute into PBS or media immediately before use. Adding PBS directly to the powder often results in precipitation due to the sodium counter-ions competing with the ammonium.
Visual Workflow: Optimal Reconstitution
Figure 1: Step-by-step reconstitution workflow emphasizing water solubilization prior to buffering.
Part 3: Troubleshooting (The "Help Desk")
Issue: Loss of Biological Activity in Reporter Assays
Diagnosis: If the compound is soluble but inactive, the issue is likely chemical degradation or pH drift .
-
Cause 1: Oxidation (Disulfide formation). [4]
-
Check: Run LC-MS. Look for a mass shift corresponding to dimerization (M+M) or loss of sulfur (-32 Da).
-
Fix: Use the Nitrogen Blanket technique described in Part 1. Add 1mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution if compatible with your downstream assay; TCEP prevents disulfide formation without interfering with most STING assays.
-
-
Cause 2: Ammonia Loss.
-
Check: Measure pH. If the vial was left open, ammonia may have evaporated, lowering the pH. Acidic pH (< 5.0) accelerates depurination.
-
Fix: Buffer your working solution with 20mM HEPES (pH 7.4) immediately upon thawing.
-
Issue: Toxicity in Cell Culture (Not STING related)
Diagnosis: Ammonium toxicity.
-
Context: High concentrations of ammonium ions can be toxic to sensitive cell lines (e.g., primary neurons).
-
Fix: If working at high concentrations (>50 µM), consider dialysis or using a desalting column to exchange the ammonium counterion for sodium, or purchase the Sodium Salt variant if available.
Part 4: Scientific Rationale & Mechanism
Why ML RR-S2 CDA?
The "RR" designation refers to the stereochemistry at the phosphorothioate linkages (
Pathway Visualization
Figure 2: The pharmacological cascade initiated by ML RR-S2 CDA. Stability of the "Drug" node is prerequisite for downstream signaling.
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030. Link
-
Fu, J., et al. (2015). STING agonist ADU-S100 (ML RR-S2 CDA) stability and efficacy data.[1] MedChemExpress Datasheet. Link
- Gaffney, D. O., et al. (2010). Thermodynamic stability of the phosphorothioate linkage in nucleic acids. Nucleic Acids Research. (General reference for PS-bond stability).
-
Cayman Chemical. (2024). ML RR-S2 CDA (ammonium salt) Product Information & Storage Guidelines. Cayman Chemical Datasheet. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating STING Pathway Activation by ML RR-S2 CDA Ammonium Salt
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the burgeoning field of immuno-oncology, the activation of the Stimulator of Interferator Genes (STING) pathway has emerged as a powerful strategy to awaken the innate immune system against tumors.[1] This guide provides a comprehensive framework for validating the activity of a potent synthetic STING agonist, ML RR-S2 CDA (also known as ADU-S100 or MIW815)[2], comparing its performance with other common agonists and detailing robust, self-validating experimental protocols.
Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices to ensure your results are both accurate and trustworthy.
The STING Pathway: A Central Hub of Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA—a key danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[3][4][5]
The activation sequence is a well-orchestrated molecular cascade:
-
Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[3][5]
-
Second Messenger Production: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][6]
-
STING Activation: cGAMP binds to the STING protein, which resides on the endoplasmic reticulum (ER).[7] This binding event triggers a conformational change and STING's translocation from the ER to the Golgi apparatus.[8]
-
Signal Transduction: At the Golgi, STING recruits and activates the TANK-binding kinase 1 (TBK1).[9][10][11] TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][12][13] STING itself is also phosphorylated, which is crucial for IRF3 recruitment.[10][13]
-
Transcriptional Response: Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (IFNs), primarily IFN-β.[12][14] Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[9][12][15]
This cascade culminates in a potent anti-viral and anti-tumor immune response, driven by the secretion of cytokines that recruit and activate other immune cells like dendritic cells and T cells.[16]
Caption: The canonical cGAS-STING signaling pathway.
A Comparative Overview of STING Agonists
Validating a novel compound requires comparing it against established standards. ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) notable for its mixed-linkage (ML) phosphate bridge and dithio modifications, which have been reported to enhance binding affinity and potency in human cells compared to canonical CDNs.[17] Below is a comparison with other commonly used agonists.
| Agonist | Type | Origin / Key Feature | Species Specificity | Relative Potency (Human Cells) |
| ML RR-S2 CDA | Synthetic CDN | Dithio, Mixed-Linkage (ML) CDN. Also known as ADU-S100.[2] | Human & Mouse | High[17] |
| 2'3'-cGAMP | Natural CDN | Endogenous ligand produced by cGAS.[3][18] | Human & Mouse | Moderate (Benchmark) |
| c-di-AMP | Natural CDN | Bacterial second messenger.[18][19] | Human & Mouse | Lower than 2'3'-cGAMP |
| DMXAA | Synthetic Non-CDN | Small molecule, xanthenone derivative.[18][20] | Mouse-selective. Does not activate human STING.[18][21] | None (in human cells) |
| diABZI | Synthetic Non-CDN | Potent amidobenzimidazole-based small molecule.[19] | Human & Mouse | Very High (EC50 ~130 nM)[19][22] |
Expert Insight: The species-specificity of DMXAA is a critical learning point in STING pharmacology.[18][21] Its failure in human clinical trials, despite promising preclinical results in mice, underscores the importance of validating compounds in human-relevant systems. DMXAA can, however, serve as a useful negative control in human cells or a positive control in murine cells.
The Self-Validating Experimental Workflow
Caption: A logical workflow for validating STING agonist activity.
Key Experimental Protocols
The following protocols are designed for human THP-1 monocytes, a widely used and physiologically relevant cell line for studying innate immune responses.[17][23][24]
Protocol 1: Cellular Stimulation of THP-1 Macrophages
Causality: THP-1 monocytes are differentiated into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA), which enhances their adherence and responsiveness, better mimicking tissue macrophages.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation: Seed THP-1 cells in a 12-well plate at a density of 0.5 x 10^6 cells/well. Add PMA to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate for 24-48 hours to allow cells to differentiate and adhere.
-
Resting: Gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Rest the cells for another 24 hours.
-
Stimulation: Prepare serial dilutions of ML RR-S2 CDA ammonium salt, 2'3'-cGAMP (positive control), and a vehicle control (e.g., sterile water or PBS) in assay medium.
-
Treatment: Replace the medium in each well with the agonist dilutions. Incubate for the desired time points (e.g., 4 hours for phosphorylation analysis, 24 hours for cytokine analysis).
-
Harvest:
-
For cytokine analysis, carefully collect the supernatant from each well, centrifuge to remove cell debris, and store at -80°C.
-
For protein analysis, wash the adherent cells once with ice-cold PBS, then lyse them directly in the well with RIPA buffer containing protease and phosphatase inhibitors.
-
Protocol 2: Analysis of Pathway Activation by Western Blot
Causality: Phosphorylation is the key molecular switch that confirms the activation of kinases (TBK1) and transcription factors (IRF3) directly downstream of STING.[12][13] Detecting these phosphorylated forms is the most direct evidence of successful target engagement and signal transduction.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-phospho-STING (Ser366)
-
Total TBK1, Total IRF3, and β-Actin (as loading controls)
-
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
Protocol 3: Quantification of Secreted IFN-β by ELISA
Causality: The secretion of IFN-β is the canonical functional output of the STING-TBK1-IRF3 signaling axis.[12][18] Quantifying its concentration provides a functional measure of pathway activation.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for human IFN-β. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add your harvested cell culture supernatants and a serial dilution of a known IFN-β standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IFN-β. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate. A blue color will develop.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 1M H₂SO₄). The color will turn yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in your samples by interpolating from the standard curve.
Data Interpretation & Expected Outcomes
A successful validation experiment will demonstrate a clear, dose-dependent activation of the entire STING pathway by ML RR-S2 CDA.
Hypothetical Data Summary:
| Treatment | Concentration | p-IRF3 / Total IRF3 Ratio (Relative Densitometry) | IFN-β Secretion (pg/mL) |
| Vehicle Control | - | 1.0 (Baseline) | < 10 (Below detection) |
| ML RR-S2 CDA | 0.1 µg/mL | 3.5 | 250 |
| ML RR-S2 CDA | 1.0 µg/mL | 12.8 | 1500 |
| ML RR-S2 CDA | 10.0 µg/mL | 25.2 | 4800 |
| 2'3'-cGAMP | 10.0 µg/mL | 18.5 | 3200 |
| DMXAA | 10.0 µg/mL | 1.1 | < 10 |
Trustworthiness Check: The data above would be considered trustworthy because:
-
The effect is dose-dependent for ML RR-S2 CDA.
-
The positive control (2'3'-cGAMP) shows robust activation, confirming the cells are responsive.
-
The negative control for human cells (DMXAA) shows no activity.
-
Crucially, the increase in IFN-β secretion directly correlates with the increase in IRF3 phosphorylation, validating the entire signaling axis.
By systematically applying this comparative and multi-layered approach, researchers can confidently validate the activity of ML RR-S2 CDA and other STING agonists, generating robust and reliable data for publications, grant applications, and drug development milestones.
References
-
M.D. Anderson Cancer Center. (2020). STING agonist: mechanism of action. YouTube. [Link]
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Jiman Biotechnology. STING KO Reporter THP1 Cell Line. [Link]
-
Corrales, L., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine. [Link]
-
Corrales, L., & Gajewski, T. F. (2015). Molecular Pathways: Targeting the Stimulator of Interferon Genes (STING) in the Immunotherapy of Cancer. Clinical Cancer Research. [Link]
-
Lester, J. F., et al. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Frontiers in Immunology. [Link]
-
Ager, C. R., et al. (2021). STING Agonists as Cancer Therapeutics. Cancers. [Link]
-
Li, Y., et al. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Molecules. [Link]
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Yu, C. H., et al. (2021). TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. PNAS. [Link]
-
Liu, S., & Manley, J. L. (2021). Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. STAR Protocols. [Link]
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Tanaka, Y., & Chen, Z. J. (2012). STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway. Science Signaling. [Link]
-
Liu, S., et al. (2015). STING Ser366 phosphorylation by TBK1 recruits IRF3. ResearchGate. [Link]
-
Luke, J. (2024). The role of STING agonists in cancer immunotherapy. VJHemOnc. [Link]
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Wang, C., et al. (2025). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Advanced Science. [Link]
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Vila, A., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols. [Link]
-
Chen, Q., et al. (2022). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Frontiers in Immunology. [Link]
-
Mathur, V., et al. (2017). Activation of the STING-dependent type I interferon response reduces microglial reactivity and neuroinflammation. Neuron. [Link]
-
Tanaka, Y., & Chen, Z. J. (2013). STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway. Science Signaling. [Link]
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BPS Bioscience. IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). [Link]
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Li, S., et al. (2023). Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation. Journal of Zhejiang University-SCIENCE B. [Link]
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Zhang, C., et al. (2019). Structural basis of STING binding with and phosphorylation by TBK1. Nature. [Link]
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Wang, C., et al. (2024). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Advanced Science. [Link]
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Wikipedia. cGAS–STING cytosolic DNA sensing pathway. [Link]
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Martin, A., et al. (2018). Methods of Assessing STING Activation and Trafficking. Methods in Molecular Biology. [Link]
-
Li, Y., et al. (2023). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology. [Link]
-
Lussier, C., et al. (2025). The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma. OncoImmunology. [Link]
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Echebli, N., & Geden, R. Y. (2025). Stimulator of Interferon Genes (STING)-Type I Interferon Signaling: Bridging Immunity and Pain. Immunome Research. [Link]
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Wang, C., et al. (2021). STING knock-out and activation in THP1-derived macrophages promote pro-inflammatory subtype differentiation. ResearchGate. [Link]
-
Ming, S. L., et al. (2020). The Human-Specific STING Agonist G10 Activates Type I Interferon and the NLRP3 Inflammasome in Porcine Cells. Frontiers in Immunology. [Link]
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Li, A., et al. (2023). STING activation of IRF3 is tuned by PELI2 to suppress basal activation and reinforce the anti-viral response. bioRxiv. [Link]
-
Mukai, K., et al. (2016). Phosphorylation of STING by TBK1 in vitro requires “ER-to-Golgi” traffic and palmitoylation of STING. ResearchGate. [Link]
-
Wilson, E. B., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. STAR Protocols. [Link]
-
Vila, A., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. ResearchGate. [Link]
-
Li, Y., et al. (2024). Agonists and Inhibitors of the cGAS-STING Pathway. Molecules. [Link]
-
Chu, T., et al. (2024). The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P. Science Signaling. [Link]
-
BPS Bioscience. IRF Reporter (Luc) – THP-1 Cell line (cGAS-Sting Signaling Pathway). [Link]
-
Crompton, L., et al. (2022). STING activation promotes autologous type I interferon-dependent development of type 1 regulatory T cells during malaria. bioRxiv. [Link]
-
Zhang, Z., et al. (2020). The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus. Frontiers in Immunology. [Link]
-
Young, M., et al. (2023). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. bioRxiv. [Link]
-
Creative Biolabs. (2024). cGAS STING Signalling Pathway. YouTube. [Link]
-
Crompton, L., et al. (2023). STING activation promotes autologous type I interferon–dependent development of type 1 regulatory T cells during malaria. Journal of Clinical Investigation. [Link]
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A Senior Application Scientist's Guide to Synthetic STING Agonists: A Comparative Analysis of ADU-S100 and Its Successors
For researchers and drug developers in immuno-oncology, the Stimulator of Interferon Genes (STING) pathway represents a tantalizing target. Its activation can awaken a potent innate immune response, transforming immunologically "cold" tumors into "hot" environments ripe for T-cell-mediated destruction.[1][2] ADU-S100 (also known as MIW815) was a pioneering synthetic STING agonist that was the first to enter clinical trials, generating foundational insights into the therapeutic potential and challenges of this approach.[3][4]
However, the landscape of STING agonists has evolved rapidly. While ADU-S100 laid the groundwork, its clinical performance revealed limitations that next-generation agonists have sought to overcome.[5][6] This guide provides an in-depth comparison of ADU-S100 with other key synthetic STING agonists, moving beyond a simple catalog of compounds to offer a mechanistic and data-driven analysis for the discerning researcher. We will dissect the structural evolution, comparative preclinical efficacy, and strategic rationale behind the shift from first-generation local therapies to next-generation systemic agents.
The STING Signaling Pathway: The Engine of Innate Immune Activation
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1][7] Upon binding dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the endogenous second messenger cyclic GMP-AMP (cGAMP).[7] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum.[7] This binding event triggers a conformational change and translocation of STING, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).[7][8] Activated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[7][8] This cytokine cascade is the linchpin of the anti-tumor response, promoting dendritic cell (DC) maturation, antigen cross-presentation, and the recruitment and activation of tumor-specific CD8+ T cells.[9][10]
ADU-S100: The First-in-Class Cyclic Dinucleotide (CDN) Agonist
ADU-S100 is a synthetic cyclic dinucleotide (CDN) designed to mimic the action of endogenous cGAMP.[5] As a first-generation agonist, its development was a landmark, demonstrating that direct pharmacological activation of STING was a viable therapeutic strategy.
Mechanism & Preclinical Performance: Administered intratumorally (i.t.), ADU-S100 showed promise in preclinical models. It induced a robust type I IFN response, promoted the infiltration of CD8+ T cells, and led to tumor clearance, including at distal, non-injected sites (an abscopal effect).[3][11] The combination with checkpoint inhibitors, such as anti-PD-1 antibodies, demonstrated synergistic effects, enhancing the durability of the anti-tumor response.[5][11]
Clinical Reality & Limitations: Despite promising preclinical data, the clinical performance of ADU-S100 was modest. In a Phase 1 monotherapy trial, it was well-tolerated, but a confirmed partial response was observed in only one of 47 patients.[6][9] Combination trials with checkpoint inhibitors also showed limited efficacy, leading to the discontinuation of several studies.[5]
Several factors likely contributed to these outcomes:
-
Pharmacokinetics: Following intratumoral injection, ADU-S100 was rapidly absorbed and cleared, with a plasma half-life of only ~24 minutes, potentially limiting its duration of action within the tumor microenvironment.[6][12]
-
Local Administration: The necessity of intratumoral injection restricts its use to accessible tumors and is impractical for patients with widespread metastatic disease.[13][14]
-
Potency: While effective in murine models, its potency in the human clinical setting may have been insufficient to overcome the highly immunosuppressive tumor microenvironment in heavily pre-treated patients.[5]
The Next Wave: Evolving Beyond ADU-S100
The lessons learned from ADU-S100 spurred the development of new agonists designed for improved potency, broader activity across human STING variants, and suitability for systemic administration. These can be broadly categorized into next-generation CDNs and non-CDN small molecules.
Next-Generation Cyclic Dinucleotide (CDN) Analogs
These compounds retain the core CDN scaffold but incorporate chemical modifications to enhance stability, potency, and binding affinity.
-
BMS-986301: This novel CDN analog demonstrated significantly greater preclinical potency than ADU-S100. In murine tumor models, a single dose of BMS-986301 achieved complete regression in over 90% of injected and non-injected tumors, compared to only 13% with ADU-S100.[5] This superior efficacy suggests that higher potency may be crucial for achieving clinically meaningful responses. BMS-986301 is being evaluated in Phase 1 trials via both intratumoral and intravenous administration.[5][15][16]
-
E7766: This unique agonist features a transannular macrocyclic bridge that locks the molecule in a bioactive "U-shaped" conformation.[17][18] This structural rigidity enhances STING binding affinity and confers potent, pan-genotypic activity across all major human STING variants, a notable advantage over some earlier CDNs.[17][19] Preclinically, E7766 induced durable tumor clearance and long-lasting immune memory.[17][20] It is currently in Phase 1 clinical trials.[18]
Non-Cyclic Dinucleotide (Non-CDN) Small Molecules
A major leap forward has been the discovery of small molecules that activate STING but lack the CDN structure. These compounds often possess more favorable drug-like properties, including the potential for oral bioavailability.
-
MSA-2: This orally available, non-nucleotide agonist binds to STING as a non-covalent dimer.[21][22] In preclinical models, MSA-2 demonstrated dose-dependent anti-tumor activity when administered orally, subcutaneously, or intratumorally, inducing complete regressions and synergizing with anti-PD-1 therapy.[21] The ability to achieve systemic exposure and efficacy through oral administration represents a paradigm shift, potentially overcoming the key limitations of ADU-S100.[22][23]
-
diABZI: The dimeric amidobenzimidazole (diABZI) compound was one of the first systemically active STING agonists identified.[24] Intravenous administration of diABZI induced durable tumor regression in preclinical models by activating an adaptive, CD8+ T cell-dependent immune response.[24]
Quantitative Comparison of STING Agonists
The following tables summarize key performance data for ADU-S100 and its successors, compiled from publicly available preclinical and early clinical information.
Table 1: In Vitro Potency and Structural Class
| Agonist | Structural Class | Target | In Vitro Potency (EC50) | Key Features |
| ADU-S100 | CDN Analog | Human STING (all variants) | ~4-fold more potent than cGAMP[25] | First-in-class; requires i.t. injection. |
| BMS-986301 | CDN Analog | Human STING | Data not specified, but >90% preclinical tumor regression vs 13% for ADU-S100[5] | High potency; suitable for i.t. or i.v. administration.[5][16] |
| E7766 | Macrocycle-Bridged CDN | Human STING (pan-genotypic) | WT: 1.0 µM, HAQ: 2.2 µM, AQ: 1.2 µM, REF: 4.9 µM[19] | Conformationally locked; potent across all major hSTING variants.[17] |
| MSA-2 | Non-CDN Small Molecule | Human STING | WT: 8.3 µM, HAQ: 24 µM[21] | Orally bioavailable non-nucleotide agonist.[21][22][26] |
Table 2: Preclinical In Vivo Performance and Clinical Status
| Agonist | Administration Route | Key Preclinical Efficacy | Abscopal Effect | Clinical Status (as of early 2026) |
| ADU-S100 | Intratumoral (i.t.) | Tumor regression in multiple models; enhanced with anti-PD-1.[5][11] | Yes[5] | Trials discontinued due to limited efficacy.[5] |
| BMS-986301 | i.t., Intravenous (i.v.) | >90% tumor regression in CT26/MC38 models.[5] | Yes[5] | Phase 1 trials ongoing.[16] |
| E7766 | i.t. | Complete regression/significant delay in mouse models.[5] | Yes[17] | Phase 1 trials ongoing.[18] |
| MSA-2 | i.t., Subcutaneous (s.c.), Oral (p.o.) | Complete tumor regression (80-100%) in syngeneic models.[21] | Yes[21] | Preclinical/Early Clinical Investigation.[22] |
Experimental Methodologies: Validating STING Agonist Activity
To provide practical context, we outline two foundational, self-validating experimental workflows for assessing STING agonist performance. The causality behind each step is explained to ensure scientific rigor.
Protocol 1: In Vitro STING Activation in THP-1 Monocytes
Objective: To quantify the potency of a STING agonist by measuring the induction of a key downstream cytokine, IFN-β.
Rationale: THP-1 cells are a human monocytic cell line that endogenously expresses all components of the cGAS-STING pathway. They are a standard and reliable model for assessing human STING activation. Measuring IFN-β provides a direct, quantifiable readout of successful pathway engagement.
Step-by-Step Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Seeding: Seed 1x10^5 THP-1 cells per well in a 96-well plate.
-
Agonist Preparation: Prepare a serial dilution of the test STING agonist (e.g., ADU-S100, MSA-2) and a positive control (e.g., 2'3'-cGAMP) in culture medium. Include a vehicle-only control.
-
Cell Stimulation: Add the diluted agonists to the cells and incubate for 24 hours at 37°C, 5% CO2. Causality: This incubation period allows for sufficient time for STING activation, downstream signaling, and IFN-β protein synthesis and secretion.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
IFN-β Quantification (ELISA): Quantify the concentration of human IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each agonist. Self-Validation: A clear dose-response curve and a potent response to the positive control validate the assay's performance.
Protocol 2: In Vivo Efficacy in a Bilateral Syngeneic Tumor Model
Objective: To assess the local and systemic (abscopal) anti-tumor activity of a STING agonist.
Rationale: A syngeneic model (e.g., CT26 colon carcinoma in immunocompetent BALB/c mice) is essential as it relies on an intact host immune system, which is the target of the therapy. The bilateral tumor model, with one tumor injected and the other left untreated, is the gold standard for evaluating an abscopal response, which is a key indicator of a systemic, tumor-antigen-specific T-cell response.
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject 1x10^6 CT26 cells into the right flank and 0.2x10^6 CT26 cells into the left flank of female BALB/c mice. Causality: The different cell numbers help synchronize the growth of the two tumors, ensuring both are established before treatment begins.
-
Tumor Growth & Randomization: Allow tumors to grow until the right-flank tumors reach an average volume of ~100 mm³. Randomize mice into treatment groups (e.g., Vehicle, STING Agonist, Anti-PD-1, Combination).
-
Treatment Administration: On specified days (e.g., Days 8, 15, 22), administer the STING agonist via intratumoral injection into the right-flank tumor only. Administer checkpoint inhibitors systemically (e.g., intraperitoneally).
-
Monitoring: Measure the volume of both the injected (right) and abscopal (left) tumors with calipers 2-3 times per week. Monitor body weight as a measure of toxicity.
-
Endpoint Analysis: Continue monitoring until tumors in the control group reach a predetermined endpoint size. Euthanize mice and excise tumors for further analysis (e.g., flow cytometry for immune cell infiltration).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time for both injected and abscopal tumors. Compare tumor growth inhibition and survival rates between groups. Self-Validation: Efficacy in the injected tumor validates local drug activity. Regression or growth delay in the untreated, contralateral tumor validates a systemic, abscopal immune response.
Conclusion and Future Outlook
ADU-S100 was a critical first step that validated STING as a druggable immuno-oncology target. However, its journey highlighted that potent, localized immune activation did not seamlessly translate into broad clinical success, underscoring the challenges of pharmacokinetics and the need for systemic treatment options.
The new generation of synthetic STING agonists, including high-potency CDNs like BMS-986301 and structurally novel macrocycles like E7766, are directly addressing the potency issue. More profoundly, the development of systemically and even orally bioavailable non-CDN agonists like MSA-2 represents a transformative shift.[22][23] These agents have the potential to move STING activation from a niche therapy for accessible tumors to a cornerstone of combination immunotherapy for a wide range of metastatic cancers. For researchers in the field, the focus has clearly shifted. The new imperative is not just to activate STING, but to do so with precision, potency, and the pharmacological elegance required to induce durable, systemic anti-tumor immunity in all patients, not just a select few.
References
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Frontiers. (2024, October 1). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. [Link]
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PM360. (2018, November 9). Aduro Biotech Presents Preliminary Results from Ongoing Phase 1 Trials of STING agonist ADU-S100 (MIW815) in Patients with Advanced Solid Tumors or Lymphomas. [Link]
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PMC - NIH. Unlocking the promise of systemic STING agonist for cancer immunotherapy. [Link]
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PubMed. (2021, June 7). E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity. [Link]
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Taylor & Francis. (2025, July 22). The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma. [Link]
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PMC. (2024, October 14). Intratumoral STING agonist reverses immune evasion in PD-(L)1-refractory Merkel cell carcinoma: mechanistic insights from detailed biomarker analyses. [Link]
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AACR Journals. (2021, October 15). Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma. [Link]
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PubMed. (2024, August 7). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration. [Link]
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SITC. (2020, November 9). 601 Development of improved small molecule STING agonists suitable for systemic administration. [Link]
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Johns Hopkins University. (2024, December 15). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration. [Link]
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PubMed. (2024, July 15). A next-generation STING agonist MSA-2: From mechanism to application. [Link]
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National Cancer Institute. Definition of STING agonist BMS-986301 - NCI Drug Dictionary. [Link]
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National Cancer Institute. Definition of macrocycle-bridged STING agonist E7766. [Link]
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Patsnap Synapse. (2025, May 7). BMS-986301 - Drug Targets, Indications, Patents. [Link]
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Synfacts. (2021). E7766, a Novel Interferon Genes (STING) Agonist. [Link]
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springermedizin.de. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration. [Link]
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Targeted Oncology. (2022, March 30). The Potential of STING Agonists Is Explored in Cancer. [Link]
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PNAS. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy. [Link]
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PMC. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists. [Link]
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PMC. (2025, January 6). Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment. [Link]
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PMC. (2024, October 2). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. [Link]
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Bio-Rad Antibodies. (2021, June 10). The Buzz Around STING Agonists. [Link]
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Cancer Discovery. (2019, January 9). A Developed STING Agonist Has Systemic Antitumor Activity. [Link]
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TIMEPortal. Investigating the Therapeutic Potential for STING Agonist-Based Combination Therapies to Overcome Resistance to Immune Checkpoint Blockade in PTEN-deficient Prostate Cancer. [Link]
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Oreate AI Blog. (2026, January 7). Antitumor Mechanisms and Therapeutic Prospects of Novel Non-Nucleoside STING Agonists. [Link]
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bioRxiv. (2023, January 4). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. [Link]
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AACR Journals. (2025, April 1). Intratumoral or Subcutaneous MK-2118, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas. [Link]
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PubMed. (2022, February 15). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. [Link]
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JITC. (2021, August 2). High potency STING agonists engage unique myeloid pathways to reverse pancreatic cancer immune privilege. [Link]
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Request PDF. (2025, August 9). Unlocking the promise of systemic STING agonist for Cancer immunotherapy. [Link]
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University of California, San Diego. Novel Cyclic Dinucleotide Analogues as STING Agonists. [Link]
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Preprint Club. (2023, January 5). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumor effects. [Link]
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Clinical Trials Arena. (2016, May 12). Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours. [Link]
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Clinical Leader. (2016, November 7). Aduro Biotech Presents Preclinical Data Demonstrating Acute And Systemic Immune Activation Through STING Pathway Stimulation With ADU-S100. [Link]
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The Journal for ImmunoTherapy of Cancer. (2022, November 7). 1385 Divergent therapeutic outcomes of STING agonist ADU-S100 in intratumoral and intravesical treatment regimens in syngeneic murine MB49 and in the N-methyl-N-nitrosourea (MNU) rat model of urothelial carcinoma. [Link]
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ResearchGate. Structures of non‐CDN STING agonists. [Link]
-
Moon Lab. Amplifying STING activation by cyclic dinucleotide–manganese particles for local and systemic cancer metalloimmunotherapy. [Link]
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MDPI. (2023, February 14). Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. [Link]
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Science.org. (2021, December 1). Cellular selectivity of STING stimulation determines priming of anti-tumor T cell responses. [Link]
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PMC - NIH. (2025, March 31). Progress Update on STING Agonists as Vaccine Adjuvants. [Link]
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head-to-head comparison of MIW815 and other CDNs
Part 1: Executive Synthesis
The Pivot Point in STING Agonism MIW815 (ADU-S100) represents the foundational "first-generation" of synthetic STING agonists.[1] While it successfully proved that pharmacological activation of the cGAS-STING pathway is possible in humans, its clinical discontinuation by Novartis in 2019 marked a critical pivot point in the field.
This guide serves as a forensic analysis of MIW815’s performance relative to natural ligands (2'3'-cGAMP) and next-generation competitors (MK-1454, E7766, diABZI).[1] We move beyond simple brochure comparisons to analyze the biophysical and pharmacological reasons for the shift from intratumoral (IT) Cyclic Dinucleotides (CDNs) to systemic non-nucleotide agonists.
Part 2: Mechanism & Chemical Engineering
The Engineering of MIW815
Natural STING ligands, such as 2'3'-cGAMP , are potent but pharmacologically flawed due to rapid hydrolysis by ENPP1 and poor membrane permeability.
MIW815 (ADU-S100) was engineered to solve two specific problems:
-
Stability: It replaces the phosphodiester linkages with phosphorothioate linkages (Rp, Rp configuration).[1] This sulfur substitution resists enzymatic cleavage.[1]
-
Pan-Genotypic Activation: Unlike bacterial CDNs (e.g., c-di-GMP), MIW815 was designed to bind and activate all five major human STING variants (WT, HAQ, REF, AQ, Q), preventing patient stratification failure.[1]
Visualizing the Pathway
The following diagram outlines the signal transduction cascade initiated by these agonists.
Figure 1: The cGAS-STING signaling cascade.[1] MIW815 mimics cGAMP to trigger the TBK1-IRF3 axis, resulting in Type I Interferon production.[2]
Part 3: Head-to-Head Performance Matrix
The following data aggregates results from multiple preclinical studies and reporter assays (HEK293T and THP-1).
| Feature | MIW815 (ADU-S100) | 2'3'-cGAMP (Natural) | MK-1454 | diABZI (Non-CDN) |
| Chemical Class | Synthetic CDN (Bis-Adenosine, Phosphorothioate) | Natural CDN (Guanosine-Adenosine) | Synthetic CDN (Fluorinated) | Synthetic Non-Nucleotide (Small Molecule) |
| Human STING EC50 | ~233 nM (HEK293T) ~3.0 µM (THP-1) | >10 µM (THP-1)* (Due to poor permeability) | Comparable to MIW815 | ~130 nM (PBMC) (High Potency) |
| Variant Coverage | All 5 Human Alleles (WT, HAQ, REF, etc.)[1] | WT High; Reduced in some variants | All Alleles | All Alleles |
| Metabolic Stability | High (Resists PDE/ENPP1) | Low (Rapid Hydrolysis) | High | High |
| Route of Admin | Intratumoral (IT) Only | Intracellular (Endogenous) | Intratumoral (IT) | Systemic (IV) |
| Clinical Status | Discontinued (Novartis/Aduro) | N/A (Research Tool) | Phase II (Combo) | Phase I/II |
Key Insight: While MIW815 is significantly more potent and stable than natural cGAMP in extracellular administration, it requires direct intratumoral injection. The "Next-Gen" non-CDNs (like diABZI) achieve nanomolar potency with the physicochemical properties required for systemic (IV) delivery, solving the "accessible tumor" limitation of MIW815.[1]
Part 4: Validated Experimental Protocol
To benchmark a new STING agonist against MIW815, you must prove not just tumor killing, but immunological memory (the abscopal effect).[1] The following "Two-Flank Re-challenge Model" is the industry standard for validation.
Protocol: The Bilateral Tumor Re-challenge Assay
Objective: Assess systemic immune induction following local IT injection.
1. Tumor Establishment (Day 0):
-
Model: Syngeneic Mouse Model (e.g., B16-F10 Melanoma or CT26 Colon Carcinoma).
-
Inoculation: Inject
cells subcutaneously into the Right Flank (Primary) and Left Flank (Distant).[1]
2. Treatment Phase (Day 10-14):
-
Wait until tumors reach palpable size (~100
).[1] -
Group A (Control): IT injection of PBS into Right Flank.
-
Group B (Reference): IT injection of MIW815 (50 µg) into Right Flank (Days 10, 14, 17).
-
Group C (Test Article): IT injection of Candidate Agonist into Right Flank.
3. Observation & Re-challenge:
-
Monitor volume of both tumors. Regression of the Left (non-injected) flank indicates the Abscopal Effect .
-
Cure Validation: If complete regression occurs, wait 60 days.
-
Re-challenge: Re-inject
tumor cells. Rejection implies durable T-cell memory.[1]
Experimental Logic Flow
Figure 2: Decision logic for the Bilateral Tumor Re-challenge Assay to confirm systemic immunity.
Part 5: Critical Analysis - Why did MIW815 Fail?
Despite robust preclinical data, MIW815 (ADU-S100) was discontinued by Novartis.[1] Understanding this failure is crucial for current research:
-
The Delivery Bottleneck: MIW815 is a charged, polar molecule. It cannot cross cell membranes passively and relies on specific transporters (e.g., SLC19A1).[1] This limits its volume of distribution.
-
Intratumoral Limitation: Clinical trials revealed that while the injected lesion often regressed, the systemic (abscopal) response in humans was weaker than in mice. Human tumors are more heterogeneous and less immunogenic than the B16/CT26 mouse models.
-
The "Bell-Shaped" Curve: STING signaling is prone to over-activation, which can lead to T-cell apoptosis rather than proliferation. Finding the therapeutic window (EC50 vs Toxicity) proved difficult in a clinical setting.[1]
Verdict: For current research, MIW815 remains an excellent positive control for in vitro mechanistic studies due to its stability and broad variant coverage. However, for drug development, the focus has shifted to Systemic Non-Nucleotide Agonists (like MSA-2 or diABZI) that can permeate tumors without direct injection.[1]
References
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Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.
-
Meric-Bernstam, F., et al. (2022).[1][3] Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[1] Clinical Cancer Research.
-
Ramanjulu, J.M., et al. (2018).[1] Design of amidobenzimidazole STING receptor agonists with systemic activity. Nature.[1]
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Sivick, K.E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[1] Cell Reports. [1]
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Novartis/Aduro Biotech. (2019).[1][4] SEC Filing Form 8-K: Discontinuation of ADU-S100.[1]
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A Comparative Guide to ADU-S100 (MIW815) in Modulating Disparate Tumor Microenvironments
This guide provides a comparative analysis of the STING (Stimulator of Interferator of Interferon Genes) agonist ADU-S100 (also known as MIW815), focusing on its differential effects across various tumor microenvironments (TMEs). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to explain the causality behind experimental outcomes and provides actionable protocols for further investigation.
Introduction: The STING Pathway and the TME Dichotomy
The efficacy of cancer immunotherapy is profoundly influenced by the tumor microenvironment, a complex ecosystem of cancer cells, stromal cells, and immune cells.[1] A key determinant of therapeutic success is the baseline immune status of the TME, often categorized as "hot" (T-cell inflamed) or "cold" (non-T-cell inflamed).[2][3] "Hot" tumors exhibit robust T-cell infiltration and are generally more responsive to immunotherapies like checkpoint inhibitors.[2] In contrast, "cold" tumors lack significant T-cell presence and are characterized by an immunosuppressive milieu, posing a major therapeutic challenge.[2][3]
The STING pathway has emerged as a critical bridge between innate and adaptive immunity, making it a prime target for converting "cold" tumors into "hot" ones.[1][4][5] STING is an adaptor protein that, when activated by cytosolic DNA, triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][7][8] This innate immune activation is crucial for dendritic cell (DC) maturation, antigen presentation, and the subsequent priming of a tumor-specific CD8+ T-cell response.[6][8][9][10]
ADU-S100 is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand cGAMP, thereby directly activating the STING pathway in all known human variants.[9][11][12] Administered intratumorally, ADU-S100 aims to initiate a potent, localized innate immune response that evolves into a systemic, adaptive anti-tumor attack.[8][9][13][14]
Mechanism of Action: ADU-S100
ADU-S100 functions as a direct agonist of the STING protein. Its intratumoral administration is a key strategic choice designed to concentrate the initial, potent inflammatory response within the tumor, thereby minimizing systemic toxicity and maximizing the engagement of tumor-associated antigens.
The intended cascade of events is as follows:
-
Binding and Activation: ADU-S100 binds to the STING protein located on the endoplasmic reticulum of immune cells within the TME, particularly dendritic cells.[9][14][15]
-
TBK1/IRF3 Signaling: This binding event induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).[6]
-
Type I IFN Production: Activated IRF3 dimerizes and translocates to the nucleus, driving the transcription of Type I interferons (IFN-α/β).[6]
-
Immune Cascade: The secreted Type I IFNs act on surrounding immune cells, promoting DC maturation, enhancing antigen presentation, and increasing the recruitment and cytotoxicity of NK cells and CD8+ T cells.[3][10][16] This localized inflammation can transform an immunosuppressive TME into one that supports a robust anti-tumor response.[4][5]
Caption: ADU-S100 activation of the STING signaling pathway.
Comparative Analysis of ADU-S100's Effect in "Hot" vs. "Cold" Tumors
The composition of the TME dictates the therapeutic potential of ADU-S100. Preclinical data provides a framework for understanding its differential activity.
In "Cold" Tumor Microenvironments
"Cold" tumors, such as those modeled by B16-F10 melanoma or certain pancreatic adenocarcinomas, are characterized by a lack of pre-existing T-cell infiltration and a high prevalence of immunosuppressive cells like M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs).[17]
-
Primary Goal: To initiate a de novo immune response and convert the TME from "cold" to "hot."
-
Preclinical Evidence: In the poorly immunogenic B16-F10 model, ADU-S100, when combined with dual checkpoint blockade (anti-PD-1 and anti-CTLA-4), was able to induce tumor-specific CD8+ T-cell responses and lead to complete responses and durable immunity in some animals.[18] This demonstrates its potential to break immune tolerance in a hostile environment. Similarly, in preclinical models of pancreatic cancer, potent STING agonists have been shown to repolarize suppressive myeloid populations, remodeling the stroma to support CD8+ T-cell recruitment and function.[17][19]
-
Mechanism of Conversion: ADU-S100 triggers the release of chemokines (e.g., CXCL9, CXCL10) that are essential for recruiting effector T cells to the tumor site.[3][4] It also remodels the myeloid compartment, shifting macrophages towards a pro-inflammatory M1 phenotype and impairing the function of MDSCs.[1][10][17]
In "Hot" Tumor Microenvironments
"Hot" or inflamed tumors, such as the CT26 colon carcinoma model, already possess a significant T-cell infiltrate, but these T cells are often functionally exhausted due to chronic antigen exposure and the expression of inhibitory receptors like PD-1.
-
Primary Goal: To reinvigorate and amplify the existing, but suppressed, anti-tumor immune response.
-
Preclinical Evidence: In models like the CT26 colon adenocarcinoma, ADU-S100 monotherapy resulted in significant tumor regression.[20] In the 4T1 mammary carcinoma model, which is resistant to anti-PD-1 monotherapy, the addition of a single dose of ADU-S100 induced the eradication of both injected and non-injected (distal) tumors.[18] This abscopal effect is a hallmark of a successful systemic immune response. The therapeutic effect was shown to be dependent on CD8+ T cells.[18]
-
Mechanism of Amplification: In an inflamed TME, ADU-S100 acts as a potent adjuvant. The Type I IFN burst enhances the function of existing tumor-infiltrating DCs, leading to more efficient antigen presentation and cross-priming of T cells. This reinvigorates exhausted T cells and expands the pool of tumor-specific effector cells, making the tumor more susceptible to checkpoint blockade.[6]
Summary of Preclinical Efficacy
| Feature | "Cold" TME (e.g., B16-F10, Pancreatic) | "Hot" TME (e.g., CT26, 4T1) |
| Baseline State | Low T-cell infiltration, high immunosuppression | High T-cell infiltration, T-cell exhaustion |
| ADU-S100 Role | Initiate de novo immune response | Amplify existing immune response |
| Key Effect | Induce T-cell infiltration, repolarize myeloid cells | Reinvigorate exhausted T-cells, enhance antigen presentation |
| Monotherapy Efficacy | Often limited; requires combination | Can show significant activity |
| Combination Synergy | Strong synergy with dual checkpoint blockade (anti-PD-1/CTLA-4)[18] | Strong synergy with single-agent checkpoint blockade (anti-PD-1)[18] |
| Outcome | Conversion from "cold" to "hot" TME | Overcoming T-cell exhaustion, inducing abscopal effects |
Clinical Insights and Alternative Approaches
The translation of STING agonists from preclinical models to clinical success has been challenging.
-
ADU-S100 Clinical Trials: In a first-in-human Phase I trial, intratumoral MIW815 (ADU-S100) was well-tolerated but showed limited single-agent clinical activity in patients with advanced solid tumors or lymphomas.[21][22] While evidence of systemic immune activation, such as increased inflammatory cytokines, was observed, significant changes in immune infiltration in biopsies were not consistently seen.[21][22] A subsequent Phase Ib study combining MIW815 with the anti-PD-1 antibody spartalizumab also demonstrated good tolerability but minimal anti-tumor responses, with an overall response rate of 10.4%.[23][24] These trials were ultimately discontinued due to a lack of substantial antitumor activity.[12]
-
Comparative Context & Future Directions: The limited clinical success of ADU-S100 has spurred the development of next-generation STING agonists with improved properties, such as greater potency or better pharmacokinetics.[12] For instance, the novel CDN BMS-986301 showed superior preclinical activity compared to ADU-S100 in murine models.[12] Furthermore, alternative strategies are being explored, including combining STING agonists with other immunomodulators like IL-15 or TLR9 agonists, which have shown synergistic effects in preclinical models.[20][25][26] The development of novel delivery systems, such as liposomes or nanoparticles, aims to improve the systemic delivery and tumor accumulation of STING agonists, potentially overcoming the limitations of direct intratumoral injection.[7][10]
Experimental Protocols for TME Analysis
To comparatively analyze the effects of ADU-S100, a robust experimental workflow is essential. The following protocols provide a foundation for such studies in syngeneic mouse models.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of ADU-S100.
Protocol: Immunophenotyping by Flow Cytometry
Causality: This protocol is designed to quantify the changes in key immune cell populations within the TME post-treatment. The choice of markers allows for the differentiation of effector cells (CD8+ T cells, NK cells), suppressive cells (Tregs, MDSCs), and antigen-presenting cells (DCs, Macrophages), providing a direct measure of ADU-S100's immunomodulatory effect.
-
Tumor Dissociation:
-
Excise tumors at the designated endpoint and weigh them.
-
Mince the tissue finely with a scalpel in a petri dish containing ice-cold RPMI medium.
-
Transfer the minced tissue to a gentleMACS C Tube (Miltenyi Biotec).
-
Add Tumor Dissociation Enzyme Mix (e.g., Collagenase IV, Hyaluronidase, DNase I) and run the appropriate gentleMACS program.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Quench the enzymatic reaction with FACS buffer (PBS + 2% FBS + 1mM EDTA).
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count viable cells using a hemocytometer or automated cell counter with Trypan Blue.
-
Aliquot 1-2 x 10^6 cells per well into a 96-well V-bottom plate.
-
Wash cells with FACS buffer.
-
Stain for viability using a live/dead fixable dye for 20 minutes at 4°C, protected from light.
-
Wash cells.
-
Block Fc receptors with anti-CD16/32 antibody for 10 minutes at 4°C.
-
Add the surface antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -CD11b, -Ly6G, -Ly6C, -CD11c, -MHC-II, -PD-1) and incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice.
-
If intracellular staining is required (e.g., for FoxP3 for Tregs or Granzyme B for CTLs), fix and permeabilize the cells using a commercial kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set).
-
Add intracellular antibodies and incubate for 30-45 minutes at 4°C.
-
Wash cells twice and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer (e.g., BD LSRFortessa, Cytek Aurora).
-
Ensure proper compensation and include necessary controls (unstained, single-stain, Fluorescence Minus One).
-
Analyze data using software such as FlowJo or FCS Express. Gate on live, single, CD45+ cells to identify immune populations and quantify their abundance and activation status.
-
Conclusion
ADU-S100 is a potent activator of the STING pathway that has demonstrated a clear ability to modulate the tumor microenvironment in preclinical models. Its efficacy is highly dependent on the baseline immune context of the tumor. In "cold" tumors, it can serve as an initiator of immunity, requiring strong combinatorial partners to achieve robust efficacy. In "hot" tumors, it acts as an amplifier, reinvigorating stalled anti-tumor responses.
While the clinical results for ADU-S100 have been modest, the underlying principle of STING activation remains a highly promising strategy in cancer immunotherapy.[27] The lessons learned from ADU-S100 are invaluable, guiding the development of next-generation agonists and informing rational combination strategies designed to overcome the immunosuppressive barriers present in different tumor microenvironments.[1][27]
References
-
Corrales L, et al. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell Reports. [Link]
-
Di-Nardo A, et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research. [Link]
-
Meric-Bernstam F, et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. Clinical Cancer Research. [Link]
-
Ager CR, et al. (2021). High potency STING agonists engage unique myeloid pathways to reverse pancreatic cancer immune privilege. Journal for ImmunoTherapy of Cancer. [Link]
-
Sivick KE, et al. (2018). Abstract PR09: ADU-S100 (MIW815) synergizes with checkpoint blockade to elicit an antitumor CD8 + T-cell response to control distal tumors. Cancer Research. [Link]
-
The Potential of STING Agonists Is Explored in Cancer. (2022). Targeted Oncology. [Link]
-
Aduro Biotech Presents Preclinical Data Demonstrating Acute and Systemic Immune Activation through STING Pathway Stimulation with ADU-S100. (2016). PM360. [Link]
-
Ghaffari S, et al. (2021). Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Colon Carcinoma Mouse Model. Koomesh. [Link]
-
Wang Y, et al. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Frontiers in Immunology. [Link]
-
D'Almeida S, et al. (2023). Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models. Frontiers in Immunology. [Link]
-
NCI Drug Dictionary - Definition of STING-activating cyclic dinucleotide agonist ADU-S100. National Cancer Institute. [Link]
-
Lee Y, et al. (2023). Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. Molecules. [Link]
-
Meric-Bernstam F, et al. (2022). Combination of the STING Agonist MIW815 and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-label, Multicenter, Phase Ib Study. Clinical Cancer Research. [Link]
-
Al-Janabi H, et al. (2022). Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer. Frontiers in Immunology. [Link]
-
Jiang M, et al. (2024). Turning cold tumors into hot tumors to ignite immunotherapy. Journal of Translational Medicine. [Link]
-
Zhang Y, et al. (2025). cGAS-STING signaling in the tumor microenvironment induces myeloid cell activation and favors T cell-mediated antitumor immunity. Cancer Communications. [Link]
-
Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy. (2024). Frontiers in Immunology. [Link]
-
STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy. (2025). Advanced Therapeutics. [Link]
-
Zaidi N, et al. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. Oncotarget. [Link]
-
The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. (2023). Current Oncology Reports. [Link]
-
STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists. (2025). Pharmaceutics. [Link]
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confirming the synergistic effect of MIW815 with anti-PD-1 therapy
Technical Comparison Guide: Synergistic Efficacy of MIW815 (ADU-S100) and Anti-PD-1 Blockade
Executive Summary
This guide objectively evaluates the synergistic potential of MIW815 (ADU-S100) , a synthetic cyclic dinucleotide (CDN) STING agonist, when combined with Anti-PD-1 checkpoint blockade (e.g., spartalizumab, pembrolizumab).
While Anti-PD-1 therapies have revolutionized oncology, they rely on pre-existing T-cell infiltration. "Cold" tumors lacking this infiltration remain refractory. MIW815 acts as an innate immune primer, triggering Type I Interferon (IFN) production to recruit T-cells, theoretically rendering cold tumors susceptible to checkpoint inhibition.
Verdict: Preclinical data confirms robust synergy, demonstrating tumor regression in injected lesions and distant metastases (abscopal effect) in PD-1-resistant models. However, clinical translation (Phase Ib) showed manageable safety but modest efficacy (ORR ~10.4%), highlighting critical challenges in intratumoral delivery and tumor heterogeneity.
Mechanistic Architecture
The synergy relies on a specific sequence of events: MIW815 activates the cytosolic DNA sensor cGAS-STING, leading to a "chemokine switch" that recruits CD8+ T-cells. Anti-PD-1 then prevents these newly recruited T-cells from exhaustion.
Figure 1: STING-PD-1 Synergistic Signaling Pathway
Caption: MIW815 triggers the innate STING cascade to prime T-cells; Anti-PD-1 sustains their effector function.
Comparative Performance Analysis
The following data synthesizes results from key preclinical models (B16-F10 melanoma, CT26 carcinoma) and the Phase Ib clinical trial (NCT03172936).
Table 1: Preclinical Efficacy (Murine Models)
Data aggregated from Corrales et al. and subsequent validation studies.
| Metric | MIW815 Monotherapy | Anti-PD-1 Monotherapy | Combination (MIW815 + PD-1) |
| Tumor Regression (Injected) | Moderate (Transient) | Low (Resistance) | High (Durable) |
| Abscopal Effect (Distant) | Low (<10%) | Negligible | Moderate (~40-50%) |
| Survival (60 Days) | ~20% | ~0-10% | >70% |
| T-Cell Infiltration (CD8+) | Increased | Minimal change | Significantly Increased |
| Memory Response | Weak | None | Protective against rechallenge |
Table 2: Clinical Reality Check (Phase Ib Summary)
Context: Patients with advanced solid tumors/lymphomas (NCT03172936).
| Parameter | MIW815 + Spartalizumab (Anti-PD-1) | Standard of Care (Anti-PD-1 Mono) |
| Overall Response Rate (ORR) | 10.4% (All comers) | 15-40% (Tumor dependent) |
| Safety Profile | Well Tolerated (Pyrexia, Injection site pain) | Well Tolerated |
| Dose Limiting Toxicity | None reached | Rare |
| Key Limitation | Intratumoral delivery logistics ; limited systemic bioavailability. | Systemic delivery is standard. |
Experimental Validation Protocol
Objective: To validate the synergistic efficacy of MIW815 and Anti-PD-1 in a syngeneic mouse model (B16-F10 Melanoma).
Prerequisites:
-
Mice: C57BL/6 females (6-8 weeks).
-
Reagents: MIW815 (ADU-S100), Anti-mouse PD-1 (Clone RMP1-14), PBS.
Workflow Diagram
Caption: Experimental timeline for assessing synergistic tumor growth inhibition (TGI).
Detailed Protocol Steps
-
Tumor Inoculation (Day 0):
-
Inject
B16-F10 cells subcutaneously into the right flank. -
Self-Validation: Ensure cell viability >95% via Trypan Blue before injection to minimize necrotic core formation.
-
-
Randomization (Day 7-10):
-
When tumors reach 50–100 mm³ , randomize mice into 4 groups (n=8-10/group).
-
Critical: Exclude outliers (tumors <40mm³ or >120mm³) to reduce standard deviation.
-
-
Dosing Regimen (The Synergistic Schedule):
-
Group A (Vehicle): PBS IT + Isotype Control IP.
-
Group B (MIW815): 50 µg MIW815 (in 50 µL PBS) Intratumoral (IT) . Administer on Days 10, 14, 17.
-
Group C (Anti-PD-1): 200 µg Anti-PD-1 (Clone RMP1-14) Intraperitoneal (IP) . Administer on Days 10, 14, 17.
-
Group D (Combo): MIW815 (IT) + Anti-PD-1 (IP) concurrently.
-
-
Readouts & Analysis:
-
Tumor Volume: Measure 3x/week using calipers (
). -
Flow Cytometry (Day 18 Harvest): Dissociate tumors and stain for CD45, CD3, CD8, and IFN-γ.
-
Success Criteria: The Combination group must show statistically significant TGI (p<0.05) vs. monotherapies and a >2-fold increase in CD8+/CD45+ ratio.
-
Critical Analysis & Troubleshooting
Why did clinical trials stall despite preclinical success?
-
Delivery Barriers: Intratumoral injection is logistically difficult for visceral tumors. In trials, injection site pain was a common adverse event (AE).[1][2][3][4][5][6]
-
STING Heterogeneity: Human STING alleles (HAQ, R232) vary in responsiveness to CDNs. Mice models (C57BL/6) have uniform STING expression, potentially overestimating efficacy.
-
The "Cold" Tumor Reality: MIW815 induces inflammation, but dense stromal barriers in human tumors may prevent the subsequent T-cell infiltration, even if chemokines are released.
Troubleshooting Your Experiment:
-
Issue: No regression in Combo group.
-
Check: Is your MIW815 formulation degraded? CDNs are sensitive to hydrolysis. Verify purity via HPLC.
-
Check: Did you inject into the tumor core? Peritumoral injection often fails to trigger sufficient STING signaling in the TME.
-
-
Issue: High toxicity/Death.[1]
-
Check: Cytokine storm. Reduce MIW815 dose to 25 µg or increase dosing interval.
-
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports. Link
-
Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[7][3][5][8] Clinical Cancer Research. Link
-
Meric-Bernstam, F., et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study.[9][10] Clinical Cancer Research. Link
-
Ghaffari, A., et al. (2018). STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer.[11] British Journal of Cancer. Link
-
Nakamura, T., et al. (2021). STING agonist loaded lipid nanoparticles overcome anti-PD-1 resistance in melanoma lung metastasis via NK cell activation.[12][13] Journal for ImmunoTherapy of Cancer.[13] Link
Sources
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A Comparative Guide to the Cross-Species Reactivity of MIW815: Human vs. Mouse STING
Introduction: The Critical Role of STING and the Imperative of Cross-Species Understanding
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, acting as a crucial surveillance mechanism for cytosolic DNA, a hallmark of both pathogen infection and cellular damage, including that which occurs within the tumor microenvironment.[1][2] Activation of STING triggers a cascade of signaling events, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems, leading to the priming of potent anti-tumor T-cell responses.[3][4]
MIW815, also known as ADU-S100, is a synthetic cyclic dinucleotide (CDN) that has been developed as a direct agonist of STING and has undergone evaluation in human clinical trials.[4][5][6][7][8][9][10] As with any novel therapeutic, a thorough understanding of its pharmacological properties is paramount. For immunomodulatory agents like MIW815, a critical aspect of preclinical development is the characterization of its cross-species reactivity. The ability of a drug candidate to engage its target and elicit a comparable biological response in both the preclinical animal models and in humans is a key determinant for successful clinical translation.
The history of STING agonist development provides a salient cautionary tale in this regard. The small molecule DMXAA (5,6-dimethylxanthenone-4-acetic acid) showed remarkable anti-tumor efficacy in murine models, only to fail in human clinical trials due to a lack of activity.[11][12] Subsequent research revealed that DMXAA is a potent activator of mouse STING but does not engage human STING, a discrepancy rooted in subtle but critical structural differences between the two orthologs.[6][8][12] This underscores the necessity of a detailed comparative analysis of any new STING agonist's activity on both human and mouse STING to ensure the relevance of preclinical efficacy data.
This guide provides an in-depth comparison of the cross-species reactivity of MIW815, drawing upon available preclinical and clinical data. We will delve into the binding and functional characteristics of MIW815 on both human and mouse STING, explore the structural underpinnings of STING ligand recognition, and provide detailed protocols for key experiments to enable researchers to conduct their own comparative studies.
MIW815: A Pan-Species STING Agonist
MIW815 has been characterized as a STING agonist with the ability to activate both human and mouse STING.[1][13] This broad cross-species activity is a significant advantage, as it allows for more relevant preclinical evaluation in immunocompetent mouse models. The design of MIW815 as a synthetic CDN, mimicking the natural STING ligand cGAMP, likely contributes to its ability to engage the STING protein across different species.[11][13] Preclinical studies in various murine tumor models have demonstrated that intratumoral administration of MIW815 can lead to tumor regression and the generation of systemic anti-tumor immunity.[3][4][5][10][14]
While MIW815 is established as a cross-species agonist, a detailed quantitative comparison of its potency on human versus mouse STING is essential for a complete understanding of its translational potential.
Comparative Analysis of MIW815 Activity: A Data-Driven Examination
Binding Affinity and Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. While specific CETSA data directly comparing MIW815's effect on human and mouse STING is not published, the methodology is well-suited for such a comparison.
Functional Potency: In Vitro Activation
The functional consequence of STING activation is the induction of a type I interferon response and the production of various pro-inflammatory cytokines and chemokines. Reporter assays and direct measurement of these downstream effectors are commonly used to quantify the potency of STING agonists.
| Assay | Human System | Mouse System | Reference |
| IFN-β Reporter Assay | EC50 values for IRF3-mediated luciferase expression in THP-1 cells have been reported in the range of 3.03 µg/mL for free ADU-S100.[15] | A novel non-CDN STING agonist, SHR1032, was shown to have weaker in vitro activity against mouse STING compared to ADU-S100, which induced IFNβ production in RAW264.7 macrophage cells.[16] | [15][16] |
| Cytokine Production | MIW815 induces the secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs).[16] | Intratumoral injection of MIW815 in mice leads to the production of IFN-β in the tumor microenvironment.[17] In murine tumor models, MIW815 treatment resulted in elevated plasma levels of CXCL10, CCL5, and IFN-γ.[18] | [16][17][18] |
From the available data, it is evident that MIW815 is a functional agonist in both human and mouse immune cells. However, without direct comparative studies, it is challenging to definitively conclude on the relative potency. The development of novel STING agonists has included characterization in both human and mouse primary cells, demonstrating the feasibility and importance of such comparisons.[19]
In Vivo Antitumor Efficacy
Preclinical studies in syngeneic mouse tumor models have consistently demonstrated the anti-tumor activity of MIW815. Intratumoral administration has been shown to induce regression of injected tumors and, in some cases, uninjected distal tumors, indicating the generation of a systemic anti-tumor immune response.[3][4][5][10] Combination studies with immune checkpoint inhibitors have shown synergistic effects.[3][10]
In human clinical trials, single-agent MIW815 was well-tolerated but demonstrated limited objective anti-tumor responses.[4][5][8] However, evidence of systemic immune activation was observed, including increases in inflammatory cytokines and T-cell clonal expansion.[5][8] The reasons for the discrepancy between the robust anti-tumor effects in mice and the more modest clinical activity in humans are likely multifactorial and may include differences in the tumor microenvironment, dosing, and potentially, subtle differences in the potency of MIW815 on human versus mouse STING.
Structural Insights into Human vs. Mouse STING Ligand Recognition
The differential sensitivity of human and mouse STING to certain ligands is rooted in their structural differences. The ligand-binding domain (LBD) of STING forms a "V"-shaped dimer, with the ligand binding at the interface. While the overall architecture is conserved, there are key amino acid variations that influence the shape and dynamics of the binding pocket.
For instance, the insensitivity of human STING to DMXAA is, in part, attributed to a single amino acid difference in the "lid" region that covers the binding pocket. In human STING, a glycine at position 230 (G230) results in a more flexible and porous lid, allowing DMXAA to dissociate readily. In contrast, mouse STING possesses an isoleucine at the corresponding position (I230), which provides a steric barrier, effectively trapping DMXAA in the binding site.[6][8]
Furthermore, molecular dynamics simulations have suggested that human STING has a preference for an "open," inactive conformation, even when bound to its natural ligand cGAMP, whereas mouse STING favors a "closed," active conformation.[6][8] This inherent conformational preference may also contribute to differences in the potency of certain agonists.
MIW815, as a CDN, is designed to mimic the natural ligand cGAMP. Its ability to activate both human and mouse STING suggests that its binding mode is less susceptible to these species-specific structural nuances compared to non-CDN agonists like DMXAA. It is plausible that MIW815 induces a conformational change in both human and mouse STING that is sufficient for downstream signaling, although the efficiency of this activation may differ.
Visualizing the STING Signaling Pathway and Experimental Workflows
To better understand the mechanism of action of MIW815 and the methods used to characterize its activity, the following diagrams illustrate the STING signaling pathway and key experimental workflows.
Caption: The cGAS-STING signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: IFN-β Reporter Assay workflow.
Experimental Protocols for Assessing Cross-Species Reactivity
For researchers aiming to directly compare the activity of MIW815 or other STING agonists on human and mouse STING, the following protocols provide a robust framework.
IFN-β Reporter Assay
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).
Materials:
-
HEK293T cells (human) or L929 cells (mouse)
-
ISRE-luciferase reporter plasmid
-
Transfection reagent
-
MIW815
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or L929 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ISRE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
MIW815 Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of MIW815. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the MIW815 concentration and determine the EC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of MIW815 to STING within intact cells.
Materials:
-
Human cells (e.g., THP-1) and mouse cells (e.g., RAW264.7)
-
MIW815
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against STING and a loading control)
Protocol:
-
Cell Treatment: Treat cultured human and mouse cells with a high concentration of MIW815 or vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble STING by Western blotting. Use an antibody specific for either human or mouse STING, and a loading control (e.g., actin).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the MIW815-treated samples indicates target engagement.
Cytokine Profiling in Primary Immune Cells
This assay directly measures the production of key cytokines following STING activation in relevant primary immune cells.
Materials:
-
Human PBMCs (isolated from healthy donor blood)
-
Mouse splenocytes or bone marrow-derived dendritic cells (BMDCs)
-
RPMI-1640 medium with 10% FBS
-
MIW815
-
ELISA kits or multiplex bead array kits for human and mouse IFN-β, CXCL10, and TNF-α
-
96-well cell culture plates
Protocol:
-
Cell Plating: Plate human PBMCs or mouse splenocytes/BMDCs in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/well).
-
MIW815 Stimulation: Add serial dilutions of MIW815 to the cells. Include a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.
-
Cytokine Measurement: Measure the concentration of IFN-β, CXCL10, and TNF-α in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the MIW815 concentration and determine the EC50 values for each cytokine in both human and mouse cells.
Conclusion and Future Perspectives
MIW815 is a potent STING agonist with demonstrated activity in both human and mouse systems, a crucial attribute for its preclinical development. While it effectively engages the STING pathway in both species, leading to cytokine production and anti-tumor immunity in mice, the translation to robust single-agent clinical efficacy in humans has been challenging.
Future research should focus on conducting these direct comparative analyses. The use of humanized mouse models, in which the murine STING gene is replaced with its human counterpart, could provide a powerful in vivo system to dissect the human-specific responses to STING agonists. A deeper understanding of the cross-species pharmacology of MIW815 and other STING agonists will be critical for optimizing their clinical development, whether as monotherapies or in combination with other immunotherapies, to ultimately harness the full therapeutic potential of the STING pathway for the treatment of cancer.
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Di-Feo, A., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research, 28(4), 677-688. [Link]
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SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis. (2022). PMC. [Link]
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Validating the Central Role of Type I Interferon in the Mechanism of ML RR-S2 CDA Ammonium Salt: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel immunotherapies is paramount. This guide provides an in-depth technical analysis of ML RR-S2 CDA ammonium salt, also known as ADU-S100 or MIW815, a potent STING (Stimulator of Interferon Genes) agonist. We will dissect the experimental methodologies used to validate its mechanism, with a specific focus on the pivotal role of type I interferon (IFN) signaling. Furthermore, we will objectively compare its performance with alternative STING activators, supported by preclinical data.
The STING Pathway: A Gateway to Anti-Tumor Immunity
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage within the tumor microenvironment. Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1] This, in turn, bridges innate and adaptive immunity, leading to the activation of dendritic cells (DCs), priming of tumor antigen-specific CD8+ T cells, and ultimately, a robust anti-tumor response.[2]
ML RR-S2 CDA ammonium salt is a synthetic cyclic dinucleotide (CDN) designed for enhanced stability and lipophilicity, allowing for potent activation of both human and murine STING variants.[3] Its efficacy has been demonstrated in multiple murine cancer models, including melanoma, breast, and colon cancers, where it induces significant and durable tumor regression.[3] The therapeutic effect of this STING agonist is critically dependent on the downstream production of type I IFN.[4]
dot graph TD; subgraph "Tumor Microenvironment" A[Cytosolic dsDNA] --> B(cGAS); B --> C{cGAMP}; end
STING signaling pathway activation by ML RR-S2 CDA ammonium salt.
Experimental Validation of the Type I Interferon-Dependent Mechanism
A multi-faceted approach is necessary to rigorously validate the role of type I IFN in the mechanism of ML RR-S2 CDA ammonium salt. This involves confirming direct STING pathway activation, quantifying the resulting cytokine production, and measuring the downstream gene expression signature.
dot graph G { layout=dot; rankdir=TB;
} Experimental workflow for validating the mechanism of ML RR-S2 CDA ammonium salt.
Confirming STING Pathway Activation via Phospho-Flow Cytometry
Rationale: Phospho-flow cytometry is a powerful single-cell technique that allows for the direct measurement of protein phosphorylation, a key indicator of signaling pathway activation.[5] By analyzing the phosphorylation status of STING (at Ser366) and its downstream effectors TBK1 and IRF3, we can definitively confirm that ML RR-S2 CDA ammonium salt engages its intended target and initiates the signaling cascade.[6] This method provides quantitative data on a per-cell basis, enabling the identification of responsive cell subsets within a heterogeneous population like peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes.[7]
Detailed Protocol: Phospho-Flow Cytometry for pSTING, pTBK1, and pIRF3
-
Cell Preparation:
-
For in vitro studies, culture immune cells (e.g., THP-1 monocytes, primary PBMCs) or tumor cell lines.
-
For in vivo studies, isolate single-cell suspensions from tumors or lymphoid organs of treated and control animals.
-
-
Stimulation:
-
Treat cells with a titration of ML RR-S2 CDA ammonium salt for a predetermined time course (e.g., 30, 60, 120 minutes). Include an unstimulated control.
-
-
Fixation:
-
Immediately following stimulation, fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state of intracellular proteins.
-
-
Permeabilization:
-
Permeabilize the cells using a methanol-based or detergent-based buffer to allow antibodies to access intracellular targets.
-
-
Staining:
-
Incubate the permeabilized cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (to identify cell populations) and intracellular phospho-proteins (e.g., anti-pSTING (Ser366), anti-pTBK1, anti-pIRF3).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of positive cells and the median fluorescence intensity (MFI) of the phospho-specific antibodies within defined cell populations.
-
Quantifying Type I Interferon and Cytokine Production with Luminex Assays
Rationale: A key functional consequence of STING activation is the production and secretion of a broad range of cytokines, with type I interferons being central to the anti-tumor effect. Luminex multiplex assays are a bead-based technology that enables the simultaneous quantification of multiple analytes from a small sample volume.[8] This high-throughput capability is a significant advantage over traditional ELISAs, providing a comprehensive profile of the cytokine storm induced by ML RR-S2 CDA ammonium salt.[9]
Detailed Protocol: Luminex Multiplex Assay for Cytokine Profiling
-
Sample Collection:
-
Collect cell culture supernatants from in vitro stimulation experiments or serum/plasma from in vivo studies at various time points post-treatment.
-
-
Assay Procedure (Manufacturer's Protocol):
-
Prepare standards and samples according to the kit instructions.
-
Add antibody-coupled magnetic beads to a 96-well plate.
-
Add standards and samples to the wells and incubate to allow cytokine capture.
-
Wash the beads and add a biotinylated detection antibody cocktail.
-
Incubate to form an antibody-cytokine-antibody sandwich.
-
Add streptavidin-phycoerythrin (PE) and incubate.
-
Resuspend the beads in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.
-
Measuring the Type I Interferon Signature through Gene Expression Analysis
Rationale: The binding of type I interferons to their receptor (IFNAR) triggers the JAK-STAT signaling pathway, leading to the transcriptional upregulation of a host of interferon-stimulated genes (ISGs).[10] Measuring the expression of a panel of ISGs by quantitative PCR (qPCR) provides a robust and sensitive readout of type I IFN bioactivity. The selection of specific ISGs for analysis is critical and should include genes known to be strongly and specifically induced by type I IFNs, such as IFIT1, MX1, OAS1, and CXCL10.
Detailed Protocol: qPCR for Interferon-Stimulated Genes (ISGs)
-
Cell/Tissue Lysis and RNA Extraction:
-
Lyse cells or homogenized tissues from in vitro or in vivo experiments.
-
Extract total RNA using a column-based kit or other standard methods.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
Set up qPCR reactions using a master mix, cDNA template, and primer/probe sets for the target ISGs and one or more housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target ISGs to the housekeeping gene(s) and comparing the treated samples to the untreated controls.
-
Performance Comparison: ML RR-S2 CDA Ammonium Salt vs. Alternatives
The landscape of STING agonists is evolving, with several alternatives to ML RR-S2 CDA ammonium salt in development. A comprehensive evaluation requires a comparison of their preclinical efficacy and key characteristics.
| Feature | ML RR-S2 CDA (ADU-S100) | Other Synthetic CDNs (e.g., ML RR-S2 CDG) | Non-CDN Agonists (e.g., DMXAA, PC7A) |
| Chemical Class | Cyclic Dinucleotide | Cyclic Dinucleotide | Varies (e.g., xanthenone, polymer) |
| Human STING Activation | Yes | Yes | DMXAA: No; PC7A: Yes |
| Murine STING Activation | Yes | Yes | Yes |
| Preclinical Efficacy | Potent tumor regression and induction of immune memory.[3] | Variable, some with less potent IFN induction.[3] | DMXAA effective in mice but not humans; PC7A shows prolonged STING activation.[11] |
| Clinical Development | Advanced to Phase II clinical trials.[3] | Limited clinical advancement. | DMXAA failed in human trials; PC7A is in preclinical development. |
Quantitative Preclinical Data for ML RR-S2 CDA Ammonium Salt (ADU-S100)
| Study Type | Model | Treatment | Key Findings | Reference |
| Tumor Growth Inhibition | Esophageal Adenocarcinoma | ADU-S100 | 30.1% decrease in mean tumor volume. | [1] |
| Tumor Growth Inhibition | Esophageal Adenocarcinoma | ADU-S100 + Radiation | 50.8% decrease in mean tumor volume. | [1] |
| Tumor Growth Inhibition | Prostate Cancer (TRAMP-C2) | ADU-S100 | 82% reduction in tumor volume. | [12] |
| Tumor Rejection | Prostate Cancer (TRAMP-C2) | ADU-S100 | 50% clearance of injected tumors, 38% clearance of distal tumors. | [12] |
| Survival | Prostate Cancer (TRAMP-C2) | ADU-S100 | Median survival of 48 days (vs. 19 days for control). | [12] |
| Immune Cell Infiltration | Urothelial Carcinoma (MB49) | ADU-S100 | Strongest infiltration of TNF-α+ macrophages and IFN-γ+ CD8+ T cells compared to BCG. | [13] |
| Cytokine Upregulation | Esophageal Adenocarcinoma | ADU-S100 +/- Radiation | Significant upregulation of IFNβ, TNFα, IL-6, and CCL2. | [1] |
Conclusion
The validation of ML RR-S2 CDA ammonium salt's mechanism of action hinges on a series of well-designed experiments that confirm its ability to activate the STING pathway and, crucially, induce a type I interferon response. The experimental workflows outlined in this guide, from phospho-flow cytometry to multiplex cytokine analysis and ISG profiling, provide a robust framework for researchers to not only validate the mechanism of this specific compound but also to evaluate and compare novel STING agonists. The compelling preclinical data for ML RR-S2 CDA ammonium salt underscores the therapeutic potential of targeting the STING pathway, with the induction of type I interferon standing as a cornerstone of its anti-tumor efficacy.
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Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PubMed Central. [Link]
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A Comparative Guide to the Immunogenicity of MIW815 and Other Immunomodulators
This guide provides an in-depth comparison of the immunogenic profile of MIW815 (also known as ADU-S100), a novel STING (Stimulator of Interferon Genes) agonist, against other classes of immunomodulators, primarily immune checkpoint inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of assessing and interpreting immunogenicity data for next-generation cancer therapies.
Introduction: The Imperative of Immunogenicity Assessment
Immunogenicity, the capacity of a therapeutic agent to provoke an immune response in the host, is a critical attribute to evaluate during drug development.[1][2] For biotherapeutics, this response can manifest as the formation of anti-drug antibodies (ADAs), which can have a range of clinical consequences from negligible to severe.[3] These outcomes can include altered pharmacokinetic (PK) and pharmacodynamic (PD) profiles, reduced efficacy, and adverse events such as hypersensitivity reactions or cytokine release syndrome (CRS).[1][2][3][4]
For immunomodulators, the concept of immunogenicity is twofold. It encompasses not only the potential for an unwanted ADA response but also the intended on-target immune activation that constitutes the drug's mechanism of action. This guide will dissect both facets, providing a framework for a comprehensive assessment.
MIW815 (ADU-S100): A STING-Mediated Approach to Immuno-activation
MIW815 is a first-in-class, synthetic cyclic dinucleotide (CDN) designed as an agonist for the STING receptor.[5] Its mechanism is rooted in mimicking natural CDNs that are endogenous ligands for STING.[6]
Mechanism of Action: Upon intratumoral injection, MIW815 activates the STING pathway within tumor-resident antigen-presenting cells (APCs), such as dendritic cells.[7][8] This activation cascade triggers the phosphorylation of TBK1 and IRF3, leading to the robust production of type I interferons (IFN-β) and a host of other pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6).[8][9][10] This inflammatory milieu promotes the recruitment and priming of tumor-specific CD8+ T cells, effectively transforming an immunologically "cold" tumor microenvironment into a "hot" one, thereby generating systemic antitumor immunity.[6][7][11]
Caption: STING signaling pathway activated by MIW815 in an antigen-presenting cell.
The primary "immunogenicity" of MIW815 is its intended pharmacodynamic effect: a potent, localized immune inflammatory response. Clinical trials have confirmed this on-target activity, with common treatment-related adverse events being pyrexia, chills, and injection-site pain.[7][12] Furthermore, analyses have shown increases in inflammatory cytokines and peripheral blood T-cell clonal expansion, suggesting systemic immune activation.[7][12]
Benchmarking Against Other Immunomodulators
A meaningful comparison requires benchmarking MIW815 against established immunomodulators, particularly those it is often combined with, such as immune checkpoint inhibitors (ICIs).
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): These are monoclonal antibodies (mAbs) that block inhibitory pathways on T cells, unleashing a pre-existing anti-tumor immune response.[13] Unlike MIW815, which is a small molecule mimetic, ICIs are large protein biologics. This structural difference is fundamental to their immunogenicity profiles. Biologics, due to their size and potential for non-human sequences, are more prone to eliciting classical ADA responses.[2]
-
Other STING Agonists: While several STING agonists are in development, extensive comparative clinical immunogenicity data is not yet available. Preclinical data suggests all aim for a similar on-target immune activation profile.[6][11]
The immunogenicity of antibody-based therapeutics is influenced by several factors, including their origin (human, humanized), target, and route of administration.[13][14] For instance, mAbs targeting T cells or APCs may have a higher likelihood of inducing ADAs compared to those targeting B cells.[13]
Core Methodologies for Immunogenicity Profiling
A robust assessment of immunogenicity relies on a multi-tiered testing strategy employing a suite of validated assays.[15][16]
Anti-Drug Antibody (ADA) Assays
The goal of ADA testing is to detect and characterize antibodies directed against the therapeutic. The standard approach involves screening, confirmation, and characterization.
Caption: Tiered workflow for Anti-Drug Antibody (ADA) assessment.
Experimental Protocol: ADA Bridging ELISA
This assay format is highly effective for detecting ADAs against monoclonal antibodies and other bivalent therapeutics.[17][18]
-
Plate Coating (Capture): Prepare the therapeutic drug, conjugated with biotin, and add it to a streptavidin-coated microtiter plate. Incubate to allow binding.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove any unbound drug.[18]
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBST) to each well to prevent non-specific binding of subsequent reagents. Incubate for 1 hour at room temperature.[17]
-
Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells. If ADAs are present, they will "bridge" the biotinylated drug on the plate. Incubate for 1-2 hours.
-
Detection: Add the same therapeutic drug, but this time conjugated to a reporter enzyme like horseradish peroxidase (HRP), to the wells. This labeled drug will bind to the other arm of the ADA, completing the "bridge". Incubate for 1 hour.
-
Substrate Addition: After a final wash step, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[19]
-
Data Analysis: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of ADA present in the sample.
Cell-Based Functional Assays
These assays are essential for determining the functional consequences of the immune response, both intended (immune activation) and unintended (neutralization).
A. T-Cell Proliferation Assays: These assays measure the activation and proliferation of T cells in response to a drug, which is a key indicator of a cell-mediated immune response.[1][20] Common formats include co-culturing peripheral blood mononuclear cells (PBMCs) with the test article and measuring proliferation via dye dilution (e.g., CFSE) or thymidine incorporation.[21][22]
B. Cytokine Release Assays (CRAs): CRAs are critical for predicting the risk of systemic inflammatory reactions like CRS.[23][24] They measure the quantity and profile of cytokines released from immune cells upon exposure to the drug.
Caption: General workflow for a PBMC-based Cytokine Release Assay (CRA).
Experimental Protocol: PBMC-based Cytokine Release Assay
-
Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well culture plate at a defined density.
-
Stimulation: Add the test article (e.g., MIW815, anti-PD-1 mAb) at various concentrations. Include a negative control (vehicle) and a positive control (e.g., anti-CD3/CD28 beads or LPS).
-
Incubation: Incubate the plate for a predetermined period (typically 24 to 72 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Analyze the supernatant for a panel of relevant cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2, IL-10, GM-CSF). Multiplex technologies like Luminex are highly efficient for this, allowing for simultaneous measurement of many analytes from a small sample volume.[25]
-
Data Interpretation: Compare the cytokine levels in the test article wells to the negative control. A significant increase indicates a potential risk for in vivo cytokine release.
C. Neutralizing Antibody (NAb) Assays: If a confirmed ADA response is detected, NAb assays are performed to determine if these antibodies inhibit the drug's biological activity.[4] These can be competitive ligand-binding assays or cell-based assays that measure the drug's function (e.g., its ability to block PD-1/PD-L1 interaction or induce IFN-β production).
Comparative Analysis of Immunogenicity Profiles
While direct head-to-head clinical trials comparing the immunogenicity of MIW815 to other immunomodulators are not available, we can synthesize data from individual studies to draw meaningful comparisons.
| Feature | MIW815 (STING Agonist) | Immune Checkpoint Inhibitors (e.g., anti-PD-1 mAbs) |
| Molecule Type | Synthetic cyclic dinucleotide (small molecule mimetic) | Monoclonal antibody (large protein biologic) |
| Primary Immunogenic Intent | Intended: Potent local immune activation to drive an anti-tumor response.[7][8] | Unintended: ADA formation is an unwanted side effect. The intended effect is to block an inhibitory signal. |
| Common Immune-Related Adverse Events | Pyrexia, chills, injection site pain, flu-like symptoms.[7][8] | Rash, colitis, endocrinopathies, pneumonitis (autoimmune-like phenomena). |
| Reported ADA Incidence | Data on specific ADA formation is limited; as a small molecule, the risk is presumed to be lower than for large biologics. | Varies by agent and study; can range from <1% to over 50% for some mAbs, though often low for humanized ICIs.[13] |
| Clinical Impact of Immunogenicity | The intended immune activation shows systemic effects but limited single-agent efficacy in some trials.[7][8][12] | ADAs can lead to loss of response due to enhanced drug clearance or neutralization.[3] |
| Rationale for Combination | To convert "cold" tumors to "hot," thereby sensitizing them to the effects of checkpoint blockade.[8][26] | To release the brakes on the T cells activated and recruited by the STING agonist. |
Interpretation:
-
The "immunogenicity" of MIW815 is primarily its desired pharmacodynamic effect. The key assessment is whether this immune activation is tolerable and translates to clinical benefit, particularly in combination therapies. The risk of a classical ADA response is theoretically lower due to its molecular structure.
-
For Immune Checkpoint Inhibitors , immunogenicity assessment focuses on detecting unwanted ADA responses that can compromise safety and efficacy.[13] While their on-target effect can lead to immune-related adverse events, the formation of ADAs is a distinct phenomenon related to the body recognizing the antibody itself as foreign.
Conclusion and Future Perspectives
Assessing the immunogenicity of novel agents like MIW815 requires a tailored approach that distinguishes between intended on-target immune activation and unintended anti-drug antibody formation. While MIW815 effectively stimulates the STING pathway to create a pro-inflammatory tumor microenvironment, its ultimate clinical value appears to be realized in combination with other agents like checkpoint inhibitors, which have their own distinct immunogenicity profiles.
Future research should focus on establishing standardized assays to compare the immune-activating potential of different STING agonists and developing predictive models that can correlate in vitro cytokine release profiles with in vivo clinical outcomes. For combination therapies, a comprehensive immunogenicity risk assessment must consider the potential for each component to influence the other's immunogenic potential, ensuring the development of safer and more effective treatments for cancer patients.
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Chinook Therapeutics, Inc. (2021, December 30). Safety and Efficacy of MIW815 (ADU-S100) +/- Ipilimumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas. ClinicalTrials.gov. Retrieved from [Link]
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Meric-Bernstam, F., et al. (2022, February 15). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. PubMed. Retrieved from [Link]
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Walsh, R. E., Nix, A., et al. (2024, May 27). Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays. Frontiers in Immunology. Retrieved from [Link]
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Novartis. (n.d.). A trial to learn more about the safety of receiving MIW815 (ADU-S100) together with PDR001 in participants with advanced or metastatic solid tumors or lymphomas. novctrd.com. Retrieved from [Link]
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Validating the Abscopal Effect of Intratumoral ML RR-S2 CDA Ammonium Salt: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the quest for therapies that can induce systemic, tumor-specific immune responses from a localized treatment is a paramount objective. The abscopal effect, a phenomenon where local tumor irradiation or treatment leads to the regression of distant, non-treated metastases, represents the tangible manifestation of such a systemic anti-tumor immunity. Intratumoral (IT) administration of immunostimulatory agents has emerged as a promising strategy to deliberately induce this effect, turning "cold" tumors "hot" and transforming the tumor itself into an in situ vaccine.
This guide provides an in-depth technical comparison of intratumoral ML RR-S2 CDA ammonium salt, a potent STING (Stimulator of Interferon Genes) agonist, with other leading intratumoral immunotherapies for their ability to elicit an abscopal effect. We will delve into the mechanistic underpinnings, present supporting preclinical data, and provide detailed experimental protocols for the robust validation of this coveted systemic anti-tumor response.
The Central Role of STING Activation in Inducing Systemic Anti-Tumor Immunity
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular stress, including that induced by tumor cells. Activation of STING in antigen-presenting cells (APCs), such as dendritic cells (DCs), within the tumor microenvironment (TME) triggers a cascade of events culminating in a robust anti-tumor response.
Mechanism of Action: ML RR-S2 CDA Ammonium Salt
ML RR-S2 CDA ammonium salt (also known as ADU-S100 or MIW815) is a synthetic cyclic dinucleotide (CDN) that directly binds to and activates the STING protein.[1] Intratumoral delivery of this potent agonist initiates a powerful inflammatory cascade within the injected tumor.
The core mechanism unfolds as follows:
-
STING Activation and Type I Interferon Production: ML RR-S2 CDA directly engages STING in various cells within the TME, most critically in DCs. This activation leads to the phosphorylation of IRF3 and subsequent transcription and secretion of type I interferons (IFN-α/β).
-
Dendritic Cell Maturation and Antigen Presentation: Type I IFNs are pivotal for the maturation of DCs. Mature DCs upregulate co-stimulatory molecules (CD80, CD86) and MHC class I and II molecules, enhancing their ability to process and present tumor-associated antigens (TAAs) released from dying tumor cells.
-
T-Cell Priming and Activation: These mature, antigen-loaded DCs migrate to the tumor-draining lymph nodes, where they prime and activate naive CD8+ and CD4+ T cells, generating a pool of tumor-specific effector T cells.
-
Systemic T-Cell Trafficking and Abscopal Effect: The newly activated tumor-specific T cells then circulate throughout the body. Upon encountering distant metastatic lesions expressing the same TAAs, these T cells infiltrate the tumors and execute their cytotoxic functions, leading to the regression of these non-injected tumors – the abscopal effect.
Figure 1: STING signaling pathway initiated by intratumoral ML RR-S2 CDA leading to the abscopal effect.
Comparative Analysis of Intratumoral Immunotherapies for Abscopal Effect Induction
While ML RR-S2 CDA presents a potent and direct mechanism for STING activation, other intratumoral agents also aim to induce systemic anti-tumor immunity through different pathways. Here, we compare ML RR-S2 CDA with two prominent alternatives: Toll-like receptor (TLR) agonists and oncolytic viruses.
| Feature | ML RR-S2 CDA (STING Agonist) | Toll-like Receptor (TLR) Agonists (e.g., Poly(I:C), Resiquimod) | Oncolytic Viruses (e.g., T-VEC, ONCOS-102) |
| Primary Mechanism | Direct activation of the STING pathway, leading to robust Type I IFN production. | Activation of specific TLRs (e.g., TLR3 by Poly(I:C), TLR7/8 by Resiquimod) in APCs, inducing inflammatory cytokine production. | Selective replication in and lysis of tumor cells (oncolysis), releasing TAAs and PAMPs that activate innate immune pathways, including STING. |
| Key Immune Mediators | Type I IFNs, CD8+ T cells, mature DCs. | Pro-inflammatory cytokines (e.g., TNF-α, IL-12), Type I IFNs, NK cells, CD8+ T cells. | Type I IFNs, NK cells, CD8+ T cells, tumor-specific antibodies. |
| Reported Abscopal Effect (Preclinical) | Demonstrated in multiple syngeneic models, often enhanced with checkpoint inhibitors.[2] | Abscopal effects observed, particularly with combinations of TLR agonists.[3] | Abscopal effects reported, often in combination with checkpoint blockade.[2][4] |
| Potential Advantages | Potent and direct activation of a central anti-tumor pathway. Well-defined synthetic molecule. | Broad activation of innate immunity. Established clinical use for some TLR agonists in other indications. | Multi-pronged attack: direct tumor cell killing and immune stimulation. Potential for viral spread within the tumor. |
| Potential Disadvantages | Potential for inducing negative feedback loops or resistance mechanisms.[1] Systemic exposure can lead to toxicity. | Can induce a wide range of inflammatory responses, potentially leading to toxicity. Efficacy can be dependent on the expression of specific TLRs. | Pre-existing anti-viral immunity can limit efficacy. Manufacturing complexity. Potential for off-target effects. |
Preclinical Evidence Snapshot:
-
ML RR-S2 CDA (ADU-S100): In preclinical models of HPV+ oral cancer, intratumoral administration of ML RR-S2 CDA in combination with anti-PD-1 and anti-CTLA-4 antibodies led to a significant abscopal anti-tumor effect.[2]
-
Poly(I:C) and Resiquimod (TLR Agonists): A synergistic combination of intratumoral poly(I:C) (a TLR3 agonist) and resiquimod (a TLR7/8 agonist) resulted in the complete eradication of treated tumors and a significant delay in the growth of distant, untreated tumors in murine lung cancer and fibrosarcoma models.[3]
-
ONCOS-102 (Oncolytic Adenovirus): In a humanized mouse model of melanoma, the combination of intratumoral ONCOS-102 and the checkpoint inhibitor pembrolizumab induced an abscopal effect in untreated tumors.[2][4]
Experimental Workflow for Validating the Abscopal Effect
A robust and self-validating experimental design is crucial to unequivocally demonstrate an abscopal effect. The following protocol outlines a standard approach using a syngeneic mouse model.
Figure 2: Experimental workflow for validating the abscopal effect of intratumoral immunotherapy.
Step-by-Step Methodology
1. Animal Model and Tumor Cell Line:
-
Rationale: A syngeneic model, where the tumor and host are from the same inbred strain (e.g., MC38 colorectal adenocarcinoma in C57BL/6 mice), is essential for studying immune responses without rejection of the tumor graft.[5]
-
Procedure:
-
Culture the chosen tumor cell line (e.g., MC38) under standard conditions.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inoculate a defined number of tumor cells (e.g., 5 x 10^5) into the right flank (primary tumor) of each mouse.
-
Simultaneously or after a few days, inoculate the same number of tumor cells into the left flank (distant/abscopal tumor).
-
2. Treatment Administration:
-
Rationale: Intratumoral injection ensures localized delivery of the immunostimulant, minimizing systemic toxicity and focusing the initial immune activation within the TME.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Under anesthesia, intratumorally inject the primary (right flank) tumor with ML RR-S2 CDA, the alternative therapy, or a vehicle control.
-
If combination therapy is being tested (e.g., with a checkpoint inhibitor), administer the systemic agent (e.g., anti-PD-1 antibody) via intraperitoneal injection according to the desired schedule.
-
3. Monitoring Tumor Growth and Survival:
-
Rationale: The primary endpoint for demonstrating an abscopal effect is the regression or delayed growth of the non-injected, distant tumor.
-
Procedure:
-
Measure the dimensions of both the primary and distant tumors with digital calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal health and record survival data.
-
4. Immunological Analysis:
-
Rationale: To confirm that the observed abscopal effect is immune-mediated, it is crucial to analyze the systemic and local anti-tumor immune responses.
-
Procedure:
-
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):
-
At a predetermined endpoint, harvest both the treated and distant tumors.
-
Mechanically and enzymatically digest the tumors to create single-cell suspensions.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, DCs, and myeloid-derived suppressor cells).
-
Analyze the samples using a flow cytometer. A representative gating strategy is crucial for accurate data interpretation.[6][7]
-
-
ELISpot for Antigen-Specific T Cells:
-
Isolate splenocytes from treated and control mice.
-
Co-culture the splenocytes with irradiated tumor cells or specific tumor-associated peptides in an ELISpot plate pre-coated with an anti-IFN-γ antibody.
-
After incubation, develop the plate to visualize spots, where each spot represents an IFN-γ-secreting, antigen-specific T cell.
-
Quantify the spots to determine the frequency of tumor-specific T cells.[8][9]
-
-
Conclusion and Future Directions
Intratumoral injection of the STING agonist ML RR-S2 CDA ammonium salt is a potent strategy for inducing a systemic, T-cell-mediated anti-tumor immune response, leading to a demonstrable abscopal effect in preclinical models. Its direct and robust activation of the STING pathway provides a clear mechanistic rationale for its efficacy. While alternative intratumoral therapies like TLR agonists and oncolytic viruses also show promise in generating systemic immunity, direct comparative studies are needed to definitively establish superiority in different tumor contexts.
The future of intratumoral immunotherapy likely lies in rational combination strategies. Combining STING agonists with checkpoint inhibitors has already shown synergistic effects, and further combinations with other immunomodulatory agents or targeted therapies may unlock even greater potential. The rigorous preclinical validation of the abscopal effect, as outlined in this guide, is a critical step in the development of these next-generation cancer immunotherapies that hold the promise of turning a localized treatment into a systemic cure.
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- 8. A modified human ELISPOT assay to detect specific responses to primary tumor cell targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of tumor-specific T lymphocytes with the ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking ADU-S100 against other cancer immunotherapy agents
Status: Discontinued in Clinical Development (Novartis/Aduro) | Current Use: Gold-Standard Preclinical Benchmark Drug Class: Synthetic Cyclic Dinucleotide (CDN) STING Agonist Primary Indication: Solid Tumors (Intratumoral Administration)
Executive Technical Summary
ADU-S100 (MIW815) represents the first generation of "human-relevant" STING agonists. Unlike its predecessor DMXAA, which failed in clinical trials due to mouse-specific binding, ADU-S100 was engineered to bind all human STING variants (R232, H232, and HAQ).
While clinical development was halted in 2020 due to limited systemic efficacy as a monotherapy, ADU-S100 remains the primary reference compound for benchmarking novel innate immune activators. Any new STING agonist must demonstrate superiority over ADU-S100 in stability, systemic delivery potential, or potency to be considered viable.
Molecular Benchmarking: The Stability & Specificity Gap
The primary failure mode of natural STING ligands (like 2'3'-cGAMP) is rapid degradation by the ecto-enzyme ENPP1. ADU-S100 utilizes phosphorothioate linkages to resist hydrolysis.[1]
Comparative Profile: ADU-S100 vs. Alternatives
| Feature | ADU-S100 (MIW815) | 2'3'-cGAMP (Endogenous) | DMXAA (Vadimezan) | MSA-2 (Next-Gen) |
| Chemistry | Synthetic CDN (Rp,Rp-phosphorothioate) | Natural CDN | Flavonoid (Non-nucleotide) | Non-nucleotide dimer |
| Human STING Binding | High (All Variants) | High | None (Mouse Only) | High |
| ENPP1 Resistance | High (Stable) | Low (Rapid Hydrolysis) | N/A | High |
| Route of Admin | Intratumoral (IT) | Intratumoral (IT) | Systemic (in mice) | Oral / Systemic |
| Key Limitation | Poor membrane permeability; Localized effect only | Extremely short half-life | Species restricted | Off-target toxicity risks |
Mechanism of Action & Signaling Pathway
ADU-S100 bypasses the upstream cGAS DNA sensor, directly binding STING in the Endoplasmic Reticulum (ER). This triggers a conformational change, translocation to the Golgi, and activation of the TBK1-IRF3 axis.
Caption: ADU-S100 Mechanism of Action. Note the resistance to ENPP1 (dotted red line) which distinguishes it from natural cGAMP.
Performance Benchmarking: Efficacy & Limitations
Comparison 1: ADU-S100 vs. Checkpoint Inhibitors (PD-1/CTLA-4)
ADU-S100 is not a competitor to Checkpoint Inhibitors (ICIs) but a primer .
-
ICIs (e.g., Pembrolizumab): Release the "brakes" on existing T-cells. Ineffective in "cold" tumors (low T-cell infiltration).
-
ADU-S100: Turns "cold" tumors "hot" by inducing Type I Interferons (IFN-β) and recruiting CD8+ T-cells.
-
The Synergy Failure: In clinical trials (NCT03172936), the combination of ADU-S100 + Spartalizumab (anti-PD-1) showed safety but failed to generate a robust abscopal effect (shrinkage of non-injected distant tumors) in humans, unlike in mouse models. This suggests that intratumoral priming was insufficient to overcome systemic suppression in large tumor burdens.
Comparison 2: ADU-S100 vs. Next-Gen Systemic Agonists
The critical flaw of ADU-S100 is the requirement for Intratumoral (IT) injection .
-
ADU-S100: Negatively charged, large molecule. Cannot cross cell membranes easily without transport channels; stays local.
-
Next-Gen (e.g., MSA-2, Amidobenzimidazole): Designed for systemic (IV/Oral) delivery.
-
Benchmark Metric: If your novel compound is systemic, it must match ADU-S100's local potency without inducing a systemic cytokine storm (the "bell-shaped" dose-response curve risk).
Validated Experimental Protocols
To benchmark a new compound against ADU-S100, use these self-validating systems.
Protocol A: In Vitro Potency & Specificity (Reporter Assay)
Objective: Determine EC50 and validate human STING variant binding.
-
Cell Line: THP-1 Dual™ Cells (InvivoGen). These monocytes express human STING and contain an ISG-Lucia luciferase reporter (IRF3 pathway) and a SEAP reporter (NF-κB pathway).
-
Reagent Prep:
-
Dissolve ADU-S100 (Reference) and Test Compound in endotoxin-free water.
-
Prepare serial dilutions (e.g., 10 μM to 1 nM).
-
-
Execution:
-
Plate 50,000 cells/well in a 96-well flat-bottom plate.
-
Add 20 μL of compound dilution.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Readout:
-
Aliquot 10 μL supernatant to a white plate.
-
Add 50 μL QUANTI-Luc™ reagent.
-
Measure luminescence (RLU) immediately.
-
-
Validation Check: ADU-S100 must yield an EC50 in the low nanomolar range (~50-200 nM depending on lot). If EC50 > 1 μM, the batch is degraded or the cells have lost STING expression.
Protocol B: In Vivo Abscopal Effect (Bilateral Tumor Model)
Objective: Assess if the compound can induce systemic immunity from local injection (The "Holy Grail" of STING therapy).
-
Model: C57BL/6 Mice (6-8 weeks old).
-
Tumor Implantation:
-
Day 0: Inject
B16-F10 melanoma cells subcutaneously into the Right Flank (Primary). -
Day 0: Inject
cells into the Left Flank (Distant/Abscopal).
-
-
Treatment:
-
Wait until tumors reach ~50-80 mm³ (approx Day 7-9).
-
Group 1: Vehicle (PBS) IT.
-
Group 2: ADU-S100 (50 μg) IT into Right Flank only .
-
Group 3: Test Compound IT into Right Flank only .
-
Schedule: Days 1, 4, 8 (standard aggressive priming).
-
-
Analysis:
-
Measure both tumors 3x/week.
-
Success Metric: ADU-S100 should regress the Right (injected) tumor. A superior candidate will also significantly retard growth of the Left (non-injected) tumor compared to ADU-S100.
-
Caption: Bilateral Tumor Workflow. Differentiating local potency from systemic immune memory.
References
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports.
- Significance: The seminal paper establishing ADU-S100 (referred to as ML-RR-S2-CDA) as a potent human STING agonist.
-
Meric-Bernstam, F., et al. (2022). "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.
- Significance: The clinical reality check.
-
Ghaffari, A., et al. (2018). "STING agonist therapy in combination with PD-1 immune checkpoint blockade." Immunotherapy.[2][3][4]
- Significance: Benchmarking the synergy between STING agonists and Checkpoint Inhibitors.
-
InvivoGen. "STING Ligands & Agonists: ADU-S100." Product Datasheet.
- Significance: Source for chemical structure (Rp,Rp isomer) and in vitro handling protocols.
Sources
Safety Operating Guide
Navigating the Disposal of ML RR-S2 CDA Ammonium Salt: A Guide for the Modern Laboratory
As researchers and drug development professionals, our work with novel compounds like ML RR-S2 CDA ammonium salt, a potent STING (stimulator of interferon genes) activator, pushes the boundaries of science.[1] This synthetic cyclic dinucleotide (CDN) holds significant promise in immunotherapy, but with innovation comes the responsibility of safe and compliant laboratory practice.[2] This guide provides a detailed, step-by-step framework for the proper disposal of ML RR-S2 CDA ammonium salt, ensuring the safety of your team and the environment.
The core of our approach is built on a principle of informed caution. Due to the novelty of this compound, a specific, universally adopted disposal protocol is not yet established. Therefore, we will proceed with a conservative methodology grounded in established best practices for similar chemical and biological materials.
Part 1: Understanding the Compound and Associated Hazards
-
Ammonium Salts: Generally, simple ammonium salts in low concentrations are not considered highly hazardous.[4] However, they can release ammonia gas, especially under basic conditions.
-
Organophosphates and Cyclic Dinucleotides: As a synthetic nucleic acid analog, it falls under the broader category of materials that require careful handling and disposal to prevent environmental release.[5] Although not infectious, the biological activity of this STING activator warrants its treatment as a bioactive substance.
Given these considerations, all waste containing ML RR-S2 CDA ammonium salt should be treated as hazardous chemical waste unless a thorough risk assessment determines otherwise.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to guide you through a decision-making process for the safe disposal of waste containing ML RR-S2 CDA ammonium salt.
Proper disposal begins with meticulous segregation. At your workstation, maintain separate, clearly labeled waste containers for:
-
Solid Waste:
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Weighing papers, pipette tips, and other disposables that have come into direct contact with the solid compound.
-
-
Liquid Waste:
-
Aqueous solutions containing ML RR-S2 CDA ammonium salt.
-
The first rinse of any glassware or equipment.
-
All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name ("ML RR-S2 CDA ammonium salt"), and the approximate concentration.
Effective decontamination is crucial to prevent unintended exposure and cross-contamination.
-
Initial Decontamination: Wipe down all surfaces and non-disposable equipment that may have come into contact with the compound using a suitable laboratory disinfectant.
-
Secondary Rinse: Follow the initial decontamination with a rinse of 70% ethanol or isopropanol.
-
Final Rinse: Conclude with a final rinse using deionized water.
Collect all decontamination liquids as hazardous liquid waste.
-
Solid Waste:
-
Ensure the hazardous waste bag is securely sealed.
-
Place the sealed bag in a secondary rigid, leak-proof container labeled for hazardous waste.
-
-
Liquid Waste:
-
Adjust the pH of the collected liquid waste to a neutral range (pH 5.5-9.5) by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).[4] This minimizes the risk of reaction and corrosion. Perform neutralization in a fume hood.
-
Ensure the liquid waste container is securely capped and placed in a secondary containment bin.
-
The following decision tree, represented as a DOT graph, will guide the final disposal path for your waste stream.
Caption: Decision workflow for the disposal of ML RR-S2 CDA ammonium salt waste.
While some institutions permit the drain disposal of dilute, non-hazardous aqueous solutions of certain salts, this should be approached with extreme caution for ML RR-S2 CDA ammonium salt.[4][6] Before considering this option, you must:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: This is a mandatory step. EHS will provide specific guidance based on local regulations and their assessment of the compound.
-
Verify Non-Hazardous Nature: You must have a strong, documented reason to classify the waste as non-hazardous. The biological activity of this compound may preclude this option.
-
Adhere to Strict Limits: If approved, disposal is typically limited to small quantities (e.g., less than 100 mL or 100 g) of dilute solutions (e.g., less than 1%).[6][7]
-
Flush with Ample Water: The disposal must be followed by flushing with a large volume of water (at least 100-fold excess) to ensure dilution in the sanitary system.[8]
In the absence of explicit approval from your EHS office, all waste containing ML RR-S2 CDA ammonium salt must be collected as hazardous waste.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent material (e.g., spill pads or vermiculite).
-
-
Clean the Spill:
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area as described in the protocol above.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Conclusion: A Commitment to Safety
The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and a shared responsibility. By adhering to this comprehensive guide for ML RR-S2 CDA ammonium salt, you are not only ensuring compliance but also fostering a culture of safety within your laboratory. When in doubt, always err on the side of caution and consult with your institution's environmental health and safety professionals.
References
- Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety.
- Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety.
- Guide for Drain Disposal of Laboratory Chemicals.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
- Hazardous Laboratory Chemicals Disposal Guide - Reed College.
- ML RR-S2 CDA (ammonium salt). Cayman Chemical.
- The World of Cyclic Dinucleotides in Bacterial Behavior. MDPI.
- ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator. TargetMol.
- Safety Data Sheet - Ammonium Chloride. Fisher Scientific.
- Synthetic RR-S2 CDA increased STINGVAX's potency. ResearchGate.
- Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli. PMC.
- Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste. New York University.
- ML RR-S2 CDA (ammonium salt). Bertin Bioreagent.
- Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists. PMC.
- Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases. MDPI.
- Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment. Dove Medical Press.
Sources
- 1. ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]
- 2. dovepress.com [dovepress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. med.nyu.edu [med.nyu.edu]
- 6. chem.metu.edu.tr [chem.metu.edu.tr]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
